3-Hydroxypyridine-2-carboxaldehyde
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-hydroxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-6(9)2-1-3-7-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSWZBXIZCMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371997 | |
| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-55-4 | |
| Record name | 3-Hydroxy-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypicolinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Hydroxypyridine-2-carboxaldehyde
Abstract
3-Hydroxypyridine-2-carboxaldehyde (CAS No. 1849-55-4) is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a pyridine core functionalized with both a hydroxyl and an aldehyde group, makes it a highly versatile precursor for the synthesis of complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a wide array of chemical transformations, including condensations, reductive aminations, and derivatization of the hydroxyl group. This guide provides an in-depth overview of a representative synthetic pathway for this compound, detailed protocols for its characterization, and insights into its application as a pivotal intermediate in pharmaceutical and agrochemical research.
Synthesis of this compound
The synthesis of pyridine aldehydes is a well-established area of organic chemistry, with several methods available, such as the oxidation of corresponding methyl or alcohol precursors.[2][3] A common and effective strategy for preparing this compound involves the selective oxidation of the corresponding primary alcohol, 3-hydroxy-2-pyridinemethanol. This method is favored for its relatively mild conditions and high potential yield.
Proposed Synthetic Pathway: Oxidation of 3-Hydroxy-2-pyridinemethanol
The core of this synthesis is the conversion of a primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is a widely used oxidizing agent for this type of transformation, particularly for allylic and benzylic alcohols, due to its high selectivity. It allows for the oxidation of the alcohol without affecting other sensitive functional groups on the pyridine ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Objective: To synthesize this compound via the oxidation of 3-hydroxy-2-pyridinemethanol.
Materials:
-
3-Hydroxy-2-pyridinemethanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Celite or filter aid
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-2-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirring solution, add activated manganese dioxide (MnO₂, approx. 10 eq) portion-wise. Causality Note: A large excess of MnO₂ is used to ensure the reaction goes to completion. The reaction is typically heterogeneous, and a sufficient surface area of the oxidant is critical.
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite or another filter aid to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to recover all the product. Causality Note: Filtration is essential to separate the solid oxidant from the product in the solution.
-
Workup - Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the desired aldehyde from any impurities.
-
Final Product: Collect the fractions containing the pure product (as identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The melting point should be in the range of 80-82 °C.
Characterization
Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic Data Analysis
The following table summarizes the expected data from the primary characterization techniques. This data is inferred from the known spectral properties of closely related structures like 3-hydroxypyridine and general principles of spectroscopy.[4][5]
| Technique | Parameter | Expected Observation for this compound | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (singlet, 1H)~9.5 ppm (broad singlet, 1H)~8.2-7.2 ppm (multiplets, 3H) | Aldehyde proton (-CHO)Phenolic proton (-OH)Aromatic protons on the pyridine ring |
| ¹³C NMR | Chemical Shift (δ) | ~190 ppm~160-120 ppm | Carbonyl carbon of the aldehydeAromatic carbons of the pyridine ring |
| FT-IR | Wavenumber (cm⁻¹) | ~3200 cm⁻¹ (broad)~1690 cm⁻¹ (strong)~1580 cm⁻¹ (medium) | O-H stretching of the hydroxyl groupC=O stretching of the aldehydeC=C and C=N stretching of the pyridine ring |
| Mass Spec. | m/z | 123.03 (as [M]⁺)124.04 (as [M+H]⁺) | Corresponds to the molecular weight of C₆H₅NO₂.[6][7] |
Detailed Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for identifying the presence of the key functional groups. The downfield singlet around 10 ppm is a definitive indicator of the aldehyde proton. The broad singlet for the hydroxyl proton and the distinct signals for the three aromatic protons confirm the overall structure. ¹³C NMR complements this by identifying the aldehyde carbonyl carbon, which has a characteristic shift far downfield.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides evidence for the functional groups. A strong, sharp absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aromatic aldehyde. A broad absorption in the region of 3200 cm⁻¹ confirms the presence of the hydroxyl (O-H) group.[8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₆H₅NO₂ with high accuracy.[7]
Applications in Research and Drug Development
This compound is not an end product but a valuable intermediate.[1] Its bifunctional nature is its greatest asset.
-
Pharmaceutical Synthesis: It serves as a foundational building block for creating more complex drug molecules.[1] The aldehyde group is a handle for introducing nitrogen-containing moieties through reductive amination or for forming Schiff bases, which are common substructures in pharmacologically active compounds. For example, it is used in the synthesis of thiosemicarbazones, a class of compounds investigated for their anticancer properties.[8]
-
Coordination Chemistry: The molecule can act as a chelating ligand, binding to metal ions through the pyridine nitrogen and the hydroxyl oxygen. This property is exploited in the design of metal-based drugs and catalysts.[9]
-
Agrochemical Development: The pyridine core is a common feature in many pesticides and herbicides. The reactivity of this compound makes it a useful starting point for developing new crop protection agents.[1]
Conclusion
The synthesis and characterization of this compound require a systematic approach grounded in fundamental principles of organic chemistry and analytical science. The oxidation of 3-hydroxy-2-pyridinemethanol offers a reliable route to this valuable intermediate. Rigorous characterization using NMR, FT-IR, and mass spectrometry is essential to validate the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery, materials science, and agrochemical research. Its proven versatility secures its role as a key building block for future chemical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemscene.com [chemscene.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Hydroxypyridine-2-carboxaldehyde (CAS: 1849-55-4)
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxypyridine-2-carboxaldehyde (CAS No. 1849-55-4), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We delve into its fundamental physicochemical properties, spectroscopic signature, and chemical reactivity. Emphasis is placed on its role as a versatile precursor for synthesizing complex molecular architectures, particularly Schiff bases and metal-chelating agents. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this valuable compound.
Introduction
This compound, also known as 3-hydroxypicolinaldehyde, is a bifunctional aromatic compound featuring a pyridine ring substituted with both a hydroxyl and an aldehyde group in the ortho position. This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, making it a highly sought-after intermediate in synthetic organic chemistry.[1] Its structure is foundational for the development of novel therapeutic agents, particularly in the design of metal chelators and complex ligands for biologically active molecules.[1] This guide synthesizes the available technical data to provide a holistic understanding of its properties and applications, empowering scientists to leverage its full synthetic potential.
Nomenclature and Structure
The structural arrangement of the hydroxyl and aldehyde groups on the pyridine core is central to the molecule's reactivity and function.
-
Systematic IUPAC Name : 3-hydroxypyridine-2-carbaldehyde[2]
-
Common Names : 3-Hydroxypicolinaldehyde, 2-Formyl-3-hydroxypyridine, 3-Hydroxy-2-pyridinecarboxaldehyde[2][3]
-
CAS Number : 1849-55-4[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is provided below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| Physical Form | Solid, Dark Brown to Beige Powder | |
| Melting Point | 80-82 °C | |
| Boiling Point | 96-100 °C at 30 mmHg | |
| Solubility | Soluble in polar solvents like water and alcohols. Slightly soluble in chloroform and methanol. | [1] |
| pKa | pK₁: 3.40 (pyridinium ion); pK₂: 6.95 (hydroxyl) at 20°C | |
| Storage | Store at -20°C or 2-8°C under inert gas (Nitrogen or Argon), sealed away from moisture. | [4] |
| Topological Polar Surface Area | 50.2 Ų | [2][3] |
| Hydrogen Bond Donors | 1 | [3][4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Spectroscopic Profile
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak in the downfield region, typically around δ 9.5-10.5 ppm. - Aromatic Protons: Three protons on the pyridine ring, appearing as multiplets between δ 7.0-8.5 ppm. - Hydroxyl Proton (OH): A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-200 ppm. - Aromatic Carbons: Signals between δ 120-160 ppm. The carbon bearing the hydroxyl group (C-OH) would be significantly downfield. |
| FT-IR (cm⁻¹) | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹. - C=C and C=N Stretches (Aromatic Ring): Multiple peaks in the 1400-1600 cm⁻¹ region. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 123 corresponding to the molecular weight. |
Note: The predicted data is based on standard chemical shift and frequency tables and data from analogous compounds like 3-hydroxypyridine.[5]
Chemical Reactivity and Derivatization
The synthetic utility of this compound is derived from the distinct reactivity of its three key features: the aldehyde group, the hydroxyl group, and the pyridine nitrogen.[1]
5.1. Reactions of the Aldehyde Group
The electrophilic aldehyde is the primary site for nucleophilic attack, enabling a wide array of transformations:
-
Schiff Base Formation: Condensation with primary amines is one of the most important reactions, yielding imines (Schiff bases). This reaction is fundamental to creating complex ligands for metal coordination and building blocks for pharmacologically active molecules.
-
Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent (e.g., sodium borohydride) to form a secondary or tertiary amine.[1]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents produces secondary alcohols.[1]
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.[1]
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
5.2. Reactions of the Hydroxyl Group
The phenolic hydroxyl group can be derivatized through:
-
Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides (typically after deprotonation with a base) yields ethers and esters, respectively.[1] This is often used as a protecting group strategy or to modulate the molecule's electronic properties and solubility.
5.3. Role of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring provides a site for:
-
Coordination Chemistry: The lone pair of electrons on the nitrogen can coordinate with metal ions.[1] When combined with the ortho-hydroxyl or the imine group from a Schiff base derivative, it forms a powerful bidentate or tridentate chelating system.
-
Quaternization: Reaction with alkyl halides can form a pyridinium salt, altering the molecule's charge and solubility.[1]
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
This molecule is not merely a synthetic curiosity; it is a cornerstone intermediate for producing high-value compounds.
6.1. Precursor to Iron Chelators
The ortho-hydroxy-aldehyde motif is structurally related to the 3-hydroxy-pyridinone core, a well-established class of potent iron(III) chelators. Derivatives of pyridine-2-carboxaldehyde have been extensively studied for their ability to form stable, redox-inert complexes with iron. This is critically important in the treatment of iron overload diseases, such as thalassemia, where excess iron can cause severe organ damage. The ability to synthesize Schiff base derivatives allows for fine-tuning of the chelator's lipophilicity, bioavailability, and toxicity profile.
6.2. Synthesis of Biologically Active Heterocycles
Its derivatives have demonstrated a wide range of biological activities. For example, thiosemicarbazone derivatives of substituted pyridine-2-carboxaldehydes have been developed as potent anticancer agents that function by inhibiting ribonucleotide reductase. This highlights the compound's value as a scaffold for generating diverse libraries of molecules for high-throughput screening in drug discovery programs.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol provides a representative, self-validating method for synthesizing an imine from this compound. The causality is clear: the nucleophilic primary amine attacks the electrophilic aldehyde, followed by dehydration to yield the C=N double bond.
Objective: To synthesize N-(phenyl)-1-(3-hydroxypyridin-2-yl)methanimine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.23 g, 10 mmol) in 30 mL of anhydrous ethanol. Add a magnetic stir bar.
-
Addition of Amine: To the stirring solution, add aniline (e.g., 0.93 g, 10 mmol) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, pushing the equilibrium towards the imine product.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base.
-
Characterization: Confirm the structure of the product using ¹H NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of an imine proton signal (~8.5-9.0 ppm) in the ¹H NMR are key indicators of success.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.[2]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures:
-
Prevention: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] Wear protective gloves, eye protection, and face protection.[2] Avoid breathing dust/fumes.
-
Response:
-
Handling: Always use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Conclusion
This compound is a pivotal chemical intermediate whose value is defined by its structural compactness and functional group versatility. Its ability to serve as a precursor for sophisticated chelating agents and diverse biologically active molecules ensures its continued relevance in medicinal chemistry and materials science. Understanding its core properties, reactivity, and handling requirements, as detailed in this guide, is the first step for any researcher aiming to innovate with this powerful building block.
References
Spectroscopic Profile of 3-Hydroxypyridine-2-carboxaldehyde: A Technical Guide
Introduction
3-Hydroxypyridine-2-carboxaldehyde, also known as 3-hydroxypicolinaldehyde (CAS 1849-55-4), is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its unique trifunctional structure, featuring a pyridine ring, a hydroxyl group, and an aldehyde moiety, makes it a versatile precursor for the synthesis of complex molecular architectures, including novel ligands for metal complexes and biologically active compounds.[3][4] An accurate and thorough understanding of its spectroscopic properties is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating the structures of its derivatives.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is structured to deliver not just raw data, but a field-proven interpretation, explaining the causal relationships between the molecular structure and its spectral output.
Molecular Structure and Spectroscopic Correlation
The spectroscopic signature of any molecule is a direct consequence of its electronic and vibrational states. For this compound, the key structural features dictating its spectral properties are:
-
The Pyridine Ring: An electron-deficient (π-deficient) aromatic system whose protons and carbons exhibit characteristic chemical shifts in NMR.
-
The Aldehyde Group (-CHO): Contains a highly deshielded proton and a carbonyl carbon (C=O) with a distinct NMR resonance and a strong IR absorption band.
-
The Hydroxyl Group (-OH): A labile proton whose NMR signal is solvent-dependent and a characteristic O-H stretching vibration in IR spectroscopy.
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at C3 to the aldehyde at C2 allows for the formation of a stable intramolecular hydrogen bond, which significantly influences the spectroscopic data, particularly the chemical shift of the hydroxyl proton and the frequency of the carbonyl stretch.
Below is a diagram illustrating the structure and the standard numbering convention used for NMR assignments.
References
Physical and chemical properties of 3-Hydroxypyridine-2-carboxaldehyde
An In-depth Technical Guide to 3-Hydroxypyridine-2-carboxaldehyde
Authored by a Senior Application Scientist
Introduction: A Multifaceted Pyridine Derivative
This compound (CAS No: 1849-55-4) is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its structure is distinguished by a pyridine ring functionalized with both a hydroxyl (-OH) group at the 3-position and an aldehyde (-CHO) group at the 2-position. This unique arrangement of functional groups imparts a rich and versatile chemical profile, establishing it as a powerful and indispensable building block for the synthesis of complex organic molecules and novel active pharmaceutical ingredients (APIs).[1][2] The strategic placement of the hydroxyl and aldehyde moieties allows for a wide array of chemical transformations, making it a key intermediate in the development of new therapeutic agents and crop protection agents.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. These parameters dictate its solubility, reactivity, and the methods by which it can be identified and quantified.
Core Physicochemical Properties
The key physical and computational properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₂ | [3][4][5] |
| Molecular Weight | 123.11 g/mol | [3][4][5][6] |
| CAS Number | 1849-55-4 | [3][4][5] |
| Appearance | Dark Brown Solid | [3] |
| Melting Point | 80-82 °C (subl.) | [3][4][7] |
| Boiling Point | 96-100 °C at 30 mmHg | [3][4][7] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [3][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][7] |
| pKa | pK₁: 3.40 (+1), pK₂: 6.95 (OH) at 20°C | [3][7] |
| Topological Polar Surface Area | 50.2 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4][6] |
| Hydrogen Bond Acceptor Count | 3 | [5][6] |
| Rotatable Bond Count | 1 | [5][6] |
Spectroscopic Fingerprint for Structural Verification
Spectroscopic analysis provides an unambiguous method for confirming the structure and purity of this compound. Each technique offers complementary information about the molecule's functional groups and connectivity.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and the aldehyde, and a strong C=O stretch for the aldehyde carbonyl group, typically found in the 1680-1700 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. One would expect to see distinct signals for the three protons on the pyridine ring, a downfield singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the hydroxyl proton.
-
¹³C NMR : The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule. The aldehyde carbonyl carbon would be the most downfield signal, typically in the δ 190-210 ppm range.[8]
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 123, corresponding to the exact mass of the molecule.[4]
The combination of these techniques provides a robust analytical workflow for the unambiguous identification and quality assessment of this compound.
Caption: Workflow for structural confirmation.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the aldehyde, the hydroxyl group, and the pyridine nitrogen.[1]
The Aldehyde: An Electrophilic Hub
The aldehyde group is a classic electrophile, making it a prime target for nucleophilic attack. This reactivity enables a wide range of transformations:
-
Condensation Reactions : It readily reacts with primary amines to form Schiff bases (imines), a common pathway for constructing more complex molecular scaffolds.
-
Reductive Amination : This two-step process, involving initial imine formation followed by reduction, is a powerful method for synthesizing secondary amines.[1]
-
Nucleophilic Additions : It participates in classic carbon-carbon bond-forming reactions, such as the Wittig reaction (to form alkenes) and Grignard reactions (to form secondary alcohols).[1]
-
Oxidation and Reduction : The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-hydroxypicolinic acid) or reduced to the primary alcohol (3-hydroxy-2-pyridinemethanol).
The Hydroxyl Group: Modulator and Functional Handle
The phenolic hydroxyl group not only influences the electronic properties of the pyridine ring but also serves as a point for further derivatization.[1] It can be alkylated or acylated to introduce different functionalities or to act as a protecting group during multi-step syntheses.[1]
The Pyridine Nitrogen and Chelation
The nitrogen atom within the pyridine ring provides a site for coordination with metal ions.[1] The ortho arrangement of the hydroxyl and aldehyde groups makes this compound an excellent bidentate chelating agent, particularly for hard metal ions such as Fe(III), Al(III), and Ga(III).[8] This property is a cornerstone of its use in medicinal chemistry, for example, in the design of iron chelators.
Caption: Key reaction pathways.
Synthetic Approach: Organometallic-Mediated Formylation
A reliable and regioselective method for synthesizing this compound is through the directed ortho-metalation of a protected 3-hydroxypyridine, followed by formylation. This approach offers precise control over the position of the aldehyde group.
Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol outlines a representative procedure. Causality : Protecting the hydroxyl group is crucial to prevent it from interfering with the lithiation step. Directed ortho-metalation ensures the lithium attaches adjacent to the directing group, providing high regioselectivity for the subsequent formylation.
Step 1: Protection of the Hydroxyl Group
-
Dissolve 3-hydroxypyridine in a suitable aprotic solvent (e.g., THF).
-
Add a suitable protecting group reagent (e.g., tert-Butyldimethylsilyl chloride) and a base (e.g., imidazole).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the protected intermediate by column chromatography.
Step 2: Directed ortho-Metalation and Formylation
-
Dissolve the protected 3-hydroxypyridine in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to perform the lithiation at the 2-position.
-
After stirring for a set period, quench the reaction by adding a formylating agent like N,N-dimethylformamide (DMF).[8]
-
Allow the reaction to slowly warm to room temperature.
Step 3: Deprotection and Isolation
-
Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).
-
Perform an acidic work-up to remove the protecting group (e.g., using HCl or a fluoride source like TBAF).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the final product, this compound, via silica gel column chromatography or recrystallization.
Caption: Synthetic workflow diagram.
Applications in Drug Development and Beyond
The structural motifs present in this compound make it a valuable precursor in several high-value applications.
-
Pharmaceutical Intermediates : It is a foundational component for synthesizing a variety of biologically active molecules.[1][2] The 3-hydroxypyridinone scaffold, readily accessible from this aldehyde, is a well-known iron-chelating moiety used in drugs to treat iron overload disorders.
-
Agrochemical Development : Its reactive nature is leveraged in the creation of new and effective crop protection agents.[2]
-
Medicinal Chemistry Research : The compound serves as a versatile starting material for generating libraries of novel compounds to screen for biological activity across a range of therapeutic areas.[1][2]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity and safety of this compound.
-
Safety Precautions : The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also considered harmful if swallowed.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated fume hood.
-
Storage Conditions : To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3][7] Refrigeration at 2-8°C is recommended for long-term stability.[3][7]
Conclusion
This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its unique combination of an electrophilic aldehyde, a nucleophilic/coordinating hydroxyl group, and a heterocyclic pyridine ring provides chemists with a powerful tool for constructing complex and functionally diverse molecules. A comprehensive understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is paramount for any researcher aiming to unlock its full synthetic potential in the pursuit of new medicines, advanced materials, and other impactful chemical discoveries.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1849-55-4 [m.chemicalbook.com]
- 8. 3-Hydroxypyridine-4-carboxaldehyde|Green Fluorophore [benchchem.com]
An In-Depth Technical Guide to the Tautomerism and Stability of 3-Hydroxypyridine-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypyridine-2-carboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to the complex tautomeric equilibria it exhibits. This guide provides a comprehensive analysis of the tautomeric forms of this compound, delving into their relative stabilities and the critical factors that govern their interconversion. By integrating principles from analogous, well-studied hydroxypyridine systems with specific spectroscopic and computational insights, this document serves as an authoritative resource for researchers leveraging this compound in their work.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery. The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capacity.[1] These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. For medicinal chemists, a thorough understanding and ability to predict or control tautomeric equilibria are therefore essential for rational drug design.
This compound, with its adjacent hydroxyl and aldehyde functionalities on a pyridine scaffold, presents a rich tautomeric landscape. This guide will explore the key tautomeric equilibria at play and provide a framework for their characterization and analysis.
The Tautomeric Landscape of this compound
The unique arrangement of functional groups in this compound allows for several potential tautomeric forms. The primary equilibrium of interest is the enol-imine and keto-enamine tautomerism. Furthermore, the amphoteric nature of the pyridine ring introduces the possibility of a zwitterionic form, particularly in polar protic solvents.
The three principal tautomers are:
-
Enol-Imine (A): The aromatic hydroxypyridine form.
-
Keto-Enamine (B): A non-aromatic pyridone form.
-
Zwitterionic (C): A charge-separated pyridinium-enolate form.
The relative populations of these tautomers are not fixed but exist in a dynamic equilibrium that is highly sensitive to environmental conditions.
Caption: Tautomeric equilibria of this compound.
Key Factors Governing Tautomeric Stability
The position of the tautomeric equilibrium is dictated by the relative thermodynamic stabilities of the interconverting forms. Several key factors influence this balance:
Intramolecular Hydrogen Bonding
The proximity of the hydroxyl and aldehyde groups in the enol-imine form allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction creates a stable six-membered ring-like structure, significantly contributing to the stability of the enol-imine tautomer.[2] This phenomenon, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), enhances the stability of this form by delocalizing electron density across the hydrogen bond.[3]
Aromaticity
The enol-imine tautomer possesses an aromatic pyridine ring, a significant stabilizing factor. In contrast, the keto-enamine tautomer disrupts this aromaticity, which incurs an energetic penalty. Generally, tautomeric forms that preserve aromaticity are favored.
Solvent Effects
The polarity of the solvent plays a crucial role in dictating the predominant tautomeric form.
-
Nonpolar Solvents: In nonpolar environments, the enol-imine form (A) is expected to be the most stable due to the energetic favorability of the intramolecular hydrogen bond, which minimizes unfavorable interactions with the solvent.
-
Polar Aprotic Solvents: In polar aprotic solvents, while the enol-imine form is still significantly populated, the solvent's ability to act as a hydrogen bond acceptor can compete with the intramolecular hydrogen bond, potentially leading to a mixture of tautomers.
-
Polar Protic Solvents: In polar protic solvents like water and alcohols, the situation is more complex. These solvents can form intermolecular hydrogen bonds with both the hydroxyl and aldehyde groups, as well as the pyridine nitrogen. This extensive solvation can stabilize the more polar zwitterionic form (C).[4] Studies on the parent 3-hydroxypyridine have shown a significant population of the zwitterionic tautomer in aqueous solutions.[5][6]
Caption: Influence of solvent polarity on tautomeric equilibrium.
Spectroscopic and Computational Characterization
A combination of spectroscopic techniques and computational modeling is essential for the unambiguous characterization of the tautomeric forms of this compound and the quantification of their equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.
-
¹H NMR: The chemical shifts of the hydroxyl and aldehyde protons are particularly informative. The hydroxyl proton in the intramolecularly hydrogen-bonded enol-imine form is expected to appear as a broad signal at a downfield chemical shift (typically >10 ppm). The presence of multiple sets of signals for the pyridine ring protons can indicate the coexistence of different tautomers in slow exchange on the NMR timescale.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the pyridine ring can help distinguish between the enol-imine and keto-enamine forms. For instance, the C=O carbon in the keto-enamine tautomer would resonate at a characteristic downfield shift. Spectroscopic data from thiosemicarbazone derivatives of this compound show distinct signals for the pyridine ring carbons, which are consistent with the presence of the enol-imine form of the parent aldehyde in the derivative.[7]
Table 1: Expected NMR Chemical Shift Ranges for Tautomers of this compound
| Tautomer | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |
| Enol-Imine (A) | OH: >10 (broad), CHO: ~9.5-10.5 | C=O: ~190-200, C-OH: ~150-160 |
| Keto-Enamine (B) | NH: ~7-9, CH=N: ~8-9 | C=O: ~170-180, C=C: ~100-140 |
| Zwitterionic (C) | NH⁺: >12, CH=C-O⁻: ~5-6 | C-O⁻: ~170-180 |
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and can be used to monitor tautomeric equilibria. The different tautomers are expected to have distinct absorption maxima (λmax) due to differences in their conjugation systems. For example, studies on 3-hydroxypyridine show characteristic absorption peaks for the enol and zwitterionic forms in aqueous solution.[4] By monitoring changes in the absorption spectrum as a function of solvent polarity or pH, the tautomeric equilibrium can be quantitatively assessed.
Computational Modeling (DFT)
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.[8] By calculating the Gibbs free energies of the different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models), the position of the tautomeric equilibrium can be predicted.[9] These calculations can also provide optimized geometries and predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the structures of the observed tautomers.
Experimental and Computational Workflow
The following workflow outlines a comprehensive approach to characterizing the tautomerism of this compound.
Caption: Workflow for investigating tautomerism.
Protocol for NMR Analysis
-
Sample Preparation: Prepare solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and the number of distinct species present in each spectrum to identify the predominant tautomeric forms in each solvent.
-
Variable Temperature Studies: For solvents showing evidence of multiple tautomers in equilibrium, perform variable temperature NMR experiments to study the dynamics of interconversion.
Protocol for UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of this compound in a miscible solvent (e.g., methanol).
-
Solvent Titration: Prepare a series of solutions with varying solvent compositions (e.g., mixtures of a nonpolar solvent like hexane and a polar solvent like methanol).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Analyze the changes in λmax and absorbance to identify isosbestic points, which are indicative of a two-component equilibrium. Use this data to calculate the tautomeric equilibrium constant (KT) in different solvent mixtures.
Protocol for DFT Calculations
-
Structure Building: Construct the 3D structures of the potential tautomers (enol-imine, keto-enamine, zwitterionic).
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Solvation Modeling: Re-optimize the geometries and calculate the energies of the tautomers in different solvents using a polarizable continuum model (PCM).
-
Spectroscopic Prediction: Calculate NMR chemical shifts (using the GIAO method) and electronic transitions (using TD-DFT) for the optimized structures.
-
Energy Analysis: Compare the Gibbs free energies of the tautomers in the gas phase and in different solvents to predict their relative stabilities and equilibrium populations.
Conclusion and Future Outlook
The tautomerism of this compound is a complex interplay of intramolecular hydrogen bonding, aromaticity, and solvent effects. While the enol-imine form is likely to be favored in nonpolar environments due to a strong intramolecular hydrogen bond, the zwitterionic tautomer may become significant in polar protic solvents. A thorough understanding of these equilibria is paramount for researchers in drug discovery and development, as the predominant tautomer in a given biological environment will dictate the molecule's interactions with its target.
Future work should focus on detailed experimental studies, including X-ray crystallography to determine the solid-state structure, and advanced NMR techniques to precisely quantify the tautomeric ratios in various solvents. Such studies, in conjunction with high-level computational modeling, will provide a complete picture of the tautomeric landscape of this important synthetic building block, enabling its more effective application in the design of novel therapeutics.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Structure of 3-Hydroxypyridine-2-carboxaldehyde: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3-Hydroxypyridine-2-carboxaldehyde (HPC), a molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] We delve into the fundamental aspects of its ground and excited-state properties, with a particular focus on the tautomeric equilibria that govern its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
Introduction: The Significance of this compound (HPC)
This compound, also known as 3-hydroxypicolinaldehyde, is a versatile heterocyclic compound featuring a pyridine ring functionalized with both a hydroxyl and a carboxaldehyde group.[1][2] This unique arrangement of functional groups imparts a rich chemical reactivity, making it a valuable building block in the synthesis of a wide array of biologically active molecules and complex organic structures.[1] Its derivatives have shown promise as anticancer agents, highlighting the importance of a deep understanding of its electronic properties to guide the rational design of novel therapeutics.[3]
The proximate hydroxyl and aldehyde groups can influence each other through electronic effects and participate in intramolecular hydrogen bonding, which plays a crucial role in stabilizing specific conformations and influencing the molecule's reactivity and spectroscopic signatures.[1] A thorough theoretical investigation of HPC's electronic structure is therefore paramount for predicting its behavior in different chemical environments and for designing new molecules with tailored properties.
Tautomerism: A Central Feature of HPC's Electronic Landscape
A critical aspect of the electronic structure of hydroxypyridines is their ability to exist in different tautomeric forms.[4][5] For HPC, we can consider three primary tautomers: the enol form (3-hydroxy-pyridine-2-carboxaldehyde), the keto form (3-oxo-1,3-dihydropyridine-2-carboxaldehyde), and a zwitterionic form. The relative stability of these tautomers is highly dependent on the solvent environment.[5]
The equilibrium between these forms can be investigated computationally by comparing their total energies. Generally, in nonpolar solvents, the neutral enol form is favored, while polar protic solvents can stabilize the more polar keto and zwitterionic forms through hydrogen bonding.[4][5] Understanding this tautomeric equilibrium is crucial as each form presents a distinct electronic profile, affecting its reactivity, binding affinity to biological targets, and photophysical properties.
Caption: Tautomeric equilibria of this compound.
Computational Methodology: A Self-Validating System
To accurately model the electronic structure of HPC, a combination of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties is the methodology of choice.[6][7] This approach has been successfully applied to a wide range of organic molecules, providing a good balance between computational cost and accuracy.[8][9]
Ground State Calculations (DFT)
For geometry optimization and electronic structure analysis of the different tautomers of HPC in their ground state, the B3LYP hybrid functional is a robust and widely used choice.[7][10] It has been shown to provide reliable results for a variety of organic systems.[10] To ensure an accurate description of the electronic density, especially for a molecule with heteroatoms and potential for hydrogen bonding, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the oxygen and nitrogen atoms, and polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.[7]
Excited State Calculations (TD-DFT)
To investigate the photophysical properties of HPC, such as its UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometries.[6] This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands, respectively.[6][9] The same B3LYP functional and 6-311++G(d,p) basis set can be employed for consistency.
Solvent Effects
The influence of the solvent on the electronic structure and tautomeric stability can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).[11] This method treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.
Caption: A typical computational workflow for studying HPC's electronic structure.
Ground State Electronic Properties of HPC
Optimized Geometry and Tautomer Stability
The first step in analyzing the electronic structure is to obtain the optimized geometries of the different tautomers of HPC. A frequency calculation should then be performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).[10] By comparing the calculated total energies (including zero-point vibrational energy corrections), the relative stabilities of the tautomers in the gas phase and in different solvents can be determined.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| Enol | 0.00 (Reference) | Predicted to be less stable |
| Keto | Predicted higher energy | Predicted to be stabilized |
| Zwitterionic | Predicted highest energy | Predicted to be significantly stabilized |
| Caption: A representative table for summarizing the relative energies of HPC tautomers. Note: The values are illustrative and would need to be calculated. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions of a molecule.[7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For HPC, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the hydroxyl group, while the LUMO is likely to be distributed over the carboxaldehyde group and the pyridine ring. The HOMO-LUMO gap will vary between the different tautomers, influencing their respective reactivities.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[7][12] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
For the enol form of HPC, the MEP would likely show a negative potential around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen atom of the pyridine ring. A positive potential would be expected around the hydrogen atom of the hydroxyl group.
Excited State Properties and UV-Vis Spectrum of HPC
TD-DFT calculations can provide valuable insights into the electronic transitions of HPC. The calculated vertical excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum. Each peak in the simulated spectrum corresponds to a specific electronic transition, which can be characterized by the molecular orbitals involved (e.g., a π → π* transition).
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Calculated Value | Calculated Value | Calculated Value | HOMO → LUMO |
| S0 → S2 | Calculated Value | Calculated Value | Calculated Value | HOMO-1 → LUMO |
| Caption: An example table for summarizing TD-DFT results for HPC. Note: The values are illustrative and would need to be calculated. |
By comparing the simulated spectra of the different tautomers, it is possible to identify the predominant form in a given solvent by matching the theoretical spectrum to the experimental one.
Experimental Protocol: Step-by-Step Computational Guide
The following provides a generalized workflow for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian.
Step 1: Input File Preparation
-
Create an input file for each tautomer of HPC.
-
Specify the charge (0 for neutral forms) and multiplicity (1 for singlet ground state).
-
Provide the initial Cartesian coordinates of the atoms.
Step 2: Geometry Optimization and Frequency Calculation
-
Use the following keyword line for a ground-state optimization and frequency calculation in the gas phase: #p B3LYP/6-311++G(d,p) Opt Freq
-
For calculations in a solvent, add the SCRF=(PCM,Solvent=Water) keyword.
Step 3: Analysis of Ground State Properties
-
Extract the optimized geometries, total energies, and vibrational frequencies from the output files.
-
To visualize the frontier molecular orbitals and generate the MEP map, use visualization software and the checkpoint file generated by the calculation.
Step 4: TD-DFT Calculation for Excited States
-
Using the optimized ground-state geometry, perform a TD-DFT calculation with the following keyword line: #p TD(NStates=10) B3LYP/6-311++G(d,p) (NStates=10 requests the calculation of the first 10 excited states).
-
For calculations in a solvent, include the SCRF keyword as before.
Step 5: Analysis of Excited State Properties
-
Extract the excitation energies, oscillator strengths, and the nature of the electronic transitions from the output file.
-
Use this data to simulate the UV-Vis spectrum using appropriate software.
Conclusion
The theoretical investigation of the electronic structure of this compound provides a powerful framework for understanding its chemical behavior and for guiding the design of new functional molecules. By employing DFT and TD-DFT, researchers can gain detailed insights into the tautomeric equilibria, chemical reactivity, and photophysical properties of HPC. The computational protocols outlined in this guide offer a self-validating system for obtaining reliable and predictive results, thereby accelerating the discovery and development of novel compounds in medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
- 9. The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Hydroxypyridine-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypyridine-2-carboxaldehyde, a seemingly simple heterocyclic aldehyde, has emerged as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceuticals. Its unique arrangement of a pyridine ring, a hydroxyl group, and a carboxaldehyde moiety imparts a rich chemical reactivity, making it a valuable scaffold for the construction of novel therapeutic agents. This in-depth technical guide delves into the historical context of its discovery and the evolution of its synthesis, providing a comprehensive overview for researchers and drug development professionals. By understanding the foundational synthetic strategies and their subsequent refinements, chemists can better leverage this versatile building block in the design and execution of innovative synthetic pathways.
Introduction: The Significance of a Multifunctional Heterocycle
The pyridine nucleus is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous approved drugs. The strategic functionalization of this aromatic heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This compound (also known as 3-hydroxypicolinaldehyde) represents a particularly strategic substitution pattern. The ortho-relationship of the hydroxyl and aldehyde groups facilitates intramolecular hydrogen bonding and offers unique opportunities for chelation and further derivatization, such as the formation of Schiff bases. These features have made it an attractive starting material for the synthesis of compounds with a wide range of biological activities, including potential anticancer agents.[1]
This guide will first illuminate the initial discovery and synthesis of this important molecule, providing a historical perspective on the early methodologies. Subsequently, it will explore the evolution of its preparation, highlighting the advances in synthetic organic chemistry that have led to more efficient and scalable routes.
The Dawn of a Building Block: Discovery and First Synthesis
The mid-20th century witnessed a surge in the exploration of pyridine chemistry, driven by the burgeoning field of medicinal chemistry and the desire to create analogues of naturally occurring compounds like Vitamin B6. While the synthesis of its isomer, 3-hydroxyisonicotinaldehyde (the 4-carboxaldehyde), was reported in 1958, the first documented synthesis of this compound can be traced back to the work of Heinert and Martell in 1962, published in the Journal of the American Chemical Society.
The seminal method relied on the oxidation of the corresponding pyridyl carbinol, 3-hydroxy-2-pyridinemethanol, using manganese dioxide (MnO₂). This approach was a common and effective strategy for the preparation of pyridine aldehydes at the time.
Visualizing the Inaugural Synthesis
Caption: The inaugural synthesis of this compound.
Detailed Experimental Protocol: The Heinert and Martell Method
The following protocol is a representation of the pioneering synthesis, providing insight into the experimental choices of the era.
Step 1: Preparation of the Starting Material (3-Hydroxy-2-pyridinemethanol)
The precursor alcohol was typically prepared by the reduction of the corresponding carboxylic acid or its ester, 3-hydroxypicolinic acid methyl ester, using a reducing agent like lithium aluminum hydride (LiAlH₄).
Step 2: Oxidation to this compound
-
Reaction Setup: A suspension of activated manganese dioxide (a significant excess, typically 5-10 molar equivalents) in a suitable inert solvent such as chloroform or dichloromethane was prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Substrate: 3-Hydroxy-2-pyridinemethanol, dissolved in the same solvent, was added to the stirred suspension.
-
Reaction Conditions: The reaction mixture was heated to reflux and stirred vigorously for several hours. The progress of the reaction was monitored by techniques available at the time, such as thin-layer chromatography (TLC), to observe the disappearance of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion of the reaction, the hot mixture was filtered to remove the manganese dioxide and manganese salts. The filter cake was washed with additional portions of the hot solvent to ensure complete recovery of the product.
-
Purification: The combined filtrate and washings were concentrated under reduced pressure to yield the crude this compound. Further purification was typically achieved by recrystallization from a suitable solvent system, such as ethanol-water or toluene, to afford the final product as a crystalline solid.
Causality Behind Experimental Choices:
-
Manganese Dioxide as Oxidant: Activated MnO₂ was a preferred reagent for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes. Its solid nature allowed for easy removal by filtration, simplifying the work-up procedure. The activation of MnO₂ is crucial for its reactivity.
-
Solvent Selection: Chloroform or dichloromethane were chosen for their inertness and ability to dissolve the organic substrate while being suitable for reflux conditions.
-
Excess Reagent: The use of a large excess of MnO₂ was necessary to drive the reaction to completion in a reasonable timeframe.
-
Reflux Conditions: The elevated temperature provided the necessary activation energy for the oxidation reaction to proceed at a practical rate.
The Evolution of Synthesis: A Journey of Refinement
While the initial oxidation of 3-hydroxy-2-pyridinemethanol was a landmark achievement, subsequent research has focused on developing more efficient, scalable, and versatile synthetic routes to this compound. These advancements can be broadly categorized into modifications of the original approach and the development of novel synthetic strategies.
Improvements in Oxidation Methodologies
The core concept of oxidizing a C2-substituted 3-hydroxypyridine has been refined with the introduction of more modern and selective oxidizing agents.
| Oxidizing Agent | Advantages | Disadvantages |
| **Manganese Dioxide (MnO₂) ** | Inexpensive, easy work-up. | Requires a large excess, long reaction times. |
| Pyridinium Chlorochromate (PCC) | Milder conditions, high yields. | Chromium-based reagent (toxicity concerns). |
| Dess-Martin Periodinane (DMP) | High selectivity, mild conditions. | Expensive, potentially explosive. |
| Swern Oxidation | High yields, avoids heavy metals. | Requires cryogenic temperatures, unpleasant odor. |
Formylation of the Pyridine Ring
A more direct approach involves the introduction of the aldehyde group onto a pre-existing 3-hydroxypyridine ring. This typically requires protection of the hydroxyl group prior to the formylation step.
General Workflow for Formylation:
Caption: General workflow for the synthesis via formylation.
Detailed Protocol for a Modern Formylation Approach:
-
Protection: 3-Hydroxypyridine is treated with a suitable protecting group, for example, benzyl bromide in the presence of a base, to form 3-(benzyloxy)pyridine.
-
Directed Ortho-Metalation: The protected pyridine is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (-78 °C). A strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise. The ortho-directing nature of the benzyloxy group guides the lithiation to the C2 position.
-
Formylation: An electrophilic formylating agent, typically N,N-dimethylformamide (DMF), is added to the lithiated intermediate.
-
Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted into an organic solvent.
-
Deprotection: The protecting group is removed. For a benzyl group, this is commonly achieved through catalytic hydrogenation (e.g., H₂, Pd/C).
-
Purification: The final product is purified by column chromatography or recrystallization.
Expertise & Experience Insights:
The choice of protecting group is critical and depends on the subsequent reaction conditions. The temperature control during the lithiation step is paramount to avoid side reactions and ensure high regioselectivity.
De Novo Synthesis Strategies
More recently, elegant de novo syntheses have been developed, constructing the functionalized pyridine ring from acyclic precursors. These methods offer a high degree of flexibility for introducing various substituents. While a detailed exploration of all de novo strategies is beyond the scope of this guide, they represent the cutting edge of synthetic methodology for this class of compounds.
Conclusion: A Legacy of Versatility and a Future of Innovation
From its initial preparation via a classical oxidation reaction to the sophisticated multi-step sequences of modern organic synthesis, the journey of this compound reflects the broader advancements in the field. Its enduring importance as a synthetic intermediate is a testament to its inherent reactivity and versatility. As the demand for novel and complex drug candidates continues to grow, the development of even more efficient and sustainable methods for the synthesis of this key building block will undoubtedly remain an active area of research, enabling the next generation of discoveries in medicinal chemistry.
References
Navigating the Solubility Landscape of 3-Hydroxypyridine-2-carboxaldehyde: An In-depth Technical Guide
For Immediate Release
[SHANGHAI, CN – January 5, 2026] – This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxypyridine-2-carboxaldehyde, a pivotal heterocyclic building block in contemporary drug discovery and fine chemical synthesis. Addressed to researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical methodologies to offer a robust understanding of this compound's behavior in various organic solvents.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its biological activity, formulation development, and synthetic route optimization. This compound (CAS 1849-55-4), with its unique arrangement of a pyridine ring, a hydroxyl group, and a carboxaldehyde moiety, presents a nuanced solubility profile.[1][2] This guide elucidates the factors governing its solubility, provides a framework for predicting its behavior in common organic solvents, and details a rigorous experimental protocol for accurate solubility determination.
Physicochemical Properties of this compound
A thorough understanding of the intrinsic properties of this compound is fundamental to interpreting its solubility. These parameters dictate the nature and strength of intermolecular interactions with solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂ | [3] |
| Molecular Weight | 123.11 g/mol | [3] |
| Melting Point | 80-82 °C (subl.) | [3][4] |
| pKa₁ (pyridinium ion) | 3.40 (+1) | [4][5] |
| pKa₂ (hydroxyl group) | 6.95 | [4][5] |
| LogP | 0.5997 | [6] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6][7] |
| Hydrogen Bond Acceptors | 3 | [6] |
The presence of both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (pyridine nitrogen, hydroxyl oxygen, and aldehyde oxygen) suggests a propensity for strong intermolecular interactions.[6][7] The positive LogP value indicates a slight preference for a more lipophilic environment over a purely aqueous one. The two pKa values highlight the amphoteric nature of the molecule, with the pyridine nitrogen being basic and the hydroxyl group being weakly acidic.[4][5]
Solubility Profile in Common Organic Solvents: A Theoretical and Qualitative Overview
Table of Predicted and Observed Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Observations |
| Polar Protic | Methanol, Ethanol | Slightly to Moderately Soluble | These solvents can act as both hydrogen bond donors and acceptors, facilitating interactions with the hydroxyl and aldehyde groups, as well as the pyridine nitrogen of the solute. Qualitative data indicates it is "slightly soluble" in Methanol.[3][4][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderately to Highly Soluble | These solvents are strong hydrogen bond acceptors and have high dipole moments, enabling them to effectively solvate the polar regions of the molecule. DMSO is an exceptionally strong organic solvent for a wide array of organic materials.[9] |
| Nonpolar Aprotic | Toluene, Hexane | Slightly Soluble to Insoluble | The significant difference in polarity between the solute and these solvents limits mutual miscibility. The energetic cost of disrupting the strong solute-solute and solvent-solvent interactions is not sufficiently compensated by weak solute-solvent interactions. |
| Chlorinated | Chloroform, Dichloromethane | Slightly Soluble | These solvents have a moderate polarity. Chloroform can act as a weak hydrogen bond donor, which may contribute to some degree of solubility. Qualitative data confirms it is "slightly soluble" in Chloroform.[3][4][5] |
Experimental Determination of Solubility: A Validated Protocol
Accurate determination of solubility is paramount for any research or development endeavor. The following protocol outlines a robust method for quantifying the solubility of this compound using High-Performance Liquid Chromatography (HPLC), a technique known for its precision and sensitivity.[10]
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Syringe filters (0.22 µm PTFE or equivalent)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO).
-
Perform a series of serial dilutions to create a set of calibration standards with concentrations that bracket the expected solubility range.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the filtered sample solutions by HPLC. A reverse-phase C18 column is often a suitable starting point.
-
The mobile phase composition and detection wavelength should be optimized for the analyte. Given its aromatic nature, UV detection is appropriate.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the filtered sample solutions by interpolating their peak areas on the calibration curve.
-
The calculated concentration represents the solubility of the compound in that specific solvent at the experimental temperature.
-
Caption: Experimental workflow for the determination of solubility by HPLC.
The Molecular Dance: Intermolecular Forces Governing Solubility
The solubility of this compound is a direct consequence of the interplay of various intermolecular forces between the solute and solvent molecules.
-
Hydrogen Bonding: This is a dominant interaction for this molecule. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the pyridine nitrogen, the hydroxyl oxygen, and the aldehyde oxygen can all act as hydrogen bond acceptors.[11] Solvents capable of hydrogen bonding (e.g., alcohols) will have favorable interactions.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C=O, C-O, and C-N bonds. Polar solvents will interact favorably through these forces.
-
Van der Waals Forces: These weaker, non-specific interactions (London dispersion forces) are present in all systems and will be the primary mode of interaction with nonpolar solvents.
-
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which can be significant in certain solvents and may influence crystal packing and, consequently, solubility.
Caption: Key intermolecular forces influencing solubility.
Practical Considerations and Troubleshooting
-
Compound Stability: It is essential to ensure that this compound does not degrade in the chosen solvent during the equilibration period. Preliminary stability studies may be necessary.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being used.
-
pH Effects: For aqueous or mixed aqueous-organic systems, the pH will significantly impact the solubility of this amphoteric compound. At pH values below its pKa₁, the pyridine nitrogen will be protonated, increasing its polarity and aqueous solubility. At pH values above its pKa₂, the hydroxyl group will be deprotonated, also leading to increased aqueous solubility.
Conclusion
The solubility of this compound is a complex property governed by its molecular structure and the nature of the solvent. While it exhibits limited solubility in nonpolar and some polar protic solvents, it is predicted to be more soluble in polar aprotic solvents. For drug development and synthetic applications, a thorough experimental determination of its solubility in relevant solvent systems is indispensable. The protocol and theoretical framework provided in this guide offer a robust starting point for researchers to confidently navigate the solubility landscape of this versatile chemical entity.
References
- 1. The solubility behaviour of pyridine in terms of its intermolecular force.. [askfilo.com]
- 2. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. Predicting Solubility | Rowan [rowansci.com]
- 5. This compound CAS#: 1849-55-4 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Hydroxypyridine-2-carboxaldehyde
Abstract
3-Hydroxypyridine-2-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of a pyridine ring, a hydroxyl group, and an aldehyde functionality imparts versatile reactivity and complex-forming capabilities. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism control, and the development of novel functional materials. This guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure analysis of this compound, synthesizing technical protocols with expert insights into the causality behind experimental choices.
Introduction: The Significance of this compound
This compound (also known as 3-hydroxypicolinaldehyde) is a compound of significant interest due to its trifunctional nature. The pyridine nitrogen acts as a hydrogen bond acceptor and coordination site, the hydroxyl group serves as a hydrogen bond donor/acceptor, and the aldehyde group is a reactive site for forming Schiff bases and other derivatives.[1][2] This combination makes it an indispensable precursor for a wide range of biologically active molecules and pharmaceutical intermediates.[3]
The solid-state structure, dictated by intermolecular forces, governs crucial physicochemical properties such as solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is not merely academic; it is a cornerstone of intellectual property and regulatory approval, as different crystalline forms (polymorphs) can have dramatically different therapeutic outcomes. This guide illuminates the path from obtaining the compound to elucidating its detailed crystal packing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1849-55-4 | [1][2][3] |
| Molecular Formula | C₆H₅NO₂ | [1][2] |
| Molecular Weight | 123.11 g/mol | [1][2] |
| Appearance | Solid, powder or crystals | [3] |
| Synonyms | 3-Hydroxypicolinaldehyde, 2-Formyl-3-hydroxypyridine |[1] |
Experimental Framework: From Synthesis to Single Crystal
The journey to structural elucidation begins with obtaining high-purity single crystals suitable for X-ray diffraction. This process can be bifurcated into two critical stages: compound sourcing/synthesis and crystallization.
Compound Acquisition
This compound is commercially available from various suppliers, which is often the most efficient route for research purposes.[3] When sourcing, it is crucial to obtain a high-purity grade (≥95%) to minimize contaminants that could inhibit crystallization or co-crystallize, thereby complicating the structural analysis.
For applications requiring custom synthesis, routes involving the oxidation of a precursor like 3-hydroxypicoline or the formylation of 3-hydroxypyridine can be employed.[4] Regardless of the source, initial characterization using techniques like NMR and mass spectrometry is a self-validating step to confirm the identity and purity of the starting material.
The Art and Science of Crystallization
Growing single crystals is often the most challenging, trial-and-error phase of the analysis. The goal is to encourage molecules to slowly transition from the disordered solution phase to a highly ordered, single crystalline lattice.
Causality Behind Method Choice: The choice of solvent and crystallization method is paramount. A suitable solvent is one in which the compound has moderate solubility. If solubility is too high, the solution will be undersaturated and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as microcrystals unsuitable for single-crystal analysis. The presence of functional groups capable of hydrogen bonding, like the hydroxyl and aldehyde groups in our target molecule, makes polar solvents a logical starting point.
Detailed Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of ~5 mg of this compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof).
-
Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound in a promising solvent at room temperature or with gentle heating. Use a clean, small vessel like a vial or test tube.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Incubation: Cover the vessel with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.
-
Monitoring: Place the vessel in a vibration-free environment and monitor periodically for crystal growth. Well-formed, transparent crystals with sharp edges are ideal.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5][6][7] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Experimental workflow for crystal structure analysis.
Detailed Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a holder (e.g., a glass fiber or a loop) using an adhesive like cryo-oil.[8]
-
Data Collection: The mounted crystal is placed on a goniometer in the X-ray diffractometer.[7] To minimize thermal motion and radiation damage, data is typically collected at a low temperature (e.g., 100 K) using a cryostream. The instrument rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[7]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to produce a list of unique reflection intensities.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit, typically judged by a low R-factor.[7]
Analysis of the Crystal Structure
While a definitive, publicly deposited crystal structure for this compound is not available in the search results, we can predict its key structural features and intermolecular interactions based on analyses of closely related hydroxypyridine derivatives.[8][9][10] The following sections describe the type of information that a full crystal structure determination would yield.
Molecular Geometry
The analysis would provide precise bond lengths, bond angles, and torsion angles. The pyridine ring is expected to be largely planar. A key feature would be the presence of a strong intramolecular hydrogen bond between the 3-hydroxyl group and the oxygen of the 2-carboxaldehyde group, forming a stable six-membered ring. This is a common and stabilizing feature in such ortho-substituted systems.[8]
Caption: Molecular structure and atom numbering scheme.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the crystal lattice is governed by a hierarchy of non-covalent interactions. For this compound, hydrogen bonding is expected to be the dominant directive force.
-
Hydrogen Bonding: Beyond the intramolecular hydrogen bond, the remaining hydrogen bond donor (the hydroxyl H, if not involved intramolecularly) and acceptors (the pyridine N and aldehyde O) are available for intermolecular interactions. Molecules could form hydrogen-bonded dimers or chains.[9][10][11] These interactions are critical as they define the supramolecular structure.[5]
-
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich cloud of one ring interacts with the electron-poor cloud of a neighboring ring. This is a common packing motif in aromatic compounds.
These interactions would likely combine to form a dense, three-dimensional network. Understanding this network is key to predicting the material's physical properties.
Table 2: Representative Hydrogen Bond Geometries (Predicted)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |
|---|---|---|---|---|---|
| O—H···O | ~0.8-0.9 | ~1.8-2.2 | ~2.6-3.0 | ~150-170 | Intramolecular |
| O—H···N | ~0.8-0.9 | ~1.9-2.3 | ~2.7-3.1 | ~160-180 | Intermolecular |
Caption: Intermolecular hydrogen bonding motif (dimer).
Implications for Drug Development and Materials Science
-
Rational Drug Design: The crystal structure provides an accurate, rigid conformation of the molecule. This "bioactive" conformation can be used in computational docking studies to predict how the molecule will bind to a protein target, guiding the design of more potent and selective drugs.
-
Polymorph Screening: Discovering and characterizing the stable crystalline form is essential. A full structural analysis is the gold standard for identifying polymorphs, solvates, and co-crystals, each of which is a distinct chemical entity with unique properties and patentability.
-
Formulation Development: Knowledge of the intermolecular interactions helps predict how the compound will behave with excipients in a drug formulation. Strong hydrogen bonding networks, for example, often correlate with higher melting points and lower aqueous solubility.
Conclusion
The crystal structure analysis of this compound is a multi-step process that requires careful execution and interpretation. While the acquisition of high-quality single crystals can be a bottleneck, the atomic-level information it provides is invaluable. The interplay of intramolecular and intermolecular hydrogen bonds, along with π-π stacking, dictates the solid-state architecture. This structural knowledge is not merely a characterization endpoint but a critical predictive tool for researchers in drug discovery and materials science, enabling the rational design of new molecules and formulations with desired physicochemical properties.
References
- 1. scbt.com [scbt.com]
- 2. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemtube3d.com [chemtube3d.com]
A Technical Guide to Quantum Chemical Calculations for 3-Hydroxypyridine-2-carboxaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
3-Hydroxypyridine-2-carboxaldehyde (3-HPC) is a heterocyclic compound of significant interest due to its structural motifs—a pyridine ring, a hydroxyl group, and an aldehyde group—which make it a versatile precursor in medicinal chemistry and materials science. Its potential for intramolecular hydrogen bonding and tautomerism governs its reactivity, conformation, and spectroscopic properties. This guide provides an in-depth technical framework for performing quantum chemical calculations on 3-HPC, offering a robust, validated protocol from initial structure preparation to the analysis of complex molecular properties. By grounding theoretical choices in practical application, this document serves as a comprehensive resource for researchers aiming to leverage computational chemistry for the accurate prediction of molecular behavior, thereby accelerating discovery and development pipelines.
Introduction: The Significance of this compound (3-HPC)
This compound (CAS 1849-55-4) is a solid, dark brown compound with a molecular weight of 123.11 g/mol .[1][2][3] Its structure is characterized by a pyridine ring functionalized with a hydroxyl group at position 3 and a carboxaldehyde group at position 2. This specific arrangement facilitates a strong intramolecular hydrogen bond (IMHB) between the hydroxyl hydrogen and the aldehyde oxygen. The presence and strength of this IMHB, along with the potential for keto-enol tautomerism, are critical determinants of the molecule's chemical and physical properties.[4][5]
For drug development professionals, understanding these nuances is paramount. The three-dimensional structure, electronic properties, and reactivity profile dictate how 3-HPC and its derivatives will interact with biological targets.[6][7] Quantum chemical calculations provide a powerful, non-empirical lens through which to investigate these characteristics at the sub-atomic level, offering predictive insights that can guide synthesis and testing.
This guide is structured to walk the researcher through a complete computational workflow, emphasizing not just the "how" but the "why" behind each methodological choice.
The Computational Workflow: A Validated Approach
A successful computational study relies on a logical and self-validating sequence of calculations. Each step builds upon the last, ensuring that the final results are both accurate and physically meaningful.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]
Methodological & Application
Application Note & Protocol: Synthesis, Characterization, and Application of Schiff Bases Derived from 3-Hydroxypyridine-2-carboxaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of Schiff bases from 3-hydroxypyridine-2-carboxaldehyde, a crucial precursor in medicinal and coordination chemistry. We delve into the underlying reaction principles, present a detailed and validated experimental protocol, and outline robust methods for structural characterization. Furthermore, this note discusses the extensive applications of these compounds, particularly in the realm of drug development, owing to their diverse biological activities. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug discovery.
Introduction and Scientific Context
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.[3][4] Their significance stems from their synthetic flexibility and the unique properties of the C=N double bond, which makes them excellent chelating agents, especially when a hydroxyl group is present near the imine, allowing for the formation of stable metal complexes.[4]
The this compound scaffold is of particular interest as it mimics the structure of pyridoxal-5'-phosphate, a vital cofactor in numerous enzymatic reactions involving amino acids.[5] Schiff bases derived from this aldehyde have attracted considerable attention for their tautomeric properties and their ability to act as "privileged ligands" that can coordinate with a wide variety of metals.[5] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for drug development.[1][2] These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][6][7]
This guide provides an in-depth, field-proven protocol for the synthesis of a representative Schiff base from this compound, explains the causality behind the experimental choices, and details the necessary characterization and potential applications.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The overall process involves two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Elimination (Dehydration): The carbinolamine is typically unstable and undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base). This elimination step is often the rate-determining step and is facilitated by acid catalysis.
Role of the Catalyst: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, such as glacial acetic acid, is commonly added. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[8]
Choice of Solvent: Alcohols, particularly ethanol and methanol, are the most common solvents for this synthesis. They are effective at dissolving the reactants and, in many cases, the resulting Schiff base product has lower solubility in the cooled solvent, allowing for easy isolation via precipitation and filtration.[9][10]
Experimental Protocol: Synthesis of (E)-2-(((4-methylphenyl)imino)methyl)pyridin-3-ol
This protocol details the synthesis of a representative Schiff base from this compound and p-toluidine (4-methylaniline).
Materials and Equipment
Reagents:
-
This compound (1.23 g, 10 mmol)
-
p-Toluidine (1.07 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (2-3 drops)
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: Place this compound (1.23 g, 10 mmol) into a 100 mL round-bottom flask. Add 25 mL of absolute ethanol and stir until the aldehyde is fully dissolved.
-
Amine Addition: In a separate beaker, dissolve p-toluidine (1.07 g, 10 mmol) in 25 mL of absolute ethanol. Add this solution to the flask containing the aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. This serves to catalyze the dehydration step.
-
Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux using the magnetic stirrer/hotplate. Maintain a gentle reflux for 4 hours.[8][10] The formation of a yellow-colored solution or precipitate is indicative of Schiff base formation.[9]
-
Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. A yellow crystalline solid should precipitate. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification and Drying: The crude product can be further purified by recrystallization from hot ethanol. Dry the final product in a vacuum oven at 60°C to a constant weight. The expected yield is typically in the range of 75-85%.[9]
Workflow Diagram
Caption: Experimental workflow for Schiff base synthesis.
Structural Characterization
To confirm the identity and purity of the synthesized Schiff base, a combination of spectroscopic and analytical techniques is essential.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Functional Group Identification | Disappearance of C=O stretch (~1690 cm⁻¹) from aldehyde and N-H stretches (~3300-3400 cm⁻¹) from amine. Appearance of a strong C=N (imine) stretch around 1600-1630 cm⁻¹.[10][11] |
| ¹H NMR Spectroscopy | Proton Environment Analysis | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.0-9.5 ppm range.[12] Disappearance of the aldehyde proton (-CHO) signal (~δ 10 ppm). Signals corresponding to the pyridine and aniline rings will be present. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Analysis | Appearance of a signal for the azomethine carbon (-C=N-) in the δ 145-165 ppm range.[12] |
| Mass Spectrometry | Molecular Weight Confirmation | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.[13] |
| Elemental Analysis | Empirical Formula Verification | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values.[9] |
Characterization Logic
Caption: Logic flow for structural confirmation.
Applications in Research and Drug Development
Schiff bases derived from this compound are highly valuable in several scientific domains, most notably in medicinal chemistry and materials science.
-
Antimicrobial Agents: A significant body of research has demonstrated the potent antibacterial and antifungal activities of these Schiff bases and their metal complexes.[7][14] The imine group is crucial for their biological activity, potentially interfering with microbial cell processes.[2]
-
Anticancer Therapeutics: Many Schiff base-metal complexes have been investigated as potential anticancer agents.[1][6] Complexation with metals like copper, zinc, or cobalt can enhance their cytotoxicity against various cancer cell lines.[6]
-
Coordination Chemistry: These compounds are versatile multidentate ligands capable of forming stable complexes with a wide range of transition metals.[6][15] These complexes are not only biologically active but are also studied for their catalytic properties, magnetic behavior, and use as chemical sensors.[15]
-
Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl group in the pyridine ring imparts antioxidant potential to these molecules. Several derivatives have shown promising radical scavenging and anti-inflammatory properties.[1][7]
The ease of synthesis and the ability to systematically modify the amine component allow for the creation of large libraries of related compounds, making them an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.[2]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jocpr.com [jocpr.com]
- 4. saudijournals.com [saudijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 9. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
3-Hydroxypyridine-2-carboxaldehyde: A Versatile Scaffold for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Building Block
3-Hydroxypyridine-2-carboxaldehyde, a heterocyclic aromatic aldehyde, stands as a cornerstone in the edifice of modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring decorated with a hydroxyl group at the 3-position and a carboxaldehyde function at the 2-position, bestows upon it a rich and versatile chemical reactivity. This strategic placement of functional groups not only influences the electronic properties of the molecule but also offers multiple sites for chemical modification, making it an invaluable precursor for the synthesis of a diverse array of complex molecules.[1][2]
The aldehyde group, a classical electrophile, readily participates in a wide range of chemical transformations including condensation reactions, reductive aminations, and Wittig reactions.[1] The adjacent hydroxyl group, through its electronic influence, can modulate the reactivity of the aldehyde. Furthermore, the pyridine nitrogen atom introduces opportunities for coordination chemistry and quaternization, expanding the synthetic possibilities.[1] This multifaceted reactivity profile has positioned this compound as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This comprehensive guide delves into the practical applications of this compound as a building block in organic synthesis. We will explore its utility in the construction of Schiff bases and their corresponding metal complexes, with a particular focus on their potential in medicinal chemistry and catalysis. Detailed, field-proven protocols are provided to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable molecule.
Key Applications: From Bioactive Molecules to Catalytic Systems
The strategic arrangement of functional groups in this compound makes it a sought-after starting material for a variety of applications, most notably in the synthesis of Schiff bases and their metal complexes.
Schiff Bases: A Gateway to Bioactive Compounds
The condensation of the aldehyde functionality of this compound with primary amines provides a straightforward and efficient route to a wide range of Schiff bases (imines). These compounds are not merely synthetic intermediates but often exhibit a spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The imine nitrogen and the phenolic oxygen of the 3-hydroxy group create an excellent chelation site for metal ions, further enhancing their biological potential.
The general synthesis of Schiff bases from this compound is depicted below:
Caption: General workflow for the synthesis of Schiff bases from this compound.
Metal Complexes: Tailoring Functionality for Catalysis and Medicine
The Schiff bases derived from this compound are excellent ligands for a variety of transition metals, including copper, nickel, cobalt, and zinc.[4][5][6] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[3] For instance, copper(II) complexes of Schiff bases have shown promising catalytic activity in various organic transformations.[1][7]
The coordination of a metal ion to the Schiff base ligand typically involves the imine nitrogen and the deprotonated phenolic oxygen, forming a stable chelate ring. The geometry of the resulting complex is influenced by the nature of the metal ion and the substituents on the Schiff base.
Caption: Formation of a metal complex from a Schiff base ligand.
Thiosemicarbazones: A Class of Potent Anticancer Agents
A particularly significant application of this compound is in the synthesis of thiosemicarbazones. These compounds, formed by the condensation of the aldehyde with thiosemicarbazide, have demonstrated potent antitumor activity.[8][9] The biological activity of these compounds is often attributed to their ability to chelate intracellular metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase. The 3-hydroxy substituent can further enhance this activity.[8]
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative Schiff base from this compound and its subsequent complexation with copper(II). These protocols are designed to be self-validating, with expected outcomes and characterization data provided.
Protocol 1: Synthesis of a Schiff Base from this compound and Aniline
This protocol details the synthesis of 2-(((phenyl)imino)methyl)pyridin-3-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 123.11 | 10 | 1.23 g |
| Aniline | 93.13 | 10 | 0.93 mL |
| Ethanol (absolute) | 46.07 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.23 g, 10 mmol) and 40 mL of absolute ethanol.
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
To this solution, add aniline (0.93 mL, 10 mmol) dropwise over a period of 5 minutes.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base as a crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Expected Outcome and Characterization:
-
Yield: Typically 80-90%.
-
Appearance: Yellow crystalline solid.
-
Melting Point: 49-51 °C.[10]
-
FT-IR (KBr, cm⁻¹): A characteristic imine (C=N) stretching band is expected around 1620-1640 cm⁻¹. The absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) confirms the formation of the Schiff base.
-
¹H NMR (CDCl₃, δ ppm): The formation of the imine bond is confirmed by a singlet peak for the azomethine proton (-CH=N-) in the region of 8.0-9.0 ppm. The aromatic protons will appear in the range of 6.5-8.0 ppm.
Protocol 2: Synthesis of a Copper(II) Complex with the Schiff Base Ligand
This protocol describes the synthesis of a copper(II) complex using the Schiff base prepared in Protocol 1.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 2-(((phenyl)imino)methyl)pyridin-3-ol (Schiff Base) | 198.22 | 2 | 0.396 g |
| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | 170.48 | 1 | 0.170 g |
| Methanol | 32.04 | - | 40 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the Schiff base (0.396 g, 2 mmol) in 20 mL of hot methanol.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1 mmol) in 20 mL of methanol.
-
Add the methanolic solution of copper(II) chloride dropwise to the hot solution of the Schiff base with constant stirring.
-
A colored precipitate should form immediately.
-
Reflux the reaction mixture for 1 hour to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid complex by vacuum filtration.
-
Wash the precipitate with methanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous calcium chloride.
Expected Outcome and Characterization:
-
Yield: Typically quantitative.
-
Appearance: A colored solid (the color will depend on the specific complex formed, often green or brown).
-
Molar Conductivity: The non-electrolytic nature of the complex can be confirmed by measuring its molar conductivity in a suitable solvent like DMF; low values are expected.[11]
-
FT-IR (KBr, cm⁻¹): A shift in the C=N stretching frequency of the Schiff base upon complexation is indicative of the coordination of the imine nitrogen to the copper ion. New bands in the low-frequency region (400-600 cm⁻¹) may be observed, corresponding to the M-N and M-O bonds.
-
Magnetic Susceptibility: The magnetic moment of the complex can be measured to determine its geometry. For a square planar Cu(II) complex, a magnetic moment corresponding to one unpaired electron is expected.[11]
Conclusion: A Building Block of Enduring Significance
This compound continues to be a molecule of immense interest and utility in the field of organic synthesis. Its inherent reactivity and the ease with which it can be transformed into a variety of derivatives, particularly Schiff bases and their metal complexes, underscore its importance as a versatile building block. The applications of these derivatives in medicinal chemistry, as exemplified by the development of potent anticancer agents, and in catalysis, highlight the ongoing relevance of this scaffold in addressing contemporary scientific challenges. The protocols detailed herein provide a practical foundation for researchers to explore and expand upon the rich chemistry of this compound, paving the way for the discovery of novel molecules with significant biological and material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 7. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 11. ijcrcps.com [ijcrcps.com]
The Versatile Scaffold: 3-Hydroxypyridine-2-carboxaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, versatile reactivity, and significant biological activity is perpetual. 3-Hydroxypyridine-2-carboxaldehyde (HPC-2-CHO), a seemingly simple heterocyclic aldehyde, has emerged as a cornerstone intermediate in medicinal chemistry.[1] Its unique structural arrangement, featuring a pyridine ring, a hydroxyl group, and a carboxaldehyde moiety in an ortho relationship, bestows upon it a rich chemical reactivity that allows for the construction of a diverse array of complex molecules with significant therapeutic potential. This guide provides an in-depth exploration of the applications of HPC-2-CHO, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The strategic placement of the hydroxyl and aldehyde groups makes HPC-2-CHO a powerful precursor for the synthesis of Schiff bases, thiosemicarbazones, and their corresponding metal complexes. These derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties. This document will delve into the synthetic pathways leveraging HPC-2-CHO and elucidate the mechanisms of action of its key derivatives, providing a comprehensive resource for harnessing the full potential of this versatile building block.
Core Applications in Medicinal Chemistry: From Synthesis to Biological Activity
The true value of HPC-2-CHO in medicinal chemistry lies in its ability to serve as a starting point for the synthesis of compounds with diverse pharmacological profiles. The following sections will detail the major classes of bioactive molecules derived from this scaffold.
Schiff Bases: A Gateway to Diverse Bioactivity
The condensation reaction between the aldehyde group of HPC-2-CHO and a primary amine is a straightforward and efficient method to generate Schiff bases (imines). This reaction serves as a gateway to a vast chemical space, with the biological activity of the resulting molecule being tunable by the choice of the amine component.
Application Note: Antimicrobial Agents
Schiff bases derived from HPC-2-CHO have shown promising antimicrobial activity. The imine nitrogen and the phenolic oxygen can act as chelating agents for metal ions, a property often linked to their biological efficacy. The formation of metal complexes can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[2]
Experimental Protocol: General Synthesis of a this compound Schiff Base
This protocol outlines a general procedure for the synthesis of a Schiff base from HPC-2-CHO and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Ethanol (or Methanol) as solvent
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Amine Addition: To the stirred solution, add the primary amine (in slight excess to ensure complete reaction).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction. The causality behind this is that the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to yield the pure Schiff base.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal in the ¹H NMR spectrum are key indicators of successful Schiff base formation.
Thiosemicarbazones: Potent Anticancer Agents
The reaction of HPC-2-CHO with thiosemicarbazide or its N-substituted derivatives yields thiosemicarbazones, a class of compounds that have garnered significant attention for their potent anticancer activities.[3]
Application Note: Inhibition of Ribonucleotide Reductase
A primary mechanism of action for many anticancer thiosemicarbazones is the inhibition of ribonucleotide reductase (RR).[1][4] RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, these compounds effectively halt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5][6][7] The thiosemicarbazone moiety, in conjunction with the pyridine nitrogen and the hydroxyl group, acts as a powerful chelator of the iron cofactor essential for RR activity.
Experimental Protocol: Synthesis of this compound Thiosemicarbazone
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (95%)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Solution Preparation: Prepare a hot solution of this compound in 95% ethanol. In a separate flask, prepare a hot solution of thiosemicarbazide in 95% ethanol.
-
Reaction Mixture: Slowly add the hot thiosemicarbazide solution to the stirred solution of this compound.
-
Reflux: Heat the resulting mixture to reflux for 30-60 minutes. A precipitate of the thiosemicarbazone should form.
-
Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol.
-
Characterization: Verify the structure using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Metal Complexes: Enhancing Therapeutic Efficacy
The Schiff bases and thiosemicarbazones derived from HPC-2-CHO are excellent ligands for a variety of metal ions, including zinc(II), copper(II), and platinum(II).[8][9] The formation of metal complexes can significantly enhance the biological activity of the parent ligand.
Application Note: Targeting the MAPK Signaling Pathway and Overcoming Drug Resistance
Metal complexes of HPC-2-CHO derivatives have shown the ability to target signaling pathways crucial for cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[8] Dysregulation of the MAPK pathway is a common feature in many cancers and is associated with therapeutic resistance.[10] By modulating this pathway, these metal complexes can induce apoptosis and potentially re-sensitize resistant cancer cells to conventional chemotherapies. The chelation of the metal ion can alter the electronic properties and steric profile of the ligand, leading to enhanced interaction with biological targets.
Experimental Protocol: General Synthesis of a Metal(II) Complex of a this compound Schiff Base
Materials:
-
Synthesized Schiff base ligand (1.0 eq)
-
Metal(II) salt (e.g., ZnCl₂, CuCl₂·2H₂O) (1.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand in methanol or ethanol with gentle heating.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A change in color and/or the formation of a precipitate often indicates complex formation.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.
-
Isolation: Collect the precipitated metal complex by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator over a suitable drying agent.
-
Characterization: Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. In the FT-IR spectrum, a shift in the C=N (imine) stretching frequency upon complexation is a key indicator of coordination.
Quantitative Data Summary
The following table summarizes the reported anticancer activities of some representative this compound derivatives.
| Compound Class | Derivative/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazone | N(4)-methylthiosemicarbazone | HeLa | 107.16 | [9] |
| Thiosemicarbazone | N(4)-pyrrolidinylthiosemicarbazone | HeLa | 132.13 | [9] |
| Zn(II) Complex | Zn(II) complex of N(4)-methylthiosemicarbazone | PC3 (Prostate) | Data not specified | [8] |
| Zn(II) Complex | Zn(II) complex of N(4)-pyrrolidinylthiosemicarbazone | A549 (Lung) | Data not specified | [8] |
Applications in Neurodegenerative Diseases
Emerging research suggests that derivatives of HPC-2-CHO may also hold promise for the treatment of neurodegenerative diseases. The ability of these compounds to chelate metal ions is of particular interest, as metal dyshomeostasis is implicated in the pathology of diseases like Alzheimer's and Parkinson's. Furthermore, their antioxidant properties could help mitigate the oxidative stress that contributes to neuronal damage. While this area of research is still in its early stages, the versatile chemistry of HPC-2-CHO makes it an attractive scaffold for the development of novel neuroprotective agents.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward reactivity allows for the efficient synthesis of a wide range of biologically active compounds, including Schiff bases, thiosemicarbazones, and their metal complexes. The demonstrated efficacy of these derivatives as anticancer agents, particularly through the inhibition of ribonucleotide reductase and modulation of key signaling pathways, highlights the therapeutic potential of this scaffold.
Future research should focus on expanding the library of HPC-2-CHO derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further exploration of their potential in treating neurodegenerative and infectious diseases is also warranted. The continued investigation of this privileged heterocycle is poised to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Hydroxypyridine-2-carboxaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of pharmaceutical research and development, the quest for novel molecular entities with therapeutic potential is perpetual. Central to this endeavor is the availability of versatile chemical building blocks that offer facile routes to complex molecular architectures. 3-Hydroxypyridine-2-carboxaldehyde, a seemingly simple heterocyclic aldehyde, emerges as a cornerstone intermediate in the synthesis of a diverse array of pharmacologically relevant scaffolds. Its unique structural arrangement, featuring a pyridine ring adorned with an ortho-aldehyde and a hydroxyl group, bestows upon it a rich and tunable reactivity. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for its conversion into valuable pharmaceutical intermediates.
The strategic placement of the hydroxyl and aldehyde functionalities allows for a multitude of chemical transformations, including the formation of Schiff bases, condensation reactions with active methylene compounds, and participation in multicomponent reactions to construct complex heterocyclic systems. These reaction pathways open avenues to a wide range of molecular frameworks known to interact with various biological targets, including enzymes and receptors implicated in a spectrum of diseases.
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dictated by the interplay of its key functional groups. The aldehyde group serves as a potent electrophile, readily undergoing nucleophilic attack, while the adjacent hydroxyl group can modulate the reactivity of the aldehyde and participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the molecule. Furthermore, the pyridine nitrogen atom can act as a proton acceptor or a metal coordinating site, further expanding its synthetic repertoire.
Application Note 1: Synthesis of Thiosemicarbazone Derivatives with Potential Antineoplastic Activity
Thiosemicarbazones derived from α-(N)-heterocyclic carboxaldehydes are a well-established class of compounds with significant antitumor activity.[1] Their mechanism of action often involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This compound serves as an excellent precursor for the synthesis of novel thiosemicarbazone derivatives with potential for enhanced efficacy and selectivity.
Protocol 1: General Synthesis of this compound Thiosemicarbazones
This protocol outlines a general and efficient method for the condensation of this compound with thiosemicarbazide or its N-substituted derivatives.
Materials:
-
This compound
-
Thiosemicarbazide (or N4-substituted thiosemicarbazide)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
To this solution, add a solution of 10 mmol of the appropriate thiosemicarbazide in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is not complete, the reaction mixture can be concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified thiosemicarbazone derivative in a vacuum oven at 50-60 °C.
Expected Outcome:
This procedure typically yields the desired thiosemicarbazone product in good to excellent yields (70-90%), as a crystalline solid. The product can be characterized by standard analytical techniques such as NMR, IR, and Mass Spectrometry.
| Reactant A | Reactant B | Product | Typical Yield |
| This compound | Thiosemicarbazide | This compound thiosemicarbazone | 85% |
| This compound | 4-Phenylthiosemicarbazide | N-Phenyl-2-(3-hydroxypyridin-2-yl)methaniminecarbothioamide | 82% |
| This compound | 4-Ethylthiosemicarbazide | N-Ethyl-2-(3-hydroxypyridin-2-yl)methaniminecarbothioamide | 88% |
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the thiosemicarbazide, and its boiling point is suitable for reflux conditions.
-
Catalytic Acetic Acid: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine group of the thiosemicarbazide.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Application Note 2: Schiff Base Formation for the Construction of Privileged Scaffolds
Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. The reaction of this compound with primary amines provides a straightforward route to a variety of Schiff bases. These can serve as ligands for metal complexes with potential therapeutic applications or as precursors for the synthesis of more complex heterocyclic systems.
Protocol 2: Synthesis of a Schiff Base from this compound and Aniline
This protocol provides a representative method for the synthesis of a Schiff base from this compound and a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5 mmol of this compound in 15 mL of methanol.
-
To this solution, add 5 mmol of aniline dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the Schiff base is often accompanied by a color change.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude Schiff base product.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Expected Outcome:
This protocol typically affords the Schiff base product as a colored solid in high yield (80-95%).
Visualization of the Experimental Workflow:
Caption: Workflow for Schiff Base Synthesis.
Application Note 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound. This compound readily participates in this reaction to yield α,β-unsaturated products, which are valuable intermediates for the synthesis of various pharmaceuticals, including kinase inhibitors and antiviral agents.
Protocol 3: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a base-catalyzed Knoevenagel condensation using piperidine as the catalyst.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of malononitrile in 20 mL of ethanol.
-
To the stirred solution, add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature for 30-60 minutes. The product usually precipitates from the reaction mixture.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the product to obtain the desired 2-(3-hydroxypyridin-2-ylmethylene)malononitrile.
Expected Outcome:
This reaction is typically high-yielding (85-95%) and produces a crystalline solid.
Visualization of the Reaction Mechanism:
Caption: Knoevenagel Condensation Mechanism.
Application Note 4: Hantzsch Dihydropyridine Synthesis for Calcium Channel Blocker Scaffolds
The Hantzsch pyridine synthesis is a classic multicomponent reaction used to prepare dihydropyridines, a class of compounds known for their activity as calcium channel blockers.[2][3][4][5] By employing this compound in this reaction, novel dihydropyridine scaffolds with potential cardiovascular applications can be accessed.
Protocol 4: One-Pot Synthesis of a 1,4-Dihydropyridine Derivative
This protocol outlines a one-pot synthesis of a 1,4-dihydropyridine derivative using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, combine 10 mmol of this compound, 20 mmol of ethyl acetoacetate, and 15 mmol of ammonium acetate in 30 mL of ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
If necessary, concentrate the solvent under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Expected Outcome:
This reaction provides the corresponding 1,4-dihydropyridine derivative as a solid product in moderate to good yields (50-70%).
Conclusion: A Gateway to Pharmaceutical Innovation
This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern drug discovery. Its inherent reactivity, coupled with the ability to participate in a diverse range of chemical transformations, makes it an invaluable tool for medicinal chemists. The protocols detailed in this guide offer a starting point for the exploration of its vast synthetic potential, paving the way for the discovery and development of next-generation pharmaceutical agents. The continued investigation into the applications of this versatile intermediate will undoubtedly lead to the creation of novel molecular entities with significant therapeutic impact.
References
- 1. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Catalytic Applications of 3-Hydroxypyridine-2-carboxaldehyde Metal Complexes: A Comprehensive Guide for Researchers
Introduction: The Versatile Scaffold of 3-Hydroxypyridine-2-carboxaldehyde in Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Among the vast array of ligands available for the construction of catalytically active metal complexes, this compound stands out as a uniquely versatile scaffold. Its structure, featuring a pyridine ring, a hydroxyl group, and a carboxaldehyde moiety, provides a rich coordination environment for a multitude of metal ions. This arrangement allows for the fine-tuning of electronic and steric properties, leading to the development of catalysts for a broad spectrum of organic transformations.
The true catalytic prowess of this ligand is often unleashed upon its condensation with primary amines to form Schiff base ligands. These Schiff base derivatives, with their multidentate nature and electronic tunability, form stable and highly active complexes with transition metals. These complexes have demonstrated remarkable efficacy in various catalytic applications, ranging from biomimetic oxidation reactions to the formation of carbon-carbon bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides a detailed exploration of the catalytic applications of metal complexes derived from this compound and its Schiff base analogues. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to leverage these powerful catalysts in their own work. We will delve into specific catalytic reactions, provide step-by-step protocols for catalyst synthesis and application, and offer insights into the underlying reaction mechanisms.
I. Synthesis of the Ligand and its Metal Complexes: A Foundation for Catalysis
The journey into the catalytic applications of these complexes begins with the synthesis of the parent ligand, this compound, and its subsequent derivatization and complexation with various metal ions.
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the preparation of the parent aldehyde, a crucial starting material.
Materials:
-
3-Chloropyridine
-
Sodium hydroxide
-
Ethylene glycol (or other suitable high-boiling solvent)
-
Concentrated hydrochloric acid
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropyridine in ethylene glycol.
-
Heat the solution to 130-140 °C.
-
Add sodium hydroxide portion-wise to the heated solution while stirring.
-
After the addition is complete, maintain the temperature and continue stirring for 2 hours.
-
After the reaction, remove the solvent by distillation. Add deionized water and distill again to remove residual ethylene glycol.
-
Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of 6-7.
-
Evaporate the water under reduced pressure.
-
To the resulting solid, add methanol and reflux with stirring for 30 minutes.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product by reduced pressure distillation to obtain this compound.[3]
Protocol 2: General Synthesis of a Schiff Base Ligand and its Copper(II) Complex
This protocol provides a general method for synthesizing a Schiff base ligand from this compound and a primary amine, followed by complexation with a copper(II) salt.
Materials:
-
This compound
-
Primary amine (e.g., aniline or an amino acid)
-
Methanol or Ethanol
-
Copper(II) acetate monohydrate or Copper(II) chloride dihydrate
Procedure for Schiff Base Synthesis:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of the primary amine (1 equivalent) in methanol to the flask.
-
Add a catalytic amount of acetic acid (a few drops).
-
Reflux the mixture for 2-4 hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base ligand often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Procedure for Copper(II) Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand (2 equivalents) in hot methanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.
-
Slowly add the copper(II) solution to the hot ligand solution with constant stirring.
-
A colored precipitate of the copper(II) complex should form immediately or upon cooling.
-
Reflux the mixture for an additional 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature, collect the complex by filtration, wash with methanol, and dry under vacuum.[4][5]
II. Catalytic Applications in Oxidation Reactions
Metal complexes of this compound Schiff bases have shown significant promise as catalysts in a variety of oxidation reactions, often mimicking the active sites of metalloenzymes.
A. Biomimetic Catechol Oxidase Activity
One of the most studied applications is the biomimetic oxidation of catechols to their corresponding quinones, mimicking the function of the copper-containing enzyme catechol oxidase. This reaction is of interest for applications in bioremediation and as a model for understanding enzymatic mechanisms.[6][7]
Mechanism Insight: The catalytic cycle generally involves the coordination of the catechol substrate to the copper(II) center of the complex. This is followed by an intramolecular electron transfer from the catechol to the copper(II) ions, resulting in the formation of a semiquinone radical and a reduced copper(I) species. A second electron transfer, either from the semiquinone radical or another catechol molecule, fully reduces the copper centers and produces the quinone product. The reduced copper(I) complex is then re-oxidized by molecular oxygen to regenerate the active copper(II) catalyst, completing the cycle.[7]
Protocol 3: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (DTBC)
This protocol details a typical procedure for evaluating the catechol oxidase activity of a synthesized copper complex.
Materials:
-
Synthesized Copper(II)-Schiff base complex
-
3,5-Di-tert-butylcatechol (DTBC)
-
Methanol or Acetonitrile (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the copper(II) complex in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of DTBC in methanol (e.g., 1 x 10⁻¹ M).
-
In a quartz cuvette, place a specific volume of the solvent (e.g., 2 mL).
-
Add a small volume of the catalyst stock solution (e.g., 50 µL) to the cuvette and mix.
-
Initiate the reaction by adding a volume of the DTBC stock solution (e.g., 100 µL) to the cuvette, mix quickly, and immediately start recording the UV-Vis spectra.
-
Monitor the reaction by observing the increase in absorbance of the corresponding quinone product at its λ_max (around 400 nm for 3,5-di-tert-butyl-o-benzoquinone).
-
Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The turnover number (k_cat) can be determined from Michaelis-Menten kinetics.[6][8]
B. Hydroxylation of Phenols
The selective hydroxylation of phenols to catechols and hydroquinones is another important transformation catalyzed by these complexes, particularly those of copper. This reaction is crucial for the synthesis of various fine chemicals and pharmaceutical intermediates.
Mechanism Insight: The mechanism is believed to involve the activation of an oxidant, such as hydrogen peroxide, by the copper complex. A high-valent copper-oxo or copper-hydroperoxo species is proposed as the active oxidizing agent. This species then attacks the aromatic ring of the phenol, leading to the formation of the hydroxylated products.
III. Catalytic Applications in Carbon-Carbon Bond Formation
Palladium complexes of Schiff bases derived from this compound have emerged as highly effective catalysts for various C-C cross-coupling reactions, which are cornerstones of modern organic synthesis.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides, is a powerful tool for the synthesis of biaryls and other conjugated systems.[1]
Mechanism Insight: The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound (Ar'-B(OR)₂) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[2][9]
Protocol 4: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using a palladium-Schiff base complex as the catalyst.
Materials:
-
Synthesized Palladium(II)-Schiff base complex
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Phenylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., EtOH/H₂O mixture, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium(II)-Schiff base complex (e.g., 0.5-2 mol%).
-
Add the aryl bromide (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.[10][11]
B. Heck-Mizoroki Coupling
The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of complex olefinic structures.
Mechanism Insight: The Heck catalytic cycle shares similarities with the Suzuki coupling, beginning with the oxidative addition of the halide to a Pd(0) species. This is followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which releases the product and a palladium-hydride species. The Pd(0) catalyst is regenerated by reductive elimination of HX with the help of a base.
IV. Data Summary: Performance of this compound Metal Complex Catalysts
The following table summarizes the catalytic performance of various metal complexes derived from this compound and its Schiff bases in different reactions.
| Catalyst (Metal-Ligand) | Reaction Type | Substrate | Product | Yield (%) | Temp (°C) | Time (h) | Reference |
| Cu(II)-Schiff Base | Catechol Oxidation | 3,5-DTBC | 3,5-DTBQ | >95 (rate study) | 25 | <1 | [8] |
| Cu(II)-Schiff Base | Phenol Hydroxylation | Phenol | Catechol/Hydroquinone | ~40 | 70 | 4 | [5] |
| Pd(II)-Schiff Base | Suzuki Coupling | 4-Bromoacetophenone | 4-Acetylbiphenyl | >90 | 70 | 8 | [1] |
| Pd(II)-Schiff Base | Heck Coupling | Bromobenzene & Styrene | Stilbene | >90 | 120 | 6 | [8][12] |
V. Conclusion and Future Outlook
Metal complexes of this compound and its Schiff base derivatives have proven to be a versatile and highly effective class of catalysts for a wide array of organic transformations. Their ease of synthesis, stability, and the tunability of their steric and electronic properties make them attractive candidates for both academic research and industrial applications. The biomimetic oxidation capabilities of the copper complexes offer valuable insights into enzymatic processes and provide avenues for green chemistry applications. Furthermore, the exceptional performance of palladium complexes in C-C coupling reactions underscores their importance in the synthesis of complex organic molecules.
Future research in this area will likely focus on the development of chiral versions of these catalysts for asymmetric synthesis, the immobilization of these complexes on solid supports for enhanced recyclability, and the exploration of their catalytic potential in other important organic reactions. As the demand for more efficient and sustainable chemical processes grows, the catalytic applications of this compound metal complexes are poised for significant expansion.
VI. References
-
Unsymmetrical Palladium(II) N,N,O,O-Schiff Base Complexes: Efficient Catalysts for Suzuki Coupling Reactions. (URL not available)
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. --INVALID-LINK--
-
Investigations on a mononuclear Cu(ii) Schiff base complex: theoretical calculations, catechol oxidase activity, and protein binding interaction analysis. --INVALID-LINK--
-
Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction. (URL not available)
-
Suzuki Coupling. --INVALID-LINK--
-
Catecholase activity investigations using in situ copper complexes continuing Schiff base derivatives with a theoretical calculation. --INVALID-LINK--
-
Mechanistic insight into the catechol oxidase activity by a biomimetic dinuclear copper complex. (URL not available)
-
A Review: Catalytic Oxidation of Schiff Base Metal Complexes. (URL not available)
-
Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. --INVALID-LINK--
-
Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. --INVALID-LINK--
-
Cobalt‐catalyzed hydrogenation of nitroarenes to anilines. (URL not available)
-
A Reusable Co Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes and the Direct Synthesis of Imines and Benzimidazoles from Nitroarenes and Aldehydes. --INVALID-LINK--
-
A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions. --INVALID-LINK--
-
Generation of Cobalt-Containing Nanoparticles on Carbon via Pyrolysis of a Cobalt Corrole and Its Application in the Hydrogenation of Nitroarenes. --INVALID-LINK--
-
Catalytic Hydroxylation of Phenols using Schiff base complex of Copper metal complexes derived from L-histidine. --INVALID-LINK--
-
Preparation method of 3-hydroxypyridine. --INVALID-LINK--
-
Schiff Base-Pd(II) Complexes Containing Pyridine and Thiophene Rings: Synthesis, Characterization, Suzuki- Miyaura CC. --INVALID-LINK--
-
Synthesis, Characterization of Two New Schiff Base and Their PdII Complexes and Investigation of Palladium Catalyzed Cross-Coupling Reactions. (URL not available)
-
Synthesis, Characterization of Two New Schiff Base and Their PdII Complexes and Investigation of Palladium Catalyzed Cross-Coupling Reactions. (URL not available)
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. --INVALID-LINK--
-
The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. --INVALID-LINK--
-
The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction. (URL not available)
-
Syntheses, Crystal Structure and Theoretical Properties of Schiff Bases Obtained from Isoniazid and Pyridine‐2‐, 3‐, 4‐Carboxaldehyde and Their Zinc(II) Complexes. (URL not available)
-
SYNTHESIS AND STRUCTURAL STUDIES ON ZINC(II) MACROCYCLIC AND HETROCYCLIC COMPLEXES DERIVED FROM SCHIFF BASE AND MIXED LIGANDS OF. --INVALID-LINK--
-
Synthesis and Characterisation of New Transition Metal Complexes of Schiff Bases Derived from 3-hydroxyquinoxaline-2- carboxaldehyde and Application of Some ofthese Complexes as Hydrogenation and Oxidation Catalysts. (URL not available)
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction | Semantic Scholar [semanticscholar.org]
Application Notes: A Comprehensive Protocol for the Reductive Amination of 3-Hydroxypyridine-2-carboxaldehyde
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmacologically active agents. The synthesis of specifically functionalized pyridines is therefore a critical endeavor for researchers. Among the myriad of synthetic transformations, reductive amination stands out as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds.[1][2][3] This one-pot procedure offers an efficient pathway to secondary and tertiary amines from simple carbonyl and amine precursors.
This application note provides a detailed, field-proven protocol for the reductive amination of 3-Hydroxypyridine-2-carboxaldehyde. This particular starting material is a versatile building block, leading to the formation of 3-(aminomethyl)pyridin-2-ol derivatives—a structural motif present in numerous compounds of biological interest.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into troubleshooting and optimization, grounded in established chemical principles.
Scientific Principles & Mechanistic Overview
The reductive amination is a sequential, in-situ reaction that proceeds through two principal stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.[7][8] Under neutral or weakly acidic conditions, this intermediate readily undergoes dehydration to form a more stable imine. The presence of a mild acid catalyst, such as acetic acid, protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water) and accelerating the formation of the crucial iminium ion intermediate.[8][9]
-
Hydride Reduction: The formed iminium ion is highly electrophilic and is readily reduced by a hydride source to the final amine product.
The choice of reducing agent is paramount for the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[8] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the aldehyde, leading to unwanted alcohol byproducts.[10][11]
For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] STAB is a milder and more sterically hindered hydride donor, which makes it highly selective for the reduction of the protonated imine (iminium ion) over aldehydes or ketones.[8][12][13] This selectivity allows all three components—aldehyde, amine, and reducing agent—to be combined in a single reaction vessel, simplifying the procedure significantly. Furthermore, STAB offers a superior safety profile compared to alternatives like sodium cyanoborohydride (NaBH₃CN), which releases toxic cyanide byproducts.[13]
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 4. 3-(Aminomethyl)pyridin-2-ol|BLD Pharm [bldpharm.com]
- 5. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]
- 6. 3-(Aminomethyl)pyridin-2-ol | C6H8N2O | CID 579640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brainly.com [brainly.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Versatile Scaffold: A Guide to the Synthesis and Biological Evaluation of 3-Hydroxypyridine-2-carboxaldehyde Derivatives
Introduction: The Significance of the 3-Hydroxypyridine-2-carboxaldehyde Core
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to versatile molecular scaffolds that serve as a foundation for the development of diverse and potent biologically active compounds. This compound is one such privileged structure.[1] Its unique arrangement of a pyridine ring, a hydroxyl group, and a highly reactive aldehyde functionality provides a trifecta of reactive sites, making it an exceptional starting point for the synthesis of a wide array of derivatives.[1] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents, as well as their utility as iron chelators. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental methodologies.
Part 1: Synthesis of Biologically Active Derivatives
The aldehyde group at the 2-position of the 3-hydroxypyridine scaffold is the primary handle for synthetic elaboration, readily undergoing condensation reactions with a variety of nucleophiles to yield a diverse library of derivatives. The two most prominent and biologically significant classes of these derivatives are thiosemicarbazones and Schiff bases.
Synthesis of this compound Thiosemicarbazones
Thiosemicarbazones derived from α-(N)-heterocyclic carboxaldehydes are a well-established class of compounds with potent biological activities, particularly as anticancer agents due to their ability to inhibit ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis.[2][3][4][5]
Causality of Experimental Choice: The condensation reaction between an aldehyde and a thiosemicarbazide is a robust and high-yielding method for the formation of the thiosemicarbazone linkage. The use of a catalytic amount of acid protonates the aldehyde carbonyl, making it more electrophilic and facilitating nucleophilic attack by the terminal amino group of the thiosemicarbazide. Ethanol is a common solvent as it effectively dissolves the reactants and allows for heating to drive the reaction to completion.
Experimental Protocol: Synthesis of a Representative Thiosemicarbazone Derivative
-
Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Thiosemicarbazide: To this solution, add a solution of thiosemicarbazide (1 mmol) in 10 mL of warm ethanol.
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure of the synthesized thiosemicarbazone using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of this compound thiosemicarbazones.
Synthesis of this compound Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of derivatives with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6][7][8][9] The synthesis is analogous to that of thiosemicarbazones, involving the condensation of the aldehyde with a primary amine.
Causality of Experimental Choice: The formation of the imine bond in Schiff bases is a reversible reaction. The use of a dehydrating agent or azeotropic removal of water can shift the equilibrium towards the product. The choice of the primary amine is critical as it dictates the physicochemical and biological properties of the resulting Schiff base.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of methanol.
-
Amine Addition: Add an equimolar amount (1 mmol) of the desired primary amine (e.g., a substituted aniline) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours or reflux for 2-4 hours, monitoring by TLC.
-
Product Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexane to remove impurities.
-
Purification: The crude Schiff base can be purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic analysis (FT-IR, ¹H-NMR, ¹³C-NMR, and MS).
Part 2: Biological Activity Evaluation
A systematic evaluation of the biological activities of the synthesized derivatives is crucial to identify lead compounds for further development. This section provides detailed protocols for assessing their anticancer, antimicrobial, enzyme inhibitory, and iron chelation properties.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][10][11][12]
Causality of Experimental Choice: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. This method is sensitive, quantitative, and amenable to high-throughput screening.
Experimental Protocol: In Vitro Cytotoxicity Screening using MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.
Table 1: Representative Anticancer Activity Data (IC₅₀ values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Derivative 1 (Thiosemicarbazone) | 5.2 | 8.1 | 12.5 |
| Derivative 2 (Schiff Base) | 15.8 | 22.4 | 35.1 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 | 1.2 |
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[2][13][14]
Causality of Experimental Choice: This method is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in sterile saline, adjusting the turbidity to 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into the wells. Include a solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Enzyme Inhibition: Ribonucleotide Reductase (RNR) Assay
As previously mentioned, many thiosemicarbazone derivatives of this compound exert their anticancer effects by inhibiting RNR.
Causality of Experimental Choice: The RNR assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide. A decrease in the formation of the deoxyribonucleotide in the presence of the test compound indicates inhibition of RNR activity.
Experimental Protocol: RNR Inhibition Assay
-
Enzyme Preparation: Purify RNR from a suitable source (e.g., recombinant human RNR).
-
Reaction Mixture: Prepare a reaction mixture containing buffer, dithiothreitol (DTT) as a reducing agent, magnesium chloride, ATP as an allosteric effector, and the RNR enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]CDP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using an appropriate method (e.g., anion-exchange chromatography).
-
Quantification: Quantify the amount of radiolabeled deoxyribonucleotide formed using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of RNR inhibition for each compound concentration and determine the IC₅₀ value.
Iron Chelation Activity: Ferrous Iron Chelating (FIC) Assay
The ability of 3-hydroxypyridine derivatives to chelate iron is a key aspect of their biological activity, contributing to their antimicrobial and anticancer effects by depriving pathogens and cancer cells of this essential metal.[15][16]
Causality of Experimental Choice: This assay is based on the competition between the test compound and ferrozine for ferrous ions. Ferrozine forms a stable, colored complex with Fe²⁺. When a chelating agent is present, it will bind to the iron, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in color intensity.
Experimental Protocol: Ferrous Iron Chelating Assay
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Iron Addition: Add a solution of ferrous chloride (FeCl₂) to each well.
-
Incubation: Incubate the mixture at room temperature for 10 minutes to allow for chelation.
-
Ferrozine Addition: Add a solution of ferrozine to each well to initiate the color-forming reaction with any unchelated Fe²⁺.
-
Incubation: Incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 562 nm.
-
Data Analysis: The percentage of iron-chelating activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the relationship between the chemical structure of the derivatives and their biological activity is paramount for rational drug design.
Anticancer Activity: For thiosemicarbazone derivatives, modifications at the terminal N4-position significantly impact activity. Bulky or electron-withdrawing groups at this position can either enhance or diminish anticancer potency, depending on the specific cancer cell line and the nature of the substituent.[2] The presence of the 3-hydroxy group is often crucial for activity, as it can participate in metal chelation, which is believed to be a key part of the mechanism of action.[2] Studies have shown that 3-aminopyridine-2-carboxaldehyde thiosemicarbazones can be more active than their 3-hydroxy counterparts.[2] Some of these derivatives have been shown to target the MAPK superfamily signaling pathway.
Antimicrobial Activity: The lipophilicity of the Schiff base derivatives often correlates with their antimicrobial activity. More lipophilic compounds may more easily penetrate the microbial cell membrane. The nature and position of substituents on the aromatic ring of the primary amine used in the synthesis can modulate this lipophilicity and introduce specific interactions with microbial targets.
Caption: The iterative process of drug discovery based on SAR studies.
Conclusion
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. The straightforward synthesis of its thiosemicarbazone and Schiff base derivatives, coupled with their significant and diverse biological activities, makes this class of compounds a fertile ground for the discovery of new therapeutic agents. The detailed protocols and the underlying scientific rationale provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecular framework. Through systematic synthesis, rigorous biological evaluation, and insightful structure-activity relationship studies, the development of novel and effective drugs based on the this compound core is a highly attainable goal.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent ribonucleotide reductase inhibitors: Thiazole-containing thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scirj.org [scirj.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. repository.unar.ac.id [repository.unar.ac.id]
Application Note: Strategic Execution of the Wittig Reaction with 3-Hydroxypyridine-2-carboxaldehyde for the Synthesis of Vinyl Pyridines
Introduction: Navigating a Classic Reaction with a Challenging Substrate
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Its capacity to form carbon-carbon double bonds with high regiochemical control makes it indispensable in the assembly of complex molecules. This is particularly relevant in the synthesis of vinyl-substituted pyridines, structural motifs of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals and agrochemicals.[3]
3-Hydroxypyridine-2-carboxaldehyde is a versatile and economically important building block, featuring a unique combination of an electrophilic aldehyde, a nucleophilic pyridine nitrogen, and an acidic hydroxyl group. While this functionality provides a rich platform for diverse chemical transformations, the very presence of the acidic hydroxyl group poses a significant challenge for base-mediated reactions like the Wittig olefination.
This application note provides a comprehensive guide for researchers navigating the Wittig reaction with this compound. We will dissect the mechanistic nuances imposed by the substrate, present two robust protocols—a direct method using excess base and a more controlled protecting-group strategy—and offer detailed troubleshooting advice to ensure successful synthesis of the target vinyl-3-hydroxypyridines.
Mechanistic Considerations & Core Challenges
The success of a Wittig reaction hinges on the efficient generation of a phosphorus ylide and its subsequent nucleophilic attack on a carbonyl carbon.[4] However, the acidic proton of the 3-hydroxyl group on the pyridine ring introduces a competing and non-productive acid-base reaction.
The Underlying Wittig Mechanism
The reaction proceeds via the nucleophilic addition of the phosphorus ylide to the aldehyde, forming a transient four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired alkene.[4] The stereochemical outcome—whether the (E)- or (Z)-alkene is formed—is largely dictated by the nature of the ylide.[6][7]
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., -CO₂Et, -CN) are less reactive. The initial addition to the aldehyde is often reversible, allowing the reaction to proceed under thermodynamic control to favor the more stable (E)-alkene.[1][5]
-
Non-Stabilized Ylides: Ylides with alkyl substituents are highly reactive. Their addition to the aldehyde is rapid and irreversible, proceeding under kinetic control to predominantly form the less sterically hindered (Z)-alkene.[1][7]
The Critical Interference of the Hydroxyl Group
The primary obstacle in this reaction is the acidity of the 3-hydroxyl group (pKa ≈ 8-10). The strong bases required to deprotonate the phosphonium salt to form the ylide (e.g., n-BuLi, NaH, KOtBu) will readily and preferentially deprotonate the hydroxyl group.[8][9] This creates two significant problems:
-
Consumption of Base: At least one equivalent of base is consumed in a non-productive deprotonation of the substrate, meaning an excess of base is mandatory.
-
Electronic Deactivation: The resulting phenoxide is a potent electron-donating group, which deactivates the aldehyde carbonyl towards nucleophilic attack by the ylide through resonance. This significantly reduces the reaction rate and can lead to low conversion or complete reaction failure.[9]
Two primary strategies can be employed to overcome this challenge, which form the basis of our recommended protocols.
Experimental Design & Protocols
Successful execution requires careful consideration of stoichiometry, reaction conditions, and a logical workflow. The choice between a direct approach and a protecting group strategy will depend on the specific ylide, the desired scale, and tolerance for additional synthetic steps.
Materials & Reagents
| Reagent | CAS No. | Recommended Purity | Supplier Example |
| This compound | 1849-55-4 | >97% | Sigma-Aldrich |
| Methyltriphenylphosphonium bromide | 1779-49-3 | >98% | Sigma-Aldrich |
| (Carbethoxymethylene)triphenylphosphorane | 1099-45-2 | >97% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 7646-69-7 | 60% dispersion in oil | Sigma-Aldrich |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | >98% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | >99.9%, <50 ppm H₂O | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | >98% | Sigma-Aldrich |
| Imidazole | 288-32-4 | >99% | Sigma-Aldrich |
| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 1.0 M in THF | Sigma-Aldrich |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Strong Bases (NaH, KOtBu): Highly corrosive and water-reactive. NaH is flammable. Handle exclusively under an inert atmosphere (N₂ or Ar).
-
Solvents (THF): Highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Protocol 1: Direct Olefination using a Non-Stabilized Ylide
This protocol is designed for the synthesis of 2-vinyl-3-hydroxypyridine and leverages an excess of base and a specific order of addition to favor the reaction. It is faster but may result in lower yields compared to the protected route.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation:
-
In the reaction flask, suspend this compound (1.0 eq.) and methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF (approx. 0.1 M concentration relative to the aldehyde).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Ylide Generation and Reaction:
-
Under a positive pressure of inert gas, add sodium hydride (2.5 eq., 60% dispersion in oil) or potassium tert-butoxide (2.5 eq.) portion-wise to the stirred suspension over 15 minutes. Caution: Gas evolution (H₂) will occur with NaH.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the THF under reduced pressure.
-
Add water and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO).
-
Purify the residue using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective. The TPPO is generally less polar than the desired product.
-
Protocol 2: Protected-Substrate Olefination using a Stabilized Ylide
This protocol is the most robust method, particularly for stabilized ylides or larger-scale synthesis. It involves three stages: protection of the hydroxyl group, the Wittig reaction, and deprotection.
Part A: Protection of the Hydroxyl Group (TBDMS Ether Formation)
-
Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous Dichloromethane (DCM) or THF.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the TBDMS-protected aldehyde, which can often be used in the next step without further purification.
Part B: Wittig Reaction with the Protected Aldehyde
-
Dissolve the TBDMS-protected aldehyde (1.0 eq.) and a stabilized ylide such as (Carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous THF or DCM.[12]
-
Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify by flash column chromatography to isolate the protected vinyl pyridine product.
Part C: Deprotection of the TBDMS Ether
-
Dissolve the purified, protected vinyl pyridine (1.0 eq.) in THF.
-
Add Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq.) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
If necessary, purify the final product by column chromatography or recrystallization.
Data Interpretation & Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Aldehyde | 1. Insufficient base used in Protocol 1. 2. Poor quality or old base. 3. Ylide decomposition. | 1. Ensure at least 2.2-2.5 equivalents of base are used. 2. Use a freshly opened bottle of base or titrate it before use. 3. Generate the ylide at 0 °C or below and consider the order of addition in Protocol 1.[13] |
| Mixture of (E) and (Z) Isomers | Use of a semi-stabilized ylide (e.g., benzyltriphenylphosphonium chloride). | This is often unavoidable with semi-stabilized ylides.[7] Isomers can typically be separated by careful column chromatography. Consider the Horner-Wadsworth-Emmons reaction for higher (E)-selectivity.[5] |
| Difficulty Removing TPPO Byproduct | TPPO has moderate polarity and can co-elute with the product. | 1. Attempt to precipitate TPPO from the crude mixture by adding a non-polar solvent like hexane or diethyl ether and filtering. 2. Use a different chromatography solvent system. 3. The HWE reaction generates a water-soluble phosphate byproduct, simplifying purification.[13] |
| Aldehyde Decomposition | The aldehyde may be unstable to the strong basic conditions over long reaction times. | 1. Use the protected-substrate approach (Protocol 2). 2. For Protocol 1, try running the reaction at a lower temperature for a longer period. 3. Ensure the starting aldehyde is pure.[14] |
Conclusion
The Wittig reaction of this compound is a prime example of how a seemingly straightforward transformation requires careful strategic planning. The acidic hydroxyl group is not a passive spectator; it actively participates in the reaction and must be addressed either by stoichiometric control (Protocol 1) or through a protecting group strategy (Protocol 2). The direct method offers a rapid route to the desired product but may require optimization, while the protecting group method provides a more reliable and generally higher-yielding, albeit longer, synthetic sequence. By understanding the underlying mechanistic challenges and selecting the appropriate protocol, researchers can successfully leverage this valuable building block for the synthesis of complex and functionally rich vinyl pyridine derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. This compound | 1849-55-4 [sigmaaldrich.com]
- 11. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 3-Hydroxypyridine-2-carboxaldehyde as a Versatile Ligand for Transition Metal Complexes
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 3-Hydroxypyridine-2-carboxaldehyde (HPC) as a ligand for the synthesis of transition metal complexes. HPC is a highly valuable heterocyclic building block due to its unique trifecta of functional groups: a pyridine nitrogen, a hydroxyl group, and a carboxaldehyde moiety. This specific arrangement allows for the formation of stable, multidentate chelate complexes with a wide array of transition metals. These complexes are of significant interest due to their diverse applications in fields ranging from catalysis to medicinal chemistry, including anticancer and antimicrobial activities.[1][2][3] This guide details the coordination chemistry of HPC-derived ligands, provides step-by-step protocols for the synthesis of Schiff base ligands and their corresponding metal complexes, outlines critical characterization techniques, and discusses key applications with supporting data.
Introduction: The Unique Chemistry of this compound
This compound (CAS 1849-55-4) is an aromatic aldehyde whose reactivity is dominated by its distinct functional groups.[4] The pyridine ring provides a nitrogen atom that can act as a coordination site. The adjacent hydroxyl (-OH) and aldehyde (-CHO) groups in the 2 and 3 positions are perfectly situated to act as a bidentate chelate, forming a stable five-membered ring upon coordination with a metal ion after deprotonation of the hydroxyl group.
The true versatility of HPC, however, is unlocked through the reactivity of its aldehyde group. The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases (imines, -C=N-). This transformation is a cornerstone of coordination chemistry, as it introduces a new imine nitrogen donor atom, converting the parent HPC molecule into a potent tridentate ligand. These Schiff base ligands, often featuring N,N,O or N,O,O donor sets, form highly stable complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II).[3][5] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation theory.[5]
Logical Workflow: From Ligand Design to Application
The following workflow outlines the typical path from the initial precursor to the final application-focused testing of HPC-based transition metal complexes.
Caption: Experimental workflow from synthesis to application screening.
Coordination Chemistry and Ligand Design
The power of HPC in coordination chemistry stems from its ability to form multidentate Schiff base ligands. The condensation of HPC with a primary amine (R-NH₂) results in a ligand capable of binding to a metal center through the pyridyl nitrogen, the phenolic oxygen, and the imine nitrogen.
This tridentate chelation imparts significant thermodynamic stability to the resulting metal complex. The nature of the 'R' group on the primary amine offers a facile route to tune the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the metal complex. For example, using aromatic amines can introduce additional π-systems that may facilitate DNA intercalation in biological applications.[2]
Common Coordination Modes of HPC-Derived Schiff Bases
Caption: Common coordination modes for HPC-derived ligands.
Experimental Protocols
CAUTION: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Synthesis of a Schiff Base Ligand from HPC
This protocol describes a general method for the condensation of HPC with a primary amine. Here, we use 2-amino-3-hydroxypyridine as an example amine to create a potentially tetradentate ligand, as described in similar syntheses.[3]
Materials:
-
This compound (HPC)
-
2-Amino-3-hydroxypyridine
-
Absolute Ethanol
-
Catalytic amount of glacial acetic acid (optional, 1-2 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.23 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add a solution of 1.10 g (10 mmol) of 2-amino-3-hydroxypyridine dissolved in 20 mL of absolute ethanol. The addition should be done dropwise while stirring.
-
Catalysis (Optional): Add 1-2 drops of glacial acetic acid to the mixture to catalyze the imine formation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Rationale: The use of ethanol as a solvent is ideal as it readily dissolves the reactants and the resulting water from the condensation reaction. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.[6]
Protocol 3.2: Synthesis of a Transition Metal Complex
This protocol outlines the synthesis of a metal(II) complex using the Schiff base ligand prepared in Protocol 3.1. A 2:1 ligand-to-metal molar ratio is often used.[3]
Materials:
-
Schiff base ligand (from Protocol 3.1)
-
Metal(II) acetate salt (e.g., Copper(II) acetate, Cobalt(II) acetate)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, suspend/dissolve 20 mmol of the Schiff base ligand in 40 mL of hot ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve 10 mmol of the chosen metal(II) acetate salt in 20 mL of hot ethanol.
-
Complexation: Slowly add the hot ethanolic solution of the metal salt to the stirring ligand suspension. An immediate color change and/or precipitation is often observed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure complete complexation.
-
Isolation: After cooling to room temperature, collect the colored solid complex by vacuum filtration.
-
Washing: Wash the product thoroughly with ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the final complex in a desiccator or vacuum oven.
Rationale: Metal acetate salts are often used because the acetate counter-ion is a good leaving group and is less likely to coordinate to the metal center compared to halides. The 2:1 molar ratio satisfies the coordination sphere of many divalent transition metals, which often form octahedral or square planar complexes.[3]
Characterization of Ligands and Complexes
Proper characterization is crucial to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
| Technique | Ligand (Schiff Base) | Metal Complex | Rationale for Changes |
| FT-IR (cm⁻¹) | Appearance of strong C=N (imine) stretch (~1600-1630 cm⁻¹). Disappearance of aldehyde C=O stretch (~1690-1710 cm⁻¹). Broad O-H stretch (~3200-3400 cm⁻¹). | Shift in C=N stretch (typically ± 10-20 cm⁻¹) indicating coordination. Disappearance or significant weakening of the phenolic O-H stretch upon deprotonation and coordination. Appearance of new low-frequency bands for M-N and M-O bonds (~400-600 cm⁻¹). | The shift in the imine (C=N) frequency is a direct result of the donation of electron density from the imine nitrogen to the metal center, altering the bond's vibrational energy. |
| ¹H NMR | Appearance of a new peak for the imine proton (-CH=N- ) (~8-9 ppm). Disappearance of the aldehyde proton peak (~9-10 ppm). | Broadening of ligand peaks due to the paramagnetic nature of many transition metal ions (e.g., Cu(II), Co(II)). For diamagnetic complexes (e.g., Zn(II)), shifts in proton signals adjacent to coordination sites are observed. | Paramagnetic metal centers induce rapid nuclear relaxation, leading to significant broadening of NMR signals, often rendering them uninformative. For diamagnetic metals, changes in chemical shifts reflect the altered electronic environment upon chelation. |
| UV-Vis | Intense bands in the UV region corresponding to π→π * transitions within the aromatic rings and the imine group. | Appearance of new, lower-energy bands in the visible region corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions for colored complexes. | The d-d transitions are characteristic of transition metal ions with partially filled d-orbitals and are responsible for the vibrant colors of these complexes. Their energy and intensity provide information about the coordination geometry. |
Applications of HPC-Transition Metal Complexes
Biological and Medicinal Applications
Schiff base complexes derived from HPC and its analogues have demonstrated significant potential as therapeutic agents. Their biological activity is often linked to their ability to bind to DNA or inhibit crucial enzymes.
| Metal Complex | Target Application | Key Findings | Reference |
| Pt(II) Complexes | Anticancer (HeLa cells) | Synthesis of Platinum(II) complexes with thiosemicarbazone derivatives of HPC showed potential anticancer activity, warranting further investigation. | [1] |
| Zn(II) Complexes | Anticancer (Prostate, Lung, Skin, Cervical) | Zinc(II) complexes of HPC-thiosemicarbazones exhibited good antiproliferative activity against a panel of human cancer cell lines. | [7] |
| Cu(II), Co(II), Ni(II) | Antimicrobial | Complexes derived from a Schiff base of 2-amino-3-hydroxypyridine showed promising in vitro activity against various bacteria and fungi and were found to bind DNA via intercalation. | [2][3] |
| Various Metals | Insulin-Mimetic | Metal complexes of the related 3-hydroxypyridine-2-carboxylic acid have been synthesized and studied for their potential insulin-enhancing properties. | [8] |
Catalysis
The ability of transition metals to exist in multiple oxidation states makes their complexes excellent candidates for catalysis. HPC-derived ligands can stabilize the metal center and modulate its reactivity.
| Metal Complex System | Catalytic Reaction | Performance | Reference |
| Cu(II) Schiff Base | Claisen-Schmidt Condensation | The complex showed remarkable catalytic activity and high yields in the synthesis of chalcones under ultrasonication. | [9] |
| Various Schiff Bases | Oxidation of Alcohols/Alkenes | Transition metal Schiff base complexes have been successfully employed as catalysts for various oxidation reactions, such as the oxidation of cyclohexene. | [10] |
| Ba(II) Hydrazone | Benzyl Alcohol Oxidation | A Barium(II) complex with a pyridine-2-carboxaldehyde-derived ligand demonstrated good catalytic activity for the oxidation of benzyl alcohol. | [11] |
Conclusion
This compound is a powerful and versatile platform for the development of novel transition metal complexes. Through straightforward Schiff base condensation, a vast library of multidentate ligands can be synthesized, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The protocols and characterization data provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to screen its complexes for a wide range of applications, from the development of new metallodrugs to the design of efficient catalysts. The continued investigation into these compounds promises to yield further insights and innovative solutions in chemical and biomedical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1849-55-4 [m.chemicalbook.com]
- 5. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirj.org [scirj.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note & Protocols: Leveraging 3-Hydroxypyridine-2-carboxaldehyde for the Synthesis of Advanced Fluorescent Probes
Introduction: The Versatility of the 3-Hydroxypyridine Scaffold
In the pursuit of sensitive and selective analytical tools, fluorescent probes have become indispensable for visualizing and quantifying specific analytes within complex biological and environmental systems.[1][2] The design of these molecular tools hinges on the selection of a suitable fluorogenic core—a scaffold that can be chemically modified to impart specificity and a measurable fluorescence response. 3-Hydroxypyridine-2-carboxaldehyde is an exemplary building block in this context. Its structure is a masterful convergence of features: a fluorescent pyridine core, a reactive carboxaldehyde group for facile derivatization, and a strategically positioned hydroxyl group that plays a critical role in both modulating the photophysical properties and coordinating with target analytes.[3][4]
This guide provides a comprehensive overview of the scientific principles, synthetic strategies, and application protocols for developing fluorescent probes from this compound, with a focus on creating Schiff base chemosensors.
Scientific Principles & Design Rationale
The utility of this compound in fluorescent probe design is primarily harnessed through its reaction with primary amines to form Schiff bases (imines). This reaction is a robust and high-yielding condensation, making it an ideal strategy for modular probe development.[5][6]
2.1. The Schiff Base Condensation Reaction
The core synthetic reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This is typically performed under reflux in a protic solvent like ethanol, which facilitates proton transfer steps and drives the reaction to completion through the removal of water. The resulting C=N double bond extends the π-conjugated system, which is fundamental to the molecule's fluorescent properties.
2.2. Mechanisms of Fluorescence Sensing
The Schiff base probes derived from this compound often function as "turn-on" sensors. In their unbound state, they typically exhibit weak fluorescence. Upon binding to a target analyte (e.g., a metal ion), a significant enhancement in fluorescence intensity is observed.[7][8] This behavior is governed by several key photophysical mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): The probe's binding site, often comprising the imine nitrogen, the pyridine nitrogen, and the hydroxyl oxygen, forms a stable chelate with the target metal ion. This complexation rigidifies the molecular structure, which reduces energy loss through non-radiative pathways (like vibrational relaxation and molecular rotations), thereby increasing the fluorescence quantum yield.
-
Inhibition of Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the pyridine core through a PET process. When the analyte binds to the imine nitrogen, these electrons are engaged in the coordinate bond, inhibiting the PET process and "turning on" the fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the ortho-hydroxyl group relative to the imine can facilitate ESIPT, a process that leads to a large Stokes shift (separation between excitation and emission maxima). Analyte binding can modulate this process, leading to a ratiometric response or fluorescence enhancement.[9]
Synthetic Strategy: A Modular Approach
A key advantage of this system is its modularity. By choosing different primary amines, one can tune the probe's selectivity, solubility, and photophysical properties. For instance, incorporating an additional binding moiety on the amine precursor can create a probe with higher affinity and selectivity for a specific analyte.
The general workflow for synthesizing and applying these probes is outlined below.
Caption: General workflow for probe synthesis and application.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Representative Al³⁺ Probe (HPA-AMP)
This protocol describes the synthesis of a fluorescent probe for aluminum ions (Al³⁺) by reacting this compound (HPA) with 2-Amino-4-methylphenol (AMP).
Materials:
-
2-Amino-4-methylphenol (MW: 123.15 g/mol )
-
Absolute Ethanol (EtOH)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (0.246 g, 2 mmol) in 15 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Amine: To the stirred solution, add 2-Amino-4-methylphenol (0.246 g, 2 mmol). The solution may change color upon addition.
-
Reaction Under Reflux: Equip the flask with a reflux condenser and place it on a stirring hotplate. Heat the mixture to reflux (approximately 80°C) and maintain this condition with continuous stirring for 6-8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the collected solid generously with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying and Yield: Dry the resulting orange-yellow solid product under vacuum to obtain the final probe, (E)-2-(((3-hydroxypyridin-2-yl)methylene)amino)-4-methylphenol (HPA-AMP). Calculate the percentage yield. A typical yield for this type of reaction is in the range of 75-85%.[5]
-
Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and the formation of the imine bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To observe the C=N stretching vibration of the imine and the disappearance of the C=O aldehyde peak.
-
Protocol 2: Application of HPA-AMP for Al³⁺ Detection
This protocol details how to use the synthesized HPA-AMP probe to detect Al³⁺ ions in a buffered aqueous solution.
Materials:
-
Synthesized HPA-AMP probe
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions (1.0 mM) of various metal salts (e.g., AlCl₃, ZnCl₂, FeCl₃, CuCl₂, NaCl, KCl, MgCl₂) in deionized water.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of the HPA-AMP probe in DMSO.
-
Working Solution: For a typical measurement, prepare a working solution by diluting the stock solution. For example, add 20 µL of the 1.0 mM probe stock solution to a cuvette containing 2.0 mL of HEPES buffer to achieve a final probe concentration of 10 µM.
-
Fluorescence Measurement (Baseline): Gently mix the working solution and record its fluorescence emission spectrum. The excitation wavelength should be determined from an initial absorbance scan (typically around 350-400 nm).
-
Titration with Al³⁺: Sequentially add small aliquots (e.g., 2-10 µL) of the 1.0 mM Al³⁺ stock solution to the cuvette. After each addition, mix thoroughly and record the fluorescence emission spectrum. A significant increase in fluorescence intensity at a specific wavelength (e.g., ~480-500 nm) should be observed.[7]
-
Selectivity Test: Prepare several cuvettes with the 10 µM probe working solution. To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (Zn²⁺, Fe³⁺, Cu²⁺, etc.). Compare the fluorescence response to that produced by Al³⁺ to confirm selectivity.[7]
-
Limit of Detection (LoD) Calculation: The LoD can be calculated from the titration data using the formula 3σ/K, where σ is the standard deviation of the blank measurement and K is the slope of the linear portion of the fluorescence intensity vs. [Al³⁺] plot at low concentrations.[7]
Sensing Mechanism and Data Presentation
The fluorescence "turn-on" mechanism for HPA-AMP upon binding Al³⁺ is a classic example of CHEF and inhibition of C=N isomerization.
Caption: CHEF mechanism for Al³⁺ detection by HPA-AMP probe.
Table 1: Representative Photophysical Properties of Schiff Base Probes
| Probe Characteristic | HPA-AMP (Free Probe) | HPA-AMP + Al³⁺ Complex | Rationale for Change |
| Max Absorption (λ_abs) | ~375 nm | ~390 nm | Red-shift due to electronic changes upon chelation. |
| Max Emission (λ_em) | ~490 nm (Weak) | ~485 nm (Strong) | Strong enhancement due to structural rigidification (CHEF).[5][7] |
| Stokes Shift | ~115 nm | ~95 nm | Changes in ESIPT pathway upon ion binding. |
| Quantum Yield (Φ) | < 0.05 | > 0.40 | Significant increase as non-radiative decay is inhibited. |
| Appearance | Pale Yellow Solution | Bright Cyan Fluorescence | Visual confirmation of analyte presence. |
Conclusion
This compound is a powerful and accessible precursor for the rational design of fluorescent probes. The straightforward Schiff base condensation allows for the creation of a diverse library of sensors for various analytes, particularly metal ions. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of these valuable chemical tools, enabling researchers to probe complex systems with high sensitivity and selectivity.
References
- 1. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for hydrogen sulfide detection and bioimaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Ln(iii)-3-hydroxypyridine pH responsive probe optimized by DFT | Semantic Scholar [semanticscholar.org]
- 5. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxypyridine-2-carboxaldehyde in Agrochemical Synthesis
Introduction: The Strategic Importance of 3-Hydroxypyridine-2-carboxaldehyde
This compound is a versatile heterocyclic building block of significant interest in the synthesis of modern agrochemicals.[1][2] Its unique structural arrangement, featuring a pyridine core functionalized with both a reactive aldehyde and a hydroxyl group, allows for a diverse range of chemical transformations.[2] This dual functionality makes it an ideal starting material for the construction of complex molecular scaffolds, particularly those found in potent fungicides and herbicides.
The primary synthetic route leveraging this compound in agrochemical development involves its oxidation to the corresponding carboxylic acid, 3-Hydroxypicolinic acid. This intermediate is a key precursor for the synthesis of picolinamide fungicides, a class of agrochemicals known for their efficacy against a variety of plant pathogens.[3][4] Additionally, the picolinic acid scaffold is central to a class of synthetic auxin herbicides that are crucial for broadleaf weed control.
This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on the preparation of a key picolinamide fungicide intermediate. Detailed, field-proven protocols for the critical synthetic steps are provided, along with insights into the rationale behind the experimental choices.
Section 1: Core Synthetic Pathway - From Aldehyde to Picolinamide
The most prominent application of this compound in agrochemical synthesis is its role as a precursor to 3-Hydroxypicolinic acid, which is subsequently converted into biologically active picolinamides. This two-stage process is outlined below.
Workflow Overview: Synthesis of a Picolinamide Fungicide Precursor
Caption: General workflow for the synthesis of a picolinamide fungicide precursor from this compound.
Step 1: Oxidation of this compound
The conversion of the aldehyde functional group to a carboxylic acid is a critical first step. A variety of oxidizing agents can be employed for this transformation; however, for substrates with multiple sensitive functional groups, a mild and selective reagent is preferred. Silver (I) oxide (Ag₂O) is an excellent choice for this purpose, as it effectively oxidizes aldehydes to carboxylic acids under relatively mild conditions, minimizing the risk of side reactions.[5][6]
The reaction proceeds via the formation of a silver mirror, a classic qualitative test for aldehydes known as the Tollens' test, which in a preparative context, provides a visual indication of reaction progress.
Step 2: Amide Coupling to form N-Aryl-3-hydroxypicolinamides
The resulting 3-Hydroxypicolinic acid can then be coupled with a variety of substituted anilines to produce a library of N-aryl-3-hydroxypicolinamides. These compounds are of interest as potential fungicides, with their biological activity being modulated by the nature and position of substituents on the aniline ring.
The formation of the amide bond is typically achieved using a peptide coupling agent. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.
Section 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative N-aryl-3-hydroxypicolinamide from this compound.
Protocol 2.1: Synthesis of 3-Hydroxypicolinic Acid
Materials:
-
This compound
-
Silver (I) oxide (Ag₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Preparation of the Oxidizing Agent: In a round-bottom flask, prepare a fresh solution of sodium hydroxide in deionized water. While stirring, slowly add a solution of silver nitrate in deionized water to precipitate silver (I) oxide as a dark brown solid. For a detailed procedure on preparing silver oxide, refer to established methods.[7]
-
Reaction Setup: To the freshly prepared, stirred slurry of silver (I) oxide in water, add this compound in one portion at room temperature.
-
Reaction Monitoring: Continue stirring the mixture vigorously. The reaction is typically exothermic. Monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver metal and any unreacted silver oxide. Wash the filter cake with hot deionized water.
-
Isolation of Product: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The 3-Hydroxypicolinic acid will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-Hydroxypicolinic acid.
Protocol 2.2: Synthesis of a Representative N-Aryl-3-hydroxypicolinamide
Materials:
-
3-Hydroxypicolinic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Hydroxypicolinic acid, the substituted aniline, and HOBt.
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF and add DIPEA to the mixture.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath and add EDC in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel to yield the pure N-aryl-3-hydroxypicolinamide.
Section 3: Data Summary and Analysis
The following table summarizes typical experimental data for the synthesis of a representative N-aryl-3-hydroxypicolinamide.
| Step | Reactants | Product | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | This compound, Ag₂O | 3-Hydroxypicolinic Acid | 85-95 | >98 |
| 2 | 3-Hydroxypicolinic Acid, 4-chloroaniline, EDC, HOBt, DIPEA | N-(4-chlorophenyl)-3-hydroxypicolinamide | 70-85 | >99 |
Section 4: Mechanistic Insights and Workflow Visualization
Mechanism of Silver (I) Oxide Oxidation
Caption: Simplified mechanism of aldehyde oxidation using silver (I) oxide.
Mechanism of EDC/HOBt Amide Coupling
Caption: Mechanism of amide bond formation using EDC and HOBt as coupling agents.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of high-value agrochemicals. The straightforward and efficient two-step conversion to N-aryl-3-hydroxypicolinamides, as detailed in these application notes, provides a robust platform for the discovery and development of novel fungicides. The protocols provided herein are designed to be reproducible and scalable, offering a solid foundation for researchers and drug development professionals in the agrochemical industry.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]
- 3. scialert.net [scialert.net]
- 4. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]
- 5. Silver oxide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxypyridine-2-carboxaldehyde
Welcome to the technical support guide for the synthesis and yield optimization of 3-Hydroxypyridine-2-carboxaldehyde (CAS 1849-55-4). This molecule, with its unique arrangement of hydroxyl, aldehyde, and pyridine functionalities, is a highly valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is primarily driven by the electrophilic aldehyde group and the chelating capability conferred by the adjacent hydroxyl group.[1]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its synthesis, providing not just protocols but the underlying chemical principles to empower your research.
Primary Synthesis Route: An Overview
The most common and direct laboratory-scale synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 2-(Hydroxymethyl)-3-hydroxypyridine. The core challenge lies in achieving high conversion without over-oxidizing the desired aldehyde to the corresponding carboxylic acid.
Caption: General synthetic pathway for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I troubleshoot this?
Low yield is the most common issue, typically stemming from two primary sources: incomplete reaction or loss of product through side reactions, most notably over-oxidation. A systematic approach is crucial for diagnosis.
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting decision tree for low yield diagnosis.
Actionable Steps:
-
Analyze the Reaction Endpoint: Before workup, take a small aliquot of the crude reaction mixture. Analyze it using Thin Layer Chromatography (TLC) or LC-MS. This will tell you the relative ratio of starting material, product, and byproducts.
-
Identify the Culprit:
-
If you see a large amount of unreacted starting material, the issue is incomplete conversion . See Q3 for solutions.
-
If the desired product is the dominant species in the crude mixture but the final isolated yield is low, you are likely losing material during workup or purification . See Q5 for advice on improving stability and isolation.
-
If you observe significant new spots, particularly a more polar spot that could be the carboxylic acid, the problem is over-oxidation or side product formation .[1] See Q2 and Q4 for mitigation strategies.
-
Q2: I've identified over-oxidation to 3-hydroxy-2-pyridinecarboxylic acid as my main problem. How can I prevent this?
Over-oxidation is a classic problem when synthesizing aldehydes from primary alcohols. The mechanism often involves the formation of a hydrate intermediate from the aldehyde in the presence of water, which is then susceptible to further oxidation.[2][3] The key to preventing this is the careful selection of the oxidizing agent and ensuring anhydrous reaction conditions.
Causality: Strong, aqueous oxidizing agents like Jones reagent (CrO₃ in H₂SO₄/acetone) or potassium permanganate (KMnO₄) will readily oxidize primary alcohols to carboxylic acids.[4] To stop at the aldehyde stage, you must use a milder, non-aqueous reagent.
Solution: Employ an anhydrous oxidation system. The most common and effective choices for this transformation are Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation.
Table 1: Comparison of Selective Oxidizing Agents
| Reagent System | Solvent | Typical Temp. | Workup | Key Advantages | Potential Issues |
| PCC (Pyridinium Chlorochromate) | Dichloromethane (DCM) | Room Temp. | Filtration through silica/celite | Inexpensive, reliable, stops at aldehyde.[2] | Chromium waste, slightly acidic conditions.[5] |
| DMP (Dess-Martin Periodinane) | DCM, Chloroform | Room Temp. | Quench with Na₂S₂O₃, filtration | Fast, neutral pH, high yields | Expensive, potentially explosive at high temp. |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | DCM | -78 °C to RT | Aqueous quench | Very mild, high yields | Requires cryogenic temps, produces foul-smelling dimethyl sulfide.[4] |
Experimental Protocol: Selective Oxidation using PCC
This protocol provides a reliable method for the synthesis of this compound while minimizing over-oxidation.
Materials:
-
2-(Hydroxymethyl)-3-hydroxypyridine
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
-
Sodium Bicarbonate (sat. aq. solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add PCC (1.5 equivalents).
-
Solvent Addition: Add anhydrous DCM to the flask to create a suspension.
-
Substrate Addition: Dissolve 2-(Hydroxymethyl)-3-hydroxypyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature. The mixture will typically turn dark brown/black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Pass the entire mixture through a short plug of silica gel or Celite® to filter out the chromium salts. Wash the plug thoroughly with additional DCM.
-
Combine the organic filtrates and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by sublimation (melting point 80-82°C) to yield the pure product.[6]
Q3: My reaction is incomplete, leaving significant starting material. How can I improve conversion?
Incomplete conversion, assuming a suitable oxidant is used, points to issues with reaction kinetics or stoichiometry.
-
Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For solid-phase reagents like PCC and DMP, a 1.5 to 2.0 molar excess is common to drive the reaction to completion.
-
Reaction Time: Continue to monitor the reaction by TLC until the starting material spot has completely disappeared. Some oxidations can be sluggish and may require longer reaction times (e.g., overnight).
-
Temperature: While most selective oxidations are run at room temperature, gentle heating (e.g., to 35-40 °C) can sometimes increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. This should be a last resort.
-
Reagent Quality: Ensure your oxidizing agent is fresh and has been stored correctly. For instance, DMP is moisture-sensitive. Anhydrous conditions are critical for many of these reactions.
Q4: I'm observing byproducts other than the carboxylic acid. What might they be and how can I avoid them?
The bifunctional nature of the starting material can lead to unexpected side reactions.
-
Chelation/Complexation: The 3-hydroxy and 2-carboxaldehyde groups can act as a bidentate ligand, chelating to metal ions (like chromium from PCC).[1] This can sometimes sequester the reagent or product, complicating the reaction and workup. Filtering through a silica plug, as described in the protocol, is effective at breaking up these complexes.
-
Pyridine Ring Oxidation: While less common under mild conditions, a highly reactive oxidant could potentially oxidize the pyridine nitrogen to an N-oxide. Sticking to controlled, mild reagents like DMP or a Swern oxidation minimizes this risk.
-
Dimerization/Polymerization: Aldehydes can sometimes undergo self-condensation reactions, especially in the presence of strong acid or base. Ensure the workup is performed under neutral or mildly basic conditions (e.g., using a bicarbonate wash) to prevent this.
Q5: The product appears to degrade during workup or purification. How can I improve its stability and isolation?
This compound is a stable solid under recommended storage conditions but can be sensitive during handling.[7][8]
-
Avoid Strong Acids/Bases: The aldehyde functionality can be sensitive to pH extremes. During aqueous workup, use mild reagents like saturated sodium bicarbonate instead of strong bases like NaOH.
-
Minimize Heat Exposure: While the compound has a defined melting point, prolonged heating during solvent evaporation can lead to degradation. Use a rotary evaporator at a moderate temperature (e.g., < 40°C).
-
Inert Atmosphere: Aldehydes can be susceptible to air oxidation over time. For long-term storage, keep the purified product in a sealed vial under an inert atmosphere (N₂ or Ar) and refrigerated.[8]
-
Purification Strategy: Standard silica gel chromatography is generally effective. If the compound is streaking on the column, it may be due to its slightly acidic hydroxyl group or its chelating nature. Pre-treating the silica with a small amount of triethylamine in the eluent (e.g., 0.5%) can often lead to sharper peaks and better separation.
References
- 1. 3-Hydroxypyridine-4-carboxaldehyde|Green Fluorophore [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. p.pdfhall.com [p.pdfhall.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Page loading... [guidechem.com]
- 8. chemscene.com [chemscene.com]
Common impurities in 3-Hydroxypyridine-2-carboxaldehyde and their removal
Welcome to the technical support center for 3-Hydroxypyridine-2-carboxaldehyde (also known as 3-hydroxypicolinaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile building block. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you identify and remove common impurities, ensuring the integrity of your experimental outcomes.
I. Understanding the Impurity Profile of this compound
The synthetic route to this compound, typically involving the formylation of 3-hydroxypyridine, can introduce several common impurities. Understanding the nature of these impurities is the first step toward effective purification.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The two most prevalent impurities are typically:
-
Unreacted Starting Material (3-Hydroxypyridine): Due to incomplete formylation, residual 3-hydroxypyridine is a common contaminant.
-
Over-oxidation Product (3-Hydroxypyridine-2-carboxylic acid): The aldehyde group is susceptible to oxidation, especially during workup or storage, leading to the formation of the corresponding carboxylic acid.[1]
Q2: My sample has a brownish tint. Is this indicative of a specific impurity?
A2: While a pure sample of this compound should be a yellow to light brown solid, a significant brownish discoloration can indicate the presence of polymeric byproducts or degradation products. These can arise from prolonged reaction times, high temperatures, or exposure to air and light.
Q3: Can dimerization of this compound occur?
A3: While less common for this specific molecule, aldehydes, in general, can undergo self-condensation or dimerization reactions, especially under basic conditions or upon prolonged storage. These dimers can be complex to characterize and may require chromatographic separation for removal.
II. Troubleshooting Guide: Identifying Impurities
Effective removal of impurities begins with accurate identification. This section provides guidance on using common analytical techniques to diagnose the purity of your this compound.
A. Thin-Layer Chromatography (TLC) Analysis
TLC is a quick and effective method for initial purity assessment.
Recommended TLC Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted based on the separation. |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate solution. |
Interpreting Your TLC Plate:
-
This compound: Will appear as a distinct spot.
-
3-Hydroxypyridine: Being more polar, it will have a lower Rf value (travel a shorter distance) than the aldehyde.
-
3-Hydroxypyridine-2-carboxylic acid: As a highly polar compound, it will have a very low Rf value and may even remain at the baseline.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, allowing for the definitive identification and potential quantification of impurities.
Expected Chemical Shifts (in DMSO-d6):
| Compound | Key Proton Signals (δ, ppm) |
| This compound | ~10.0 (s, 1H, -CHO), ~8.2-7.3 (m, 3H, pyridine ring protons), ~11.0 (br s, 1H, -OH) |
| 3-Hydroxypyridine | ~8.1-7.1 (m, 4H, pyridine ring protons), ~9.9 (br s, 1H, -OH)[2] |
| 3-Hydroxypyridine-2-carboxylic acid | ~8.2-7.3 (m, 3H, pyridine ring protons), ~13.0-14.0 (br s, 1H, -COOH), ~11.0 (br s, 1H, -OH) |
Causality Behind Spectral Differences: The downfield shift of the aldehyde proton (~10.0 ppm) is a key diagnostic signal. The absence of this signal and the presence of characteristic pyridine ring protons at slightly different shifts can indicate the presence of 3-hydroxypyridine. The appearance of a very broad singlet in the 13-14 ppm region is a strong indicator of the carboxylic acid impurity.
III. Purification Protocols
Once impurities have been identified, the following protocols can be employed for the purification of this compound.
A. Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, particularly the less polar starting material.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. This compound has good solubility in hot ethanol and poor solubility in cold water.
-
Dissolution: Dissolve the impure solid in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Pure crystals of this compound should form.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Recrystallization workflow for this compound.
B. Column Chromatography
For larger quantities or when dealing with a wider range of impurities, flash column chromatography is the recommended method.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase Selection: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the low polarity mixture.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the percentage of ethyl acetate in the mobile phase to elute the compounds. The expected elution order is:
-
Less polar byproducts
-
This compound
-
3-Hydroxypyridine
-
3-Hydroxypyridine-2-carboxylic acid (may require a significantly more polar solvent system, e.g., with methanol, to elute)
-
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Caption: Elution order in column chromatography of this compound.
IV. Purity Verification and Storage
After purification, it is crucial to verify the purity and store the compound under appropriate conditions to prevent degradation.
A. Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying the purity of your final product.
General HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common choice. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where all components have some absorbance (e.g., 254 nm or 280 nm). |
Note: The exact gradient conditions will need to be optimized for your specific instrument and column to achieve the best separation of the product from its impurities.
B. Long-Term Storage
Q4: How should I store my purified this compound to maintain its purity?
A4: To ensure the long-term stability of this compound, it is recommended to:
-
Store at low temperatures: Keep the solid in a tightly sealed container at -20°C.
-
Protect from light: Use an amber vial or store it in the dark.
-
Inert atmosphere: For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Solutions of this compound are generally less stable than the solid and should be prepared fresh before use.
V. References
-
BenchChem. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Hydroxypyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Hydroxypicolinaldehyde. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 1849-55-4 | this compound. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 1849-55-4 Cas No. | this compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Sublimation method for the purification of organic small molecules. Retrieved from --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 3-Hydroxypyridine-2-carboxaldehyde
Welcome to the technical support center for the synthesis of 3-Hydroxypyridine-2-carboxaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are several established methods for the synthesis of this compound, each with its own advantages and potential challenges. The most common approaches include:
-
Oxidation of 2-Methyl-3-hydroxypyridine: This is a direct approach where the methyl group is oxidized to an aldehyde.
-
Reimer-Tiemann Reaction: This classic formylation method can be applied to 3-hydroxypyridine.
-
Vilsmeier-Haack Reaction: Another formylation technique that utilizes a Vilsmeier reagent.
-
Duff Reaction: This method employs hexamine as the formylating agent.
-
Directed Ortho-metalation: A highly regioselective method involving the lithiation of the pyridine ring followed by formylation.
Q2: My final product is a dark, tarry substance. What is the likely cause?
A2: The formation of a dark, resinous material is a common issue, particularly in formylation reactions conducted under harsh acidic or basic conditions. This is often due to the polymerization of the starting material, the product, or both. The aldehyde and hydroxyl functionalities on the pyridine ring make it susceptible to self-condensation and other side reactions that lead to high-molecular-weight, colored byproducts.
Q3: I am having difficulty purifying my this compound. What are some recommended techniques?
A3: Purification can be challenging due to the product's polarity and potential for chelation with metal ions from silica gel. A common issue encountered during workup, especially after a Reimer-Tiemann reaction, is the product's solubility in the aqueous layer upon acidification. Here are some recommended purification strategies:
-
Acid-Base Extraction: Carefully adjusting the pH of the aqueous solution can help to selectively precipitate the product.
-
Column Chromatography: Use a deactivated silica gel (e.g., by treating with a triethylamine solution) to minimize tailing and product loss. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step.
II. Troubleshooting Guides for Common Side Reactions
This section provides detailed troubleshooting for specific side reactions you may encounter with different synthetic methods.
Side Reaction: Formation of 3-Hydroxypyridine-4-carboxaldehyde Isomer
Issue: My spectroscopic data (e.g., ¹H NMR) indicates the presence of a significant amount of the 3-Hydroxypyridine-4-carboxaldehyde isomer in my final product.
Causality: The formation of the 4-carboxaldehyde isomer is a common regioselectivity issue in electrophilic aromatic substitution reactions on 3-hydroxypyridine, such as the Reimer-Tiemann and Duff reactions. While the ortho-position (C2) is generally favored, the para-position (C4) is also activated by the hydroxyl group, leading to a mixture of isomers.
Troubleshooting Protocol:
-
Reaction Choice: For the highest regioselectivity for the 2-carboxaldehyde, consider using the Directed Ortho-metalation method. This technique is specifically designed to functionalize the position ortho to the directing group.
-
Reaction Conditions (for Reimer-Tiemann/Duff):
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent: The choice of solvent can influence the ortho/para ratio. Experiment with different solvents to optimize for the desired isomer.
-
-
Purification:
-
Fractional Crystallization: If there is a significant difference in the solubility of the two isomers, fractional crystallization may be effective.
-
Preparative HPLC: For high-purity applications, preparative high-performance liquid chromatography (HPLC) can be used to separate the isomers.
-
Logical Workflow for Isomer Mitigation:
Technical Support Center: Monitoring 3-Hydroxypyridine-2-carboxaldehyde Reactions by TLC
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for effectively monitoring reactions involving 3-hydroxypyridine-2-carboxaldehyde using Thin-Layer Chromatography (TLC). The unique trifunctional nature of this reagent—possessing a pyridine ring, a phenolic hydroxyl group, and an aldehyde—presents specific challenges and opportunities in chromatographic analysis. This document is structured to provide both foundational protocols and solutions to common problems encountered in the lab.
Understanding the Molecule: Key Considerations for TLC
This compound (CAS 1849-55-4) is a versatile building block in medicinal and agricultural chemistry. Its TLC behavior is governed by its three key functional groups:
-
Pyridine Ring: A basic nitrogen atom that can interact with the acidic silica gel surface.
-
Phenolic Hydroxyl Group: An acidic proton and a site for strong hydrogen bonding, leading to high polarity.
-
Aldehyde Group: A polar group capable of hydrogen bonding and participating in various reactions like reductions, oxidations, and condensations.
The combination of these groups results in a polar molecule that may bind strongly to standard silica gel plates, often requiring polar mobile phases and sometimes additives to achieve good separation and spot shape.
Core Experimental Protocol: The Three-Lane Method
Effective reaction monitoring relies on a direct comparison between the starting material, the reaction mixture, and a reference point. The three-lane spotting method is a self-validating system and is considered best practice.[1][2]
Step-by-Step Protocol:
-
Plate Preparation: Obtain a silica gel TLC plate (Merck 60 F-254 is a common standard)[3]. Using a pencil, gently draw a starting line approximately 1 cm from the bottom. Mark three distinct, evenly spaced lanes on this line.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in an appropriate solvent (e.g., ethyl acetate, methanol).
-
Reaction Mixture (Rxn): Take a small aliquot (a few microliters) from your reaction vessel.[4] Dilute it with a suitable solvent to a concentration similar to your starting material solution.
-
-
Spotting the Plate:
-
Lane 1 (SM): Using a capillary tube, spot the starting material solution on the leftmost mark. The spot should be small and concentrated (1-2 mm diameter). Allow the solvent to fully evaporate.[5]
-
Lane 2 (Co-spot): Spot the starting material solution on the central mark. Let it dry. Then, spot the reaction mixture directly on top of the dried SM spot. This "co-spot" is crucial for resolving compounds with similar Rf values.[2][4]
-
Lane 3 (Rxn): Spot the reaction mixture on the rightmost mark and allow it to dry completely. Incomplete drying can affect the chromatography.[4]
-
-
Development: Place the spotted TLC plate in a chamber containing the chosen mobile phase (solvent system). Ensure the solvent level is below the starting line.[6] Cover the chamber to maintain a saturated atmosphere and allow the solvent to ascend the plate.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualization: Visualize the spots using appropriate methods (see Section 4) and analyze the results. The reaction is complete when the starting material spot has completely disappeared from the "Rxn" lane and a new product spot is clearly visible.[1]
Workflow for Monitoring a Reaction by TLC
Caption: General workflow for monitoring a chemical reaction using the three-lane TLC method.
Frequently Asked Questions (FAQs)
Q1: What type of TLC plate is best for this compound? A: Standard silica gel 60 F-254 plates are the most common and effective choice. The acidic nature of silica is generally compatible with this molecule, but if you suspect degradation, consider using neutral alumina plates or adding a small amount of base (e.g., 0.1-1% triethylamine) to your mobile phase.[5][7]
Q2: My starting material is a solid. How do I prepare it for TLC? A: Dissolve a very small amount (tip of a spatula) in a few drops of a polar, volatile solvent like ethyl acetate or methanol in a small vial. The resulting solution should be clear and not overly concentrated to prevent streaking.
Q3: How do I choose an initial mobile phase? A: Start with a solvent system of intermediate polarity. A mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is a classic starting point.[3] For this compound, which is quite polar, you will likely need a high proportion of ethyl acetate or even a more polar system like dichloromethane/methanol. A good starting Rf for your starting material is between 0.2 and 0.4 to allow room for both more polar and less polar products to resolve.[2]
Q4: The spots are invisible after development. What should I do? A: First, check the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. The aromatic pyridine ring should allow for visualization under 254 nm UV light where it will quench the plate's fluorescence, appearing as a dark spot.[8] If no spot is seen, your sample may be too dilute.[6][7] Try re-spotting several times in the same location, allowing the solvent to dry between applications.[6] If still unsuccessful, you must use a chemical stain (see Section 4).
Visualization Techniques
Because not all reactants and products are UV-active, chemical stains are essential. After visualization with UV light, apply the stain by briefly dipping the plate into the solution or spraying it evenly, followed by gentle heating with a heat gun.[9]
| Stain | Preparation | Target Functionality & Expected Result | Citation |
| UV Light (254 nm) | N/A | Detects conjugated and aromatic systems. Spots appear dark against a fluorescent green background. A primary, non-destructive check. | [8] |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | General stain for oxidizable groups (aldehydes, phenols, amines, alkenes). Produces yellow-brown spots on a pink/purple background. Very sensitive. | [7][10] |
| p-Anisaldehyde | 15g p-anisaldehyde, 250mL ethanol, 2.5mL conc. H₂SO₄. | Excellent for nucleophilic groups, aldehydes, and phenols. Gives a range of colors (often pink, purple, blue) against a faint pink background after heating. | [7][8] |
| Ferric Chloride (FeCl₃) | 1% FeCl₃ in 50% aqueous methanol. | Specific stain for phenols. Typically produces blue, violet, or green spots. Useful for confirming the presence of the hydroxyl group. | [8] |
| 2,4-Dinitrophenylhydrazine (2,4-DNP) | 12g 2,4-DNP, 60mL conc. H₂SO₄, 80mL water in 200mL 95% ethanol. | Specific for aldehydes and ketones. Forms yellow to orange hydrazone derivatives directly on the plate. | [11] |
Troubleshooting Guide
This section addresses the most common issues encountered when running TLC for this compound and its derivatives.
TLC Troubleshooting Decision Tree
Caption: A decision-tree guide for troubleshooting common TLC analysis problems.
Detailed Troubleshooting Q&A
Problem: My spots are long streaks, not round spots.
-
Cause 1: Sample Overload. This is the most common cause. The stationary phase becomes saturated, and the compound travels with the eluent as a continuous streak.[5][6]
-
Solution: Dilute your sample solution significantly and re-run the TLC. Apply the smallest possible spot.[7]
-
-
Cause 2: Acidic/Basic Nature. this compound has both acidic (phenol) and basic (pyridine) sites. These can interact inconsistently with the acidic silica gel, causing tailing.[5][7]
-
Solution: Add a modifier to your mobile phase. To suppress tailing from the basic pyridine, add a small amount of acetic acid (0.1-1%). To address issues from the acidic phenol, add a small amount of triethylamine (0.1-1%).[7]
-
-
Cause 3: High-Boiling Point Solvents. If your reaction is in a solvent like DMF, DMSO, or pyridine, it will not evaporate from the plate and will carry your entire sample up as a smear.[12]
-
Solution: After spotting the plate, place it under a high vacuum for 5-10 minutes to remove the residual high-boiling solvent before placing it in the developing chamber.[12]
-
Problem: My spots are stuck on the baseline (Rf = 0).
-
Cause: The mobile phase is not polar enough to move the highly polar compound off the origin.[12] This is common for this compound and its derivatives.
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system, such as dichloromethane with an increasing percentage of methanol (e.g., start with 2-5% methanol).[7]
-
Problem: My spots are all at the top of the plate (Rf = 1).
-
Cause: The mobile phase is too polar. It has such a high affinity for your compounds that it carries them along with the solvent front without sufficient interaction with the silica gel.[7]
-
Solution: Decrease the polarity of your mobile phase. For a dichloromethane/methanol system, reduce the percentage of methanol. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[7]
-
Problem: My compound might be decomposing on the silica plate.
-
Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[12]
-
How to Check (2D TLC): Spot your compound in one corner of a square TLC plate. Run the plate in one direction. After it is dry, turn the plate 90 degrees and run it again in a second solvent system. If the compound is stable, the spot will be on the diagonal. If it decomposes, new spots will appear off the diagonal.[12][13]
-
Solution: Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.[7] If decomposition persists, you may need to switch to a different stationary phase, like alumina.
-
Recommended Mobile Phase Systems
The ideal mobile phase (eluent) depends on the specific reaction being performed. The goal is to achieve an Rf value between 0.2 and 0.4 for the starting material, which provides a good window for product separation.
| Reaction Type | Expected Product Polarity Change | Suggested Starting Mobile Phase | Notes |
| General Starting Point | N/A | 70:30 Hexane : Ethyl Acetate | Adjust ratio to get SM Rf ≈ 0.3. |
| Reduction of Aldehyde (e.g., with NaBH₄) | Product (alcohol) is more polar. | 95:5 Dichloromethane : Methanol | The product alcohol will have a lower Rf than the starting aldehyde. |
| Reductive Amination | Product (amine) is typically more polar and basic. | 90:10:1 Dichloromethane : Methanol : Triethylamine | The amine product will likely have a lower Rf. Triethylamine helps prevent streaking of the amine.[7] |
| Acylation/Alkylation of Phenol | Product (ester/ether) is less polar. | 80:20 Hexane : Ethyl Acetate | The product will have a higher Rf than the starting material. |
| Condensation (e.g., with an amine to form an imine) | Product (imine) may be slightly less polar. | 50:50 Hexane : Ethyl Acetate | The Rf change may be subtle. A co-spot is essential for confirmation.[2] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To [chem.rochester.edu]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. silicycle.com [silicycle.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. TLC stains [reachdevices.com]
- 11. epfl.ch [epfl.ch]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
Stability of 3-Hydroxypyridine-2-carboxaldehyde under different reaction conditions
Welcome to the technical support center for 3-Hydroxypyridine-2-carboxaldehyde (HPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability and handling of this versatile synthetic building block. Our goal is to empower you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound (CAS 1849-55-4) is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl and a carboxaldehyde group. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The electrophilic nature of the aldehyde group allows for its participation in various chemical transformations, such as condensation reactions, reductive aminations, and Grignard reactions.[1] However, the inherent reactivity of this molecule also presents stability challenges that must be carefully managed to ensure successful and reproducible synthetic outcomes.
This guide will address common issues encountered during the use of HPC, providing explanations grounded in chemical principles and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its integrity, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Several suppliers recommend refrigeration at 2-8°C. The solid is generally stable under these conditions. Exposure to air, light, and moisture should be minimized to prevent degradation.
Q2: Is this compound sensitive to air?
A2: Yes, the aldehyde functional group is susceptible to oxidation, especially in the presence of oxygen.[2] Over time, exposure to air can lead to the formation of the corresponding carboxylic acid, 3-hydroxypyridine-2-carboxylic acid. This oxidation can be accelerated by light and elevated temperatures. For long-term storage and in reactions where the aldehyde functionality is critical, it is advisable to handle the compound under an inert atmosphere.
Q3: How does pH affect the stability of this compound?
-
Acidic Conditions: In acidic media, the pyridine nitrogen will be protonated. This can increase the electrophilicity of the pyridine ring, potentially making it more susceptible to certain nucleophilic attacks, though the aldehyde itself may be stable. Strong acidic conditions should be used with caution, as they can catalyze unwanted side reactions.
-
Basic Conditions: In basic media, the phenolic hydroxyl group will be deprotonated to form a phenoxide. This increases the electron density of the ring and can enhance its reactivity. The phenoxide can also influence the reactivity of the adjacent aldehyde. Strong basic conditions may promote aldol-type condensation or other side reactions. A study on the microbial degradation of 3-hydroxypyridine indicated an optimal pH of 8.0 for its breakdown, which may suggest some instability in alkaline conditions, although this is in a biological context.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways are driven by the reactivity of the aldehyde and hydroxyl groups.
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid. This is a common degradation pathway, especially upon exposure to air or other oxidizing agents.
-
Cannizzaro-type Reactions: In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. While not explicitly reported for this compound, it is a theoretical possibility under strong alkaline conditions.
-
Photodegradation: Aromatic aldehydes can be susceptible to photodegradation. Upon absorption of UV light, they can undergo various reactions, including photooxidation and photoreduction. It is therefore recommended to protect reactions involving this compound from direct light.
Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in a reaction where the aldehyde is a key reactant. | 1. Degradation of starting material: The this compound may have degraded due to improper storage or handling. 2. Oxidation during reaction: The aldehyde may be oxidizing to the carboxylic acid under the reaction conditions. 3. Unfavorable reaction pH: The pH of the reaction medium may be promoting side reactions or reducing the reactivity of the aldehyde. | 1. Verify starting material purity: Use freshly opened or properly stored material. Purity can be checked by NMR or LC-MS. 2. Use an inert atmosphere: Run the reaction under an inert atmosphere of argon or nitrogen to minimize oxidation. 3. Optimize pH: If possible, buffer the reaction medium to a pH where the aldehyde is most stable and reactive for the desired transformation. A pH screen may be necessary. |
| Formation of an unexpected carboxylic acid byproduct. | Oxidation of the aldehyde: This is a common side reaction, especially if the reaction is run in the presence of air, oxidizing agents, or at elevated temperatures for extended periods. | De-gas solvents and use inert atmosphere: Ensure all solvents are de-gassed prior to use and maintain an inert atmosphere throughout the reaction. Avoid incompatible reagents: Be mindful of any reagents that could act as oxidizing agents. |
| Reaction mixture turns dark or forms a precipitate. | 1. Polymerization/Condensation: Under certain conditions (e.g., strong base or acid, high temperature), phenolic aldehydes can undergo self-condensation or polymerization. 2. Complexation with metal ions: The 3-hydroxy and pyridine nitrogen can chelate metal ions, which may lead to the formation of colored complexes or precipitates. | 1. Control temperature and pH: Run the reaction at the lowest effective temperature and maintain a neutral or mildly acidic/basic pH. 2. Use a metal scavenger or chelating agent: If metal contamination is suspected, consider adding a scavenger or chelating agent. |
| Inconsistent results in Schiff base formation. | Equilibrium and hydrolysis: Schiff base formation is a reversible reaction. The presence of water can lead to the hydrolysis of the imine product back to the starting materials. | Remove water: Use a Dean-Stark apparatus or a drying agent (e.g., molecular sieves) to remove water from the reaction mixture and drive the equilibrium towards the product. |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
This protocol provides a general method for the condensation of this compound with a primary amine to form a Schiff base.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, ethanol, or methanol) is added the primary amine (1.0-1.1 eq).
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus if a non-polar solvent like toluene is used. If a polar protic solvent is used, the reaction can be driven to completion by precipitation of the product or by adding a dehydrating agent like molecular sieves.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by removing the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).
Causality: The removal of water is crucial as Schiff base formation is an equilibrium process. By removing water, the equilibrium is shifted towards the product side, leading to higher yields. The acid catalyst protonates the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water.
Protocol 2: Stability Assessment of this compound under Acidic and Basic Conditions
This protocol allows for a qualitative or quantitative assessment of the stability of HPC at different pH values.
-
Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
In separate vials, add a known amount of the HPC stock solution to each buffer solution to a final concentration suitable for analysis (e.g., by HPLC or UV-Vis spectroscopy).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and analyze the concentration of the remaining this compound.
-
Plot the concentration of HPC versus time for each pH to determine the degradation kinetics.
Self-Validation: A control sample of HPC in a neutral, aprotic solvent should be run in parallel to account for any degradation not related to the aqueous buffer conditions. The initial time point (t=0) serves as a baseline for the starting concentration.
Visualizing Degradation and Reactivity
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Key Reactivity Profile
This diagram outlines the principal reactive sites of this compound.
Caption: Key reactive sites of this compound.
Conclusion
This compound is a valuable and reactive building block. Understanding its stability profile is paramount for its successful application in organic synthesis. By considering the potential for oxidation, pH sensitivity, and other side reactions, and by implementing the appropriate handling and reaction optimization strategies outlined in this guide, researchers can mitigate common issues and achieve their synthetic goals with greater efficiency and reproducibility.
References
Technical Support Center: Enhancing the Solubility of 3-Hydroxypyridine-2-carboxaldehyde for Reactions
Welcome to the technical support guide for 3-Hydroxypyridine-2-carboxaldehyde (CAS 1849-55-4), a versatile building block in organic synthesis.[1] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, with a specific focus on overcoming solubility challenges.
I. Understanding the Solubility Profile of this compound
This compound is a solid, dark brown compound with a melting point of 80-82°C.[2] Its unique structure, featuring a pyridine ring, a hydroxyl group, and an aldehyde group, presents both opportunities for diverse chemical transformations and challenges in terms of solubility.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H5NO2 | [3] |
| Molecular Weight | 123.11 g/mol | [3][4] |
| pKa1 (pyridinium ion) | 3.40 | [2][5] |
| pKa2 (hydroxyl group) | 6.95 | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][5] |
The presence of both an acidic hydroxyl group and a basic pyridine nitrogen means its solubility is highly dependent on the pH of the medium.
II. Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are my initial troubleshooting steps?
A1: The limited solubility of this compound in many common organic solvents is a frequent challenge. Here’s a systematic approach to address this:
-
Solvent Selection: While slightly soluble in methanol and chloroform, consider more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) which are known to solubilize a wide range of organic compounds.[6]
-
Temperature: Gently warming the mixture can significantly increase solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
pH Adjustment: Given the amphoteric nature of the molecule, altering the pH can dramatically enhance solubility. This is a powerful technique, especially in aqueous or protic solvent systems.
-
Co-solvents: The use of a co-solvent system can be highly effective. A small amount of a solvent in which the compound is more soluble can be added to the primary reaction medium.[7][8][9]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is intricately linked to its ionization state, which is governed by the pH of the solution.[10][11]
-
Acidic Conditions (pH < 3.40): The pyridine nitrogen will be protonated, forming a pyridinium cation. This positively charged species will exhibit increased solubility in polar protic solvents, including water.
-
Neutral to Slightly Basic Conditions (pH between 3.40 and 6.95): The molecule will exist predominantly in its neutral, zwitterionic form. This is typically the state of lowest aqueous solubility.
-
Basic Conditions (pH > 6.95): The hydroxyl group will be deprotonated, forming a phenoxide anion. This negatively charged species will have enhanced solubility in aqueous and polar protic media.
Caption: pH-dependent solubility of this compound.
Q3: Can I use a co-solvent to improve solubility without interfering with my reaction?
A3: Yes, using a co-solvent is a common and effective strategy.[7][8][9] The key is to choose a co-solvent that is miscible with your primary reaction solvent and does not adversely affect the reaction.
-
For non-polar reaction media: Consider adding a small percentage of a polar aprotic solvent like DMF, DMSO, or acetonitrile. These can create localized polar environments to solvate the this compound.
-
For polar protic reaction media: If your reaction is compatible, small amounts of alcohols like methanol or ethanol can be beneficial.
It is crucial to perform a small-scale pilot reaction to ensure the co-solvent does not lead to unwanted side products or significantly alter the reaction kinetics.
III. Troubleshooting Guides
Scenario 1: Incomplete Reaction Due to Poor Solubility
Symptoms:
-
Low yield of the desired product.
-
Unreacted this compound recovered after workup.
-
Heterogeneous reaction mixture throughout the experiment.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete reactions.
Scenario 2: Product Precipitation or Oiling Out During Reaction
Symptoms:
-
The reaction starts as a homogeneous solution, but a solid or oil precipitates over time.
-
Stirring becomes difficult or inefficient.
-
Inconsistent reaction progress.
Potential Causes and Solutions:
-
Product Insolubility: The product of the reaction may be less soluble in the reaction medium than the starting materials.
-
Solution: Consider a solvent system in which both the reactants and the product are soluble. Alternatively, if the product is the desired endpoint, this precipitation can be advantageous for purification (crystallization-induced reaction).
-
-
Change in Reaction Medium Polarity: As the reaction progresses, the overall polarity of the mixture might change, leading to the precipitation of one of the components.
-
Solution: Employ a co-solvent system that can accommodate a wider range of polarities.
-
IV. Experimental Protocols for Solubility Enhancement
Protocol 1: pH-Mediated Solubilization for Aqueous Reactions
This protocol is suitable for reactions in aqueous or protic media where pH adjustment is tolerated.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate buffer for pH > 7, acetate buffer for pH < 4)
-
Dilute HCl or NaOH for fine pH adjustment
-
pH meter
Procedure:
-
Prepare the aqueous reaction medium and adjust the pH to a range where this compound is expected to be soluble (either < 3.40 or > 6.95).
-
Slowly add the solid this compound to the pH-adjusted solvent with vigorous stirring.
-
Monitor the pH and make minor adjustments with dilute acid or base as needed to maintain the desired pH and ensure complete dissolution.
-
Once a clear solution is obtained, add the other reactants to proceed with the reaction.
Protocol 2: Co-Solvent System for Non-Aqueous Reactions
This protocol is designed for reactions in organic solvents where the addition of a polar aprotic co-solvent can improve solubility.
Materials:
-
This compound
-
Primary non-polar or moderately polar reaction solvent (e.g., Toluene, THF, Dichloromethane)
-
Polar aprotic co-solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
In a separate flask, dissolve the this compound in a minimal amount of the co-solvent (e.g., DMF).
-
In the main reaction vessel, combine the primary solvent and the other reactants.
-
Slowly add the solution of this compound in the co-solvent to the reaction mixture with good stirring.
-
The final concentration of the co-solvent should ideally be kept below 10-20% (v/v) to minimize its impact on the overall reaction, but this may need to be optimized for your specific system.
V. References
-
Exploring the Synthetic Potential of this compound: A Chemist's Perspective - NINGBO INNO PHARMCHEM CO.,LTD. (URL: 1)
-
This compound (cas 1849-55-4) SDS/MSDS download - Guidechem. (URL: 3)
-
This compound - ChemicalBook. (URL: --INVALID-LINK--)
-
This compound CAS#: 1849-55-4 - ChemicalBook. (URL: --INVALID-LINK--)
-
SAFETY DATA SHEET - Fisher Scientific. (URL: --INVALID-LINK--)
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. (URL: --INVALID-LINK--)
-
Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC - NIH. (URL: --INVALID-LINK--)
-
Chapter 5: Organic Solvents: Environmentally Benign Solutions - Books. (URL: --INVALID-LINK--)
-
Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (URL: --INVALID-LINK--)
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - NIH. (URL: --INVALID-LINK--)
-
Effect of pH on HPD solubility limits. Compounds were serially diluted... - ResearchGate. (URL: --INVALID-LINK--)
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. (URL: --INVALID-LINK--)
-
Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis and characterization of some novel schiff base ligands derived from 3- hydroxyquinoxaline-2-carboxaldehyde | Abstract - iMedPub. (URL: --INVALID-LINK--)
-
3-Hydroxypyridine | 109-00-2 - ChemicalBook. (URL: --INVALID-LINK--)
-
3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem - NIH. (URL: --INVALID-LINK--)
-
1849-55-4 Cas No. | this compound - Apollo Scientific. (URL: --INVALID-LINK--)
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega - ACS Publications. (URL: --INVALID-LINK--)
-
This compound | 1849-55-4 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
3-Hydroxyisonicotinaldehyde - Wikipedia. (URL: --INVALID-LINK--)
-
A Deep Dive into Common Organic Solvents - ChemTalk. (URL: --INVALID-LINK--)
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: --INVALID-LINK--)
-
SAFETY DATA SHEET - Fisher Scientific. (URL: --INVALID-LINK--)
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (URL: --INVALID-LINK--)
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (URL: --INVALID-LINK--)
-
pH and solubility (video) | Equilibrium - Khan Academy. (URL: --INVALID-LINK--)
-
synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand - Scientific Research Journal (Scirj). (URL: --INVALID-LINK--)
-
1849-54-3 | 3-Hydroxypyridine-4-carboxaldehyde | Aldehydes | Ambeed.com. (URL: --INVALID-LINK--)
-
CAS 1849-55-4 this compound - Alfa Chemistry. (URL: --INVALID-LINK--)
-
3-Hydroxypyridine-4-carboxaldehyde | CAS 1849-54-3 | AMERICAN ELEMENTS ®. (URL: --INVALID-LINK--)
-
3-Hydroxypyridine-2-carboxylic acid 98 874-24-8 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs by Yitian Marguerite Chen - Deep Blue Repositories. (URL: --INVALID-LINK--)
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (URL: --INVALID-LINK--)
References
- 1. nbinno.com [nbinno.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1849-55-4 [m.chemicalbook.com]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 7. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 3-Hydroxypyridine-2-carboxaldehyde during storage
Welcome to the technical support guide for 3-Hydroxypyridine-2-carboxaldehyde (CAS 1849-55-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile building block. Proper storage and handling are critical to prevent decomposition and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the storage and use of this compound.
Q1: My solid this compound has darkened from a light-yellow to a brownish color. Is it still usable?
A color change, typically a darkening to yellow or brown, is a common indicator of degradation. The primary cause is often oxidation of the aldehyde group to a carboxylic acid (3-hydroxypicolinic acid) and potentially polymerization, which can be accelerated by exposure to air and light.[1] While a slight color change might not significantly impact some applications, it signifies a decrease in purity. For sensitive reactions, it is crucial to use material that is as pure as possible. We recommend performing a purity check (see Q5) before use. If significant degradation has occurred, purification may be necessary, or the use of a fresh, unopened batch is advised.
Q2: What are the definitive storage conditions to maximize the shelf-life of this compound?
To minimize degradation, long-term storage of solid this compound should adhere to the following conditions. These are based on the compound's inherent chemical vulnerabilities—namely, the reactive aldehyde group and the electron-rich aromatic ring.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C[2] | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2][3] | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen. |
| Light | Amber, light-blocking vial[4][5] | Aromatic aldehydes can be light-sensitive, and UV or even ambient light can provide the activation energy for degradation pathways.[1] |
| Container | Tightly sealed, airtight container[2][5][6] | Prevents exposure to moisture and atmospheric oxygen. |
Q3: I am storing the compound as recommended, but I'm still observing degradation. What other factors could be at play?
If you are following the primary storage guidelines and still suspect decomposition, consider these secondary factors:
-
Frequent Freeze-Thaw Cycles: If you are using a refrigerated or frozen stock, allowing the container to warm to room temperature before opening is crucial. This prevents condensation of atmospheric moisture inside the container, which can accelerate degradation.
-
Contamination from Dispensing Tools: Ensure that spatulas and other tools are scrupulously clean and dry. Trace impurities, especially basic or acidic residues or metal ions, can catalyze decomposition.
-
Purity of the Inert Gas: If you are using a house nitrogen or argon line, ensure it is of high purity and dry.
-
Cap Seal Integrity: Over time, the seal on a container cap can degrade, especially with frequent opening and closing. Ensure the cap provides a tight, reliable seal.
Q4: Is it advisable to store this compound in solution? If so, which solvents are recommended?
Storing aldehydes in solution is generally not recommended for long-term stability due to increased molecular mobility, which facilitates degradation. If you must prepare a stock solution, do so immediately before use. For short-term storage:
-
Solvent Choice: Use a dry, aprotic solvent. Dichloromethane or acetonitrile can be suitable options. Avoid protic solvents like methanol or ethanol, as they can react with the aldehyde to form hemiacetals.
-
Storage Conditions: Store solutions at 2–8 °C, under an inert atmosphere, and protected from light. Use a vial with a PTFE-lined cap to ensure a good seal.[5]
Q5: How can I verify the purity of my this compound before a critical experiment?
Several analytical techniques can be employed to assess the purity of your compound:
-
Melting Point: A broad melting point range or a depression from the literature value (typically around 80-82°C) suggests the presence of impurities.[7]
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of more polar impurities, such as the corresponding carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to quantify the level of aldehyde proton and detect the appearance of new signals corresponding to degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.
Q6: I suspect my compound has oxidized to 3-hydroxypicolinic acid. Can it be purified?
Purification is possible but can be challenging. Recrystallization from a suitable solvent system could be attempted to remove impurities. However, the success of this depends on the extent of degradation and the nature of the impurities. For most applications, starting with a fresh batch of the compound is the most reliable and time-efficient approach.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Procurement: Upon receipt, inspect the container for a proper seal.
-
Inerting: If the compound is not packaged under an inert atmosphere, carefully transfer it to a clean, dry amber glass vial in a glove box or glove bag filled with nitrogen or argon.
-
Sealing: Securely seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label the vial with the compound name, date received, and storage conditions.
-
Refrigeration: Place the sealed vial in a refrigerator at 2–8 °C.[2]
Protocol 2: Workflow for Dispensing the Compound
This workflow is designed to minimize exposure to atmospheric oxygen and moisture.
Caption: Workflow for dispensing this compound.
Visualization of Decomposition Pathways
The primary decomposition pathways for this compound are oxidation and polymerization. Understanding these pathways is key to preventing them.
Caption: Key decomposition pathways for this compound.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: A Troubleshooting Guide for 3-Hydroxypyridine-2-carboxaldehyde Based Reactions
Welcome to the technical support center for 3-Hydroxypyridine-2-carboxaldehyde based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. The unique trifecta of a pyridine ring, a hydroxyl group, and an aldehyde moiety makes this compound a powerful synthetic intermediate, but also introduces specific experimental nuances. This guide provides in-depth, field-proven insights in a question-and-answer format to help you achieve optimal results in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions can I perform?
The reactivity of this compound is dictated by its three functional groups:
-
Aldehyde Group: This is a classic electrophilic center, readily participating in a variety of nucleophilic addition and condensation reactions. Common transformations include Schiff base formation, reductive amination, Wittig reactions, and Grignard additions.
-
Hydroxyl Group: The phenolic hydroxyl group can be derivatized through reactions like alkylation or acylation. Its presence also electronically influences the reactivity of the adjacent aldehyde.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows for coordination with metal ions and quaternization reactions.
The interplay of these groups allows for a broad spectrum of synthetic applications in pharmaceuticals, agrochemicals, and fine chemicals.
Q2: I am observing a persistent impurity in my NMR that corresponds to the starting aldehyde, even after my Schiff base reaction should be complete. What is happening?
This is a very common issue and stems from the reversible nature of Schiff base formation.[1][2] The reaction is an equilibrium between the aldehyde and amine, the imine product, and water.[1] If water is not effectively removed from the reaction mixture, the equilibrium can lie unfavorably, leaving a significant amount of unreacted aldehyde.
Q3: My reductive amination reaction is giving low yields of the desired amine, and I see byproducts. What are the likely causes?
Low yields in reductive aminations involving this compound can arise from several factors:
-
Suboptimal pH: The pH of the reaction is critical. It needs to be acidic enough to facilitate imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. For many reductive aminations, a pH range of 4-6 is optimal.[3][4]
-
Side Reaction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (3-hydroxy-2-(hydroxymethyl)pyridine), competing with the reduction of the imine. This is particularly problematic with strong reducing agents like sodium borohydride if the imine formation is slow.[5]
-
Catalyst Deactivation: The pyridine nitrogen or the hydroxyl group can sometimes interact with and deactivate certain catalysts, especially in catalytic hydrogenations.
Q4: The purification of my this compound derivatives is proving difficult due to their high polarity. What strategies can I employ?
The polar nature of the pyridine and hydroxyl groups often imparts high polarity to the reaction products, making standard purification by column chromatography on silica gel challenging.[6] Here are some alternative approaches:
-
Recrystallization: This is often the most effective method for purifying polar crystalline compounds. Experiment with a range of solvents, from polar protic solvents like ethanol to solvent mixtures like dichloromethane/methanol or ethyl acetate/hexane.[7]
-
Reverse-Phase Chromatography: For highly polar compounds that do not move on silica, reverse-phase chromatography (using a C18 stationary phase) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) can be very effective.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. It is an excellent alternative for purifying very polar compounds.[10][11]
II. Troubleshooting Guide: Schiff Base Formation
Problem 1: Low Yield/Incomplete Reaction
Root Cause: As mentioned in the FAQs, the primary culprit is often the reaction equilibrium. To drive the reaction towards the imine product, the water generated must be removed.
Solutions:
-
Azeotropic Removal of Water: If your solvent forms an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark apparatus is a highly effective method for continuous water removal.
-
Use of Dehydrating Agents: Adding a dehydrating agent to the reaction mixture can sequester the water as it is formed.
-
Molecular Sieves (3Å or 4Å): These are generally effective and chemically inert.
-
Anhydrous MgSO₄ or Na₂SO₄: These can also be used, though they are typically less efficient than molecular sieves at higher temperatures.
-
-
Solvent Choice: High-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the reaction, likely by aiding in the dissolution of reactants and potentially by helping to solvate the transition state.
Experimental Protocol: Driving Schiff Base Formation to Completion
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add this compound (1.0 eq) and the primary amine (1.0-1.1 eq).
-
Add a suitable solvent (e.g., toluene for azeotropic removal, or anhydrous ethanol).
-
If using a dehydrating agent, add activated 4Å molecular sieves.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
If using a Dean-Stark trap, continue refluxing until no more water is collected.
-
Once the reaction is complete, cool the mixture, filter off any solids (like molecular sieves), and concentrate the filtrate under reduced pressure.
Problem 2: Product Hydrolysis During Work-up or Purification
Root Cause: The imine bond is susceptible to hydrolysis, especially in the presence of acid or water.[7] Standard aqueous work-ups or chromatography on silica gel (which is acidic) can lead to the decomposition of the Schiff base back to the starting aldehyde and amine.
Solutions:
-
Anhydrous Work-up: If possible, avoid aqueous work-ups. Instead, after removing the solvent, attempt to directly purify the crude product.
-
Neutralize Silica Gel: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.
-
Use of Neutral Alumina: Column chromatography on neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[7]
-
Recrystallization: As a non-chromatographic method, recrystallization from anhydrous solvents is often the best approach to avoid hydrolysis.[12]
Data Presentation: Common Solvents for Recrystallization of Polar Schiff Bases
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | A good starting point for many polar compounds.[13] |
| Methanol | Polar Protic | Can be too good a solvent, may require a co-solvent. |
| Dichloromethane/Hexane | Nonpolar/Polar Aprotic | Good for compounds of intermediate polarity. |
| Ethyl Acetate/Hexane | Polar Aprotic/Nonpolar | A versatile system for a range of polarities. |
| DMF/Water | Polar Aprotic/Polar Protic | Use with caution due to the high boiling point of DMF. |
Visualization: Schiff Base Formation and Hydrolysis Equilibrium
Caption: Equilibrium between reactants and the Schiff base product.
III. Troubleshooting Guide: Reductive Amination
Problem 1: Reduction of the Starting Aldehyde
Root Cause: The reducing agent is not selective enough and reduces the aldehyde faster than or at a comparable rate to the imine/iminium ion.
Solutions:
-
Choice of Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion).
-
Sodium cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination as it is stable at the mildly acidic pH required for imine formation and is less reactive towards aldehydes and ketones.[3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Another excellent and less toxic alternative to NaBH₃CN. It is particularly effective for reductive aminations of aldehydes.[5]
-
-
Stepwise Procedure: First, form the imine under optimized conditions (as described in the Schiff base section). After confirming imine formation (e.g., by TLC or NMR), cool the reaction and then add a less selective but often cheaper reducing agent like sodium borohydride (NaBH₄).[14]
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical pH | Selectivity for Imine vs. Aldehyde | Comments |
| NaBH₄ | Neutral to Basic | Low | Can reduce aldehydes; add after imine formation.[5] |
| NaBH₃CN | Mildly Acidic (pH 4-6) | High | Toxic (cyanide release at low pH).[3] |
| NaBH(OAc)₃ | Mildly Acidic | High | Less toxic than NaBH₃CN; moisture-sensitive.[5] |
| H₂/Catalyst (e.g., Pd/C) | Neutral | Variable | Can be highly effective, but catalyst poisoning is possible.[15] |
Problem 2: Side Reactions at the Hydroxyl Group or Pyridine Nitrogen
Root Cause: The reaction conditions for reductive amination can sometimes lead to undesired reactions at other sites in the molecule.
Solutions:
-
O-Alkylation/Acylation: Under certain conditions, particularly if alkyl halides or acylating agents are present as impurities or byproducts, the hydroxyl group can be alkylated or acylated. Ensure the purity of all reagents and solvents.
-
N-Alkylation of the Pyridine Ring: While less common under typical reductive amination conditions, highly reactive electrophiles could potentially alkylate the pyridine nitrogen.
-
Use of Protecting Groups: If side reactions are persistent and unavoidable, consider protecting the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or ethers (e.g., methyl, benzyl). The choice of protecting group will depend on its stability to the reductive amination conditions and the ease of its subsequent removal.[16][17][18]
Visualization: Reductive Amination Workflow
Caption: A simplified workflow for a successful reductive amination.
IV. References
-
ResearchGate. (2024, June 9). How to purify Schiff base? [Online discussion forum]. Available: --INVALID-LINK--
-
ResearchGate. (2017, September 14). What should I do to pull a polar compound (Schiff base) up from the baseline on TLC? [Online discussion forum]. Available: --INVALID-LINK--
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available: --INVALID-LINK--
-
ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases? [Online discussion forum]. Available: --INVALID-LINK--
-
ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. [Online discussion forum]. Available: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthetic Potential of this compound: A Chemist's Perspective. Available: --INVALID-LINK--
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Online discussion forum]. Available: --INVALID-LINK--
-
Organic Reactions. Reductive Amination. Available: --INVALID-LINK--
-
Hilaris Publisher. (2016, September 25). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Available: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Available: --INVALID-LINK--
-
Journal of the Indian Chemical Society. Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes. Available: --INVALID-LINK--
-
PubMed. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. J Sep Sci, 37(14), 1736-43. Available: --INVALID-LINK--
-
The Analytical Scientist. (2016, September 19). Purification of polar compounds. Available: --INVALID-LINK--
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Available: --INVALID-LINK--
-
ResearchGate. (2013, October 7). What are the simplest and best methods for purifying the Schiff base by crystallization? [Online discussion forum]. Available: --INVALID-LINK--
-
PubMed Central. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catal Sci Technol, 5(1), 253-263. Available: --INVALID-LINK--
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available: --INVALID-LINK--
-
Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. Available: --INVALID-LINK--
-
PubMed Central. (2017). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Future J Pharm Sci, 3(2), 134-143. Available: --INVALID-LINK--
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Available: --INVALID-LINK--
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Available: --INVALID-LINK--
-
Chemistry Stack Exchange. (2014, October 27). Sodium cyanoborohydride and iminium reductions. Available: --INVALID-LINK--
-
ResearchGate. (2008). Reactions of Hydroxypyridines with 1‐Chloro‐2,4,6‐trinitrobenzene − Product Structure, Kinetics, and Tautomerism. J. Phys. Org. Chem., 21, 939-944. Available: --INVALID-LINK--
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Available: --INVALID-LINK--
-
ResearchGate. (2013). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Available: --INVALID-LINK--
-
MDPI. (2022). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Membranes, 12(11), 1083. Available: --INVALID-LINK--
-
ACS Publications. (2020, August 31). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. J. Chem. Educ., 97(10), 3747–3752. Available: --INVALID-LINK--
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available: --INVALID-LINK--
-
PubMed Central. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. J Chem Educ, 97(10), 3747-3752. Available: --INVALID-LINK--
-
PubMed. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Spectrochim Acta A Mol Biomol Spectrosc, 133, 53-61. Available: --INVALID-LINK--
-
National Institutes of Health. (2019). Impact of Intramolecular Hydrogen Bonding on the Reactivity of Cupric Superoxide Complexes with O–H and C–H Substrates. J Am Chem Soc, 141(42), 16877-16888. Available: --INVALID-LINK--
-
Organic Chemistry Portal. Protecting Groups. Available: --INVALID-LINK--
-
IJRAR. (2018). synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. International Journal of Research and Analytical Reviews, 5(4). Available: --INVALID-LINK--
-
UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. Available: --INVALID-LINK--
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). Available: --INVALID-LINK--
-
DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-490. Available: --INVALID-LINK--
-
Sigma-Aldrich. Application Note – Reductive Amination. Available: --INVALID-LINK--
-
ResearchGate. (2015). Synthesis and characterization of Schiff base, Co(II) and Cu(II) metal complexes and poly(phenoxy-imine)s containing pyridine unit. Available: --INVALID-LINK--
-
Reddit. (2023, March 7). Question about reductive amination reaction procedure. Available: --INVALID-LINK--
-
Chemistry Research Journal. (2019). Synthesis and Characterization of Some Schiff Base Metal Complexes Derived from Ciprofloxacin and 2-Aminopyridine and their Antimicrobial Studies. 4(2), 87-92. Available: --INVALID-LINK--
-
PubChem. 3-Hydroxypicolinaldehyde. Available: --INVALID-LINK--
-
ChemScene. 1849-55-4 | this compound. Available: --INVALID-LINK--
-
ResearchGate. (2010). Schiff bases derived from hydroxyaryl aldehydes: Molecular and crystal structure, tautomerism, quinoid effect, coordination compounds. Available: --INVALID-LINK--
-
MDPI. (2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3926. Available: --INVALID-LINK--
-
Macedonian Journal of Chemistry and Chemical Engineering. (2010, December 15). Schiff bases derived from hydroxyaryl aldehydes: molecular and crystal structure, tautomerism, quinoid effect, coordination compounds. Available: --INVALID-LINK--
-
PubMed Central. (2021). Intramolecular Hydrogen Bonding 2021. Molecules, 26(20), 6249. Available: --INVALID-LINK--
-
Semantic Scholar. Integrating intramolecular hydrogen bonding (IMHB) considerations in drug discovery using ΔlogP as a tool. Available: --INVALID-LINK--
-
MDPI. (2023, March 9). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Molecules, 28(6), 2538. Available: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. Protective Groups [organic-chemistry.org]
- 18. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Schiff Base Formation: 3-Hydroxypyridine-2-carboxaldehyde vs. Salicylaldehyde
Abstract
In the vast landscape of coordination chemistry and drug development, Schiff bases derived from ortho-hydroxy aromatic aldehydes serve as foundational pillars. They are prized for their synthetic accessibility and remarkable ability to form stable complexes with a wide array of metal ions. Among the precursors, salicylaldehyde is the archetypal and most extensively studied molecule. However, the introduction of a heteroatom into the aromatic ring, as seen in 3-Hydroxypyridine-2-carboxaldehyde, presents a compelling alternative with distinct electronic and coordinative properties. This guide provides an in-depth, objective comparison of these two aldehydes in the context of Schiff base formation, offering researchers the critical insights needed to select the optimal precursor for their specific application, be it in catalysis, material science, or medicinal chemistry.
A Comparative Look at the Aldehyde Precursors: Structure and Electronics
At first glance, salicylaldehyde and this compound (3-HPC-2-CHO) share a critical structural motif: a carbonyl group and a hydroxyl group positioned ortho to each other. This arrangement is the key to the subsequent properties of their Schiff base derivatives, facilitating intramolecular hydrogen bonding and enabling the formation of stable five- or six-membered chelate rings with metal ions.
The fundamental difference lies in the aromatic scaffold. Salicylaldehyde is built upon a classic carbocyclic benzene ring, whereas 3-HPC-2-CHO incorporates a nitrogen atom within a pyridine ring. This substitution is not trivial; it fundamentally alters the electronic landscape of the molecule.
Caption: Core structures of Salicylaldehyde and this compound.
The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing inductive effect (-I effect), leading to several key consequences:
-
Increased Electrophilicity: The carbonyl carbon in 3-HPC-2-CHO is rendered more electron-deficient (more electrophilic) compared to that in salicylaldehyde. This has direct implications for the kinetics of Schiff base formation.
-
Enhanced Acidity: The electron-withdrawing nature of the pyridine ring stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group. Consequently, the hydroxyl group of 3-HPC-2-CHO is considerably more acidic than that of salicylaldehyde.
-
Additional Coordination Site: The lone pair of electrons on the pyridine nitrogen introduces a third potential donor site, transforming the resulting Schiff base from a potentially bidentate ligand to a tridentate one.
These differences are quantified in their physicochemical properties:
| Property | Salicylaldehyde | This compound | Rationale for Difference |
| Molecular Weight | 122.12 g/mol [1] | 123.11 g/mol [2][3] | Addition of a nitrogen atom in place of a C-H group. |
| Appearance | Colorless oily liquid[1] | Dark brown solid[2] | The pyridine heterocycle influences the crystal packing and electronic transitions. |
| pKa (Phenolic OH) | ~8.4[4] | 6.95[2] | The electron-withdrawing pyridine ring stabilizes the conjugate base, increasing acidity. |
| pKa (Ring) | N/A | 3.40 (for protonated pyridine N+)[2] | The pyridine nitrogen is basic and can be protonated under acidic conditions. |
| Solubility | Slightly soluble in water; soluble in ethanol, ether[5] | Slightly soluble in Chloroform, Methanol[2][6] | Polarity is influenced by the presence of the nitrogen heteroatom. |
The Condensation Reaction: Mechanism and Kinetic Considerations
The formation of a Schiff base (or imine) is a classic condensation reaction involving the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by the elimination of a water molecule.[7]
Caption: Generalized workflow for Schiff base formation.
Causality Behind Experimental Choices & Reactivity Comparison:
-
Reaction Rate: The initial nucleophilic attack is generally faster for 3-HPC-2-CHO. The increased electrophilicity of its carbonyl carbon, due to the pyridine ring's -I effect, makes it a more susceptible target for the amine's lone pair.
-
Catalysis: The reaction is typically catalyzed by acid. However, the optimal pH is critical. At very low pH, the amine nucleophile becomes protonated and non-reactive. At high pH, there aren't enough protons to facilitate the dehydration of the hemiaminal intermediate. For salicylaldehyde, a few drops of an acid like glacial acetic acid are often sufficient.[8] For 3-HPC-2-CHO, one must consider the basicity of the pyridine nitrogen (pKa ~3.4).[2] The reaction medium should be acidic enough to catalyze dehydration but not so acidic that it fully protonates the pyridine ring, which could affect solubility and reactivity.
-
Solvent: Ethanol and methanol are the most common solvents. They effectively dissolve the reactants and the resulting Schiff base often precipitates upon cooling, simplifying purification. For greener syntheses, water can also be used as a medium, which can sometimes increase reactivity and yield.[7][9]
A Self-Validating Protocol for Schiff Base Synthesis
This protocol is designed to be a self-validating system. The visual formation of a colored precipitate is the first checkpoint, followed by characterization to confirm the structure.
Objective: To synthesize a Schiff base via condensation of an aromatic aldehyde (Salicylaldehyde or 3-HPC-2-CHO) with a primary amine (e.g., Aniline).
Materials:
-
Salicylaldehyde or this compound (10 mmol)
-
Aniline (10 mmol)
-
Ethanol (95%, ~30 mL)
-
Glacial Acetic Acid (optional, 1-2 drops)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, and hot plate
-
Buchner funnel and vacuum filtration apparatus
Step-by-Step Methodology:
-
Reactant Dissolution (The "Why"): Dissolve the aldehyde (10 mmol) in 15 mL of 95% ethanol in the round-bottom flask with magnetic stirring. Separately, dissolve the primary amine (10 mmol) in 15 mL of 95% ethanol. Rationale: Ensuring both reactants are fully dissolved before mixing promotes a homogeneous reaction environment, maximizing molecular collisions and preventing localized side reactions.
-
Initiating Condensation: Slowly add the amine solution to the stirring aldehyde solution at room temperature. If using the more acidic 3-HPC-2-CHO, catalysis may not be necessary. For salicylaldehyde, add 1-2 drops of glacial acetic acid to catalyze the dehydration step.[8] Rationale: The acid protonates the hydroxyl of the hemiaminal intermediate, converting it into a better leaving group (H₂O), which is the rate-limiting step.
-
Reaction Progression: Attach the condenser and reflux the mixture with continuous stirring for 1-3 hours. A color change and/or the formation of a precipitate is typically observed. Rationale: Heating provides the activation energy needed to overcome the barrier for dehydration. Refluxing prevents solvent loss while maintaining the reaction temperature.
-
Isolation and Purification: After the reflux period, allow the flask to cool to room temperature, then place it in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.[10]
-
Washing (The "Why"): Wash the collected crystals with a small amount of cold ethanol (2-4 mL).[10] Rationale: The Schiff base product is less soluble in cold solvent than unreacted starting materials or byproducts. This step removes impurities without significantly dissolving the desired product.
-
Drying and Characterization: Air-dry the product and determine the yield. Confirm the structure using FT-IR and NMR spectroscopy.
Comparative Characterization of the Schiff Bases
Spectroscopic analysis provides definitive proof of Schiff base formation. The disappearance of reactant signals and the appearance of new, characteristic signals serve as validation.
| Spectroscopic Data | Salicylaldehyde-derived Schiff Base | 3-HPC-2-CHO-derived Schiff Base | Key Interpretation |
| FT-IR (ν C=N) | 1580-1650 cm⁻¹[7] | 1590-1660 cm⁻¹ | The appearance of this strong band confirms the formation of the azomethine (imine) bond. The C=O stretch from the aldehyde (around 1700 cm⁻¹) will have disappeared. |
| ¹H NMR (δ CH=N) | 8.3-8.9 ppm (singlet)[11] | 8.5-9.1 ppm (singlet) | This downfield singlet is characteristic of the imine proton. Its chemical shift is influenced by the aromatic ring's electronics. |
| ¹H NMR (δ Ar-OH) | 12.0-14.0 ppm (broad singlet)[11] | 13.0-15.0 ppm (broad singlet) | The highly deshielded signal indicates a strongly hydrogen-bonded phenolic proton, a key feature of these structures. |
| UV-Vis (λmax) | Bands around 270 nm (π→π) and 320-420 nm (n→π)[12] | Similar bands, often with slight shifts, indicating the conjugated system. | Complexation with metal ions typically causes a red or blue shift in these bands, confirming coordination.[13] |
Applications: Where the Choice of Aldehyde Matters Most
The true divergence between these precursors emerges in the properties and applications of their derived Schiff bases, particularly in coordination and medicinal chemistry.
Coordination Chemistry: Bidentate vs. Tridentate Ligands
This is the most critical distinction. The choice of aldehyde dictates the denticity and, therefore, the geometry and stability of the resulting metal complexes.
-
Salicylaldehyde Derivatives (e.g., Salen): Condensation with diamines like ethylenediamine yields tetradentate [N₂,O₂] ligands that form highly stable, square-planar complexes with transition metals like Cu(II), Ni(II), and Co(II).[11][14] These are classic, well-behaved systems used extensively in catalysis and materials science.
-
3-HPC-2-CHO Derivatives: The inclusion of the pyridine nitrogen offers an additional coordination site. The resulting Schiff base can act as a tridentate [N₂,O] or [N,O,N] ligand, leading to different coordination geometries (e.g., octahedral, square pyramidal). This versatility allows for the synthesis of novel complex structures with potentially unique magnetic or catalytic properties.[15]
Caption: Comparison of coordination modes for the derived Schiff base ligands.
Biological and Optical Properties
-
Biological Activity: Schiff bases and their metal complexes are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[14][16] The activity often increases upon complexation with a metal ion.[7] The presence of the pyridine ring in 3-HPC-2-CHO derivatives is particularly significant, as pyridine is a well-known pharmacophore present in many bioactive molecules. This can lead to enhanced biological efficacy compared to analogous salicylaldehyde-based compounds.[13]
-
Fluorescence: Both classes of Schiff bases can be highly fluorescent.[17][18] The extended π-conjugation often leads to interesting photophysical properties. The formation of rigid chelate rings upon metal binding often enhances the fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), making these compounds excellent candidates for fluorescent sensors for metal ions.[19] The pyridine-based systems may offer different emission wavelengths and quantum yields due to the altered electronic structure.[13][20]
Conclusion: A Decision-Making Framework
The choice between salicylaldehyde and this compound is not merely one of availability but a strategic decision based on the desired outcome.
-
Choose Salicylaldehyde when:
-
The goal is to synthesize well-defined bidentate or tetradentate ligands with predictable, often square-planar, coordination geometries.
-
You are working within established synthetic protocols for catalysts or materials where the Salen-type framework is proven.
-
The project requires a simple, cost-effective, and widely available starting material.
-
-
Choose this compound when:
-
The primary objective is to create tridentate ligands for novel coordination geometries and potentially higher stability constants.
-
The target application is in medicinal chemistry, where the pyridine moiety may enhance the biological activity of the final complex.
-
The research focuses on developing new fluorescent sensors, as the additional heteroatom provides another handle for tuning the photophysical properties.
-
Faster reaction kinetics are desired, and precise pH control of the reaction medium can be implemented.
-
By understanding the fundamental electronic and structural differences between these two aldehydes, researchers can move beyond the traditional and harness the unique advantages offered by heteroaromatic systems to design the next generation of Schiff base ligands and metal complexes.
References
- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. P. aeruginosa Metabolome Database: salicylaldehyde (PAMDB120041) [pseudomonas.umaryland.edu]
- 5. Salicylaldehyde | 90-02-8 [chemicalbook.com]
- 6. This compound CAS#: 1849-55-4 [m.chemicalbook.com]
- 7. recentscientific.com [recentscientific.com]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. researchgate.net [researchgate.net]
- 10. ionicviper.org [ionicviper.org]
- 11. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]
- 12. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldwidejournals.com [worldwidejournals.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations [mdpi.com]
- 18. ccspublishing.org.cn [ccspublishing.org.cn]
- 19. researchgate.net [researchgate.net]
- 20. Fabrication of efficient and red-emissive salicylaldehyde Schiff base isomers for multi-scenario information decryption - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Schiff Bases: 3-Hydroxypyridine-2-carboxaldehyde vs. Salicylaldehyde and Vanillin
Introduction: The Versatile Schiff Base Scaffold
In the landscape of medicinal chemistry, Schiff bases represent a "privileged scaffold." These versatile compounds, characterized by an azomethine or imine group (-C=N-), are formed through the relatively straightforward condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1][2][3] Their synthetic accessibility and structural flexibility have made them a cornerstone in the development of novel therapeutic agents.[3][4] The biological significance of Schiff bases is intrinsically linked to the electrophilic carbon and nucleophilic nitrogen of the imine bond, which provides an ideal framework for interacting with biological targets.[2][5]
The wide spectrum of pharmacological activities exhibited by Schiff bases—including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties—is well-documented.[4][6][7] A critical factor dictating the therapeutic potential of a Schiff base is the nature of its precursors: the amine and, perhaps more critically, the aldehyde. The aldehyde's aromatic system, substituent groups, and potential for chelation profoundly influence the final compound's steric and electronic properties, and thus its bioactivity.
This guide provides an in-depth, objective comparison of the biological performance of Schiff bases derived from 3-Hydroxypyridine-2-carboxaldehyde against those synthesized from two other widely utilized and structurally significant aldehydes: salicylaldehyde and vanillin. By examining experimental data and exploring the underlying structure-activity relationships, we aim to provide researchers and drug development professionals with a clear understanding of the unique advantages conferred by the 3-hydroxypyridine scaffold.
The Aldehyde Precursor: A Key Determinant of Function
The choice of aldehyde is a pivotal decision in the design of bioactive Schiff bases. The position of hydroxyl groups and the presence of other heteroatoms or substituents dictate the ligand's coordination behavior and its pharmacological profile.
-
This compound: This precursor is distinguished by a pyridine ring featuring adjacent hydroxyl (-OH) and carboxaldehyde (-CHO) groups. This arrangement creates a powerful bidentate chelation site for metal ions, involving the phenolic oxygen and the imine nitrogen. Crucially, the pyridine ring's nitrogen atom offers an additional potential coordination site, enabling the formation of highly stable, and often more potent, tridentate metal complexes. This unique structural feature is a key differentiator from simple aromatic aldehydes.
-
Salicylaldehyde (2-Hydroxybenzaldehyde): As one of the most common precursors, salicylaldehyde's utility stems from the ortho-hydroxyl group relative to the aldehyde.[8] This configuration is ideal for forming stable six-membered chelate rings with metal ions through the phenolic oxygen and azomethine nitrogen.[9] Schiff bases of salicylaldehyde are extensively studied and known for a broad range of activities, including antimicrobial, anticancer, and antioxidant effects.[8][9][10]
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): This naturally occurring aldehyde provides a different structural motif, with a hydroxyl group para to the aldehyde and an adjacent methoxy group. While it possesses a phenolic hydroxyl for potential antioxidant activity, its chelation capacity is different from the ortho-hydroxy aldehydes. Nevertheless, vanillin-derived Schiff bases have demonstrated significant antimicrobial, antileishmanial, and antitumor properties.[11][12][13]
Diagram 1: General Synthesis of a Schiff Base A foundational reaction in medicinal chemistry, illustrating the condensation of an aldehyde with a primary amine.
Caption: General reaction scheme for Schiff base formation.
Comparative Analysis of Biological Activities
Here, we dissect the performance of Schiff bases from these three aldehyde classes across key therapeutic areas, supported by experimental data from peer-reviewed literature.
Anticancer Activity
The development of novel cytotoxic agents is a primary focus of Schiff base research. Their mechanism of action often involves inducing apoptosis, inhibiting cell proliferation, or generating reactive oxygen species (ROS) within cancer cells.[14][15] Metal complexation frequently enhances this activity.[14][16]
-
This compound Derivatives: These Schiff bases have emerged as particularly potent anticancer agents. Nano-sized metal complexes derived from 2-amino-3-hydroxypyridine and 3-methoxy salicylaldehyde demonstrated significant cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.[17] The tridentate chelation afforded by the pyridine scaffold likely contributes to the high stability and efficacy of these complexes.
-
Salicylaldehyde Derivatives: This class is extensively documented for its anticancer effects.[14] The cytotoxicity is highly tunable; factors such as the choice of metal ion, the presence of co-ligands, and substituents on the salicylaldehyde ring dramatically influence the IC₅₀ values. For instance, incorporating lipophilic tert-butyl groups can enhance cellular uptake and improve activity against cell lines like HeLa.[14] Recent studies continue to explore their potential to overcome chemoresistance by modulating signaling pathways like MAPK.[15][18]
-
Vanillin Derivatives: Schiff bases of vanillin, especially when complexed with lanthanide metals, have also shown promising antitumor properties.[12]
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Aldehyde Precursor | Derivative/Complex | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | Metal complexes (e.g., Co, Ni, Cu) | HCT-116, MCF-7 | Potent Activity | [17] |
| Salicylaldehyde | Cu(II) Complex (Cu-50) | HeLa | 7.1 µg/mL | [14] |
| Salicylaldehyde | Cu(II) Complex (Cu-54) | HeLa | 13.50 µM | [14] |
| Salicylaldehyde | Schiff Base (8S3) | MCF-7 | 12.31 µg/mL | [18] |
| Vanillin derivative | Water-soluble Cu(II) Complex | A549 (Lung) | 12 µM | [16] |
| Vanillin derivative | Water-soluble Zn(II) Complex | A549 (Lung) | 80 µM |[16] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions (e.g., incubation time, assay method).
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Schiff bases are attractive candidates due to their ability to disrupt microbial cell integrity. According to Tweedy's chelation theory, complexation with a metal ion reduces the metal's polarity and increases the complex's lipophilicity, thereby enhancing its ability to permeate the lipid-rich microbial cell membrane.[9]
-
This compound Derivatives: Metal complexes of these ligands have demonstrated good antimicrobial activity. The stable coordination environment provided by the pyridine-hydroxyl-imine donor set is crucial for this efficacy.
-
Salicylaldehyde Derivatives: This is arguably the most studied class for antimicrobial applications. Metal complexes are consistently reported to be more potent than the parent Schiff base ligands.[1][10] The nature of substituents on the salicylaldehyde ring can also modulate the activity; for example, bromo-substituted derivatives have shown high efficacy against S. aureus and E. coli.[19]
-
Vanillin Derivatives: These compounds exhibit broad-spectrum, concentration-dependent antibacterial and antifungal activities.[13][20] Their metal complexes have also shown enhanced inhibition of bacterial growth compared to the free ligands.[13]
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition / MIC)
| Aldehyde Precursor | Derivative/Complex | Microorganism | Activity Metric | Reference |
|---|---|---|---|---|
| Pyridine-2-carboxaldehyde | Ligand & Metal Complexes | S. aureus, E. coli | Good Inhibition | [21] |
| Salicylaldehyde | N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine | S. aureus | Active at 2.5 mg/ml | [19] |
| Salicylaldehyde | Platinum(II) Complexes | E. coli, S. aureus, C. albicans | More potent than ligand | [10] |
| Vanillin | Vanillyl hexyl imine | S. aureus | Concentration-dependent | [20] |
| Vanillin | Metal Complexes | E. coli, K. pneumonia | Varied Inhibition |[13] |
Antioxidant Activity
The capacity to scavenge harmful free radicals is a key therapeutic property. For phenolic Schiff bases, this activity is primarily attributed to the hydrogen-donating ability of the hydroxyl group.[9][22]
-
This compound Derivatives: The presence of the phenolic -OH group suggests inherent antioxidant potential. The electron-withdrawing nature of the pyridine ring may modulate the O-H bond dissociation energy, influencing scavenging activity.
-
Salicylaldehyde Derivatives: The phenolic group is the primary driver of antioxidant action.[8] The activity can be enhanced by electron-donating substituents on the aromatic ring and is often improved upon complexation with metal ions.[8][9]
-
Vanillin Derivatives: Vanillin itself is a known, albeit moderate, antioxidant.[20] Its Schiff bases have demonstrated radical scavenging activity, although in some reported cases, it was marginal compared to standards like Vitamin C or ascorbic acid.[20][23]
Table 3: Comparative Antioxidant Activity (DPPH Assay IC₅₀ Values)
| Aldehyde Precursor | Derivative | IC₅₀ Value | Standard (IC₅₀) | Reference |
|---|---|---|---|---|
| Salicylaldehyde based | (E)-N'-(2-hydroxybenzylidene)nicotinohydrazide | 36.09 µM | Ascorbic Acid (15.19 µM) | [23] |
| Vanillin | Vanillin (precursor) | 0.52 µg/mL | Vitamin C (0.48 µg/mL) | [20] |
| Vanillin | Iyadimine B (Schiff base) | 1.03 µg/mL | Vitamin C (0.48 µg/mL) |[20] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals several key SAR principles:
-
The Primacy of the Hydroxyl Group: The ortho-hydroxyl group in both this compound and salicylaldehyde is fundamental. It not only participates in radical scavenging but is essential for forming stable chelate rings with metal ions, a cornerstone of enhanced bioactivity.
-
The Pyridine Advantage: The defining feature of this compound is its pyridine nitrogen. This atom can act as a third donor site, leading to tridentate ligands that form highly stable octahedral or square pyramidal metal complexes. This increased stability and unique geometry can translate directly into superior biological efficacy, particularly in anticancer applications.[17]
-
The Chelation Effect: Across all classes, the principle of chelation holds true. Coordination to a metal center generally enhances the biological activity of the Schiff base ligand by increasing its lipophilicity and facilitating its transport across cellular membranes to the site of action.[9]
Diagram 2: Chelation of a Schiff Base Ligand Illustrates the coordination of a metal ion by a bidentate Schiff base, a key mechanism for enhanced bioactivity.
Caption: Bidentate chelation of a metal ion by a Schiff base.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are critical. Below are standardized protocols for the synthesis and evaluation of Schiff bases.
Protocol 1: General Synthesis of a Schiff Base Ligand
-
Dissolution: Dissolve the aldehyde (e.g., this compound) (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol or methanol).
-
Addition: To this solution, add an equimolar amount (1 mmol) of the desired primary amine, also dissolved in a small volume of the same solvent.
-
Catalysis (Optional): Add a few drops of a catalyst, such as glacial acetic acid, to facilitate the condensation reaction.[5]
-
Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The solid Schiff base product often precipitates. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent (e.g., ethanol), and dry it in a desiccator. Recrystallize from an appropriate solvent if further purification is needed.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][13]
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test Schiff bases in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[16] Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 3: MTT Assay Workflow A step-by-step visual guide to the widely used MTT cytotoxicity assay.
Caption: Key steps of the MTT cell viability assay workflow.
Conclusion and Future Outlook
Schiff bases derived from salicylaldehyde and vanillin are undeniably valuable scaffolds that continue to yield compounds with significant biological activities. They are supported by a vast body of literature and have proven efficacy across antimicrobial, antioxidant, and anticancer applications.
However, this comparative analysis highlights the unique and compelling advantages offered by This compound . The introduction of a pyridine nitrogen atom into the core structure provides a crucial third coordination site. This seemingly small structural modification has profound implications, enabling the formation of exceptionally stable tridentate metal complexes with distinct stereochemistry. The potent anticancer activity observed in its derivatives suggests that this scaffold is particularly well-suited for the design of next-generation metallodrugs.[17]
For researchers and drug development professionals, this compound represents a more advanced and potentially more potent platform than its conventional benzaldehyde-based counterparts. Its superior chelation properties and the promising preclinical data warrant focused exploration, particularly in the rational design of targeted anticancer therapeutics where complex stability and geometry are paramount. The future of Schiff base research will benefit greatly from a deeper investigation into this highly promising pyridine-containing scaffold.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. A Review of Synthesis and Biological Activities of Schiff Base and Their [ijaresm.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Schiff bases of Vanillin: potent inhibitors of macrophage harbored Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijoer.com [ijoer.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 19. isca.me [isca.me]
- 20. svedbergopen.com [svedbergopen.com]
- 21. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Properties of 3-Hydroxypyridine-2-carboxaldehyde and 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and analytical chemistry, the ability of a molecule to bind metal ions, or chelate, is a property of profound significance. This guide provides an in-depth, objective comparison of the chelating properties of two noteworthy compounds: 3-Hydroxypyridine-2-carboxaldehyde and the well-established 8-Hydroxyquinoline. By examining their structural nuances, coordination chemistry, and performance in experimental settings, this document aims to equip researchers with the critical insights needed to select the appropriate chelator for their specific applications, from drug development to analytical sensing.
Introduction to the Contenders: Structure and Chelating Moieties
At the heart of any chelating agent's efficacy lies its molecular structure. Both this compound and 8-Hydroxyquinoline are heterocyclic organic compounds possessing bidentate chelating capabilities, meaning they can form two bonds with a central metal ion.[1] However, the arrangement of their electron-donating atoms within distinct ring systems gives rise to significant differences in their coordination behavior.
8-Hydroxyquinoline (8-HQ) , a quinoline derivative, is a small, planar, and lipophilic molecule renowned for its potent metal chelating ability.[2][3] Its chelating prowess stems from the synergistic action of its hydroxyl (-OH) group at the 8th position and the nitrogen atom within the quinoline ring.[1] This arrangement allows 8-HQ to form stable five-membered chelate rings with a wide array of divalent and trivalent metal ions.[1][3] Among the seven isomers of monohydroxyquinoline, only 8-HQ possesses this capability to form stable complexes with divalent metal ions.[4][5]
This compound , on the other hand, features a pyridine core with a hydroxyl group at the 3rd position and a carboxaldehyde (-CHO) group at the 2nd position.[6] Its chelation also involves the hydroxyl oxygen and the pyridine ring nitrogen. The presence of the aldehyde group, a classic electrophile, adds another layer of reactivity to this molecule, making it a versatile building block in organic synthesis for creating more complex structures.
Comparative Analysis of Chelating Properties: A Deeper Dive
The true measure of a chelating agent lies in the stability of the metal complexes it forms. This is quantified by the stability constant (log K), a larger value indicating a more stable complex.[7] The chelating abilities of 8-HQ and its derivatives have been extensively studied, revealing a high affinity for a multitude of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺, and Mg²⁺.[1][8]
While direct, side-by-side comparative studies detailing the stability constants of this compound with a wide range of metal ions are less prevalent in the readily available literature, we can infer its potential from the behavior of structurally similar hydroxypyridinone-based chelators.[9] These compounds are recognized for their high affinity for hard metal ions.[9]
Below is a table summarizing known stability constants for 8-Hydroxyquinoline with various metal ions. It is important to note that these values can vary depending on experimental conditions such as solvent and ionic strength.[10]
| Metal Ion | log K1 (8-Hydroxyquinoline) | log K2 (8-Hydroxyquinoline) |
| Cu²⁺ | 12.17 | 11.25 |
| Ni²⁺ | 10.93 | 9.68 |
| Co²⁺ | 9.78 | 8.55 |
| Zn²⁺ | 9.65 | 8.75 |
| Fe²⁺ | 8.3 | 7.3 |
| Mn²⁺ | 7.4 | 6.5 |
Data sourced from various studies and compiled for comparative purposes. Experimental conditions may vary.
The stability of metal complexes with 8-HQ generally follows the Irving-Williams series for divalent metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[11] This trend is inversely correlated with the metal-nitrogen bond length.[11]
For this compound, while specific stability constant data is not as readily compiled, its derivatives, such as thiosemicarbazones, have been shown to form stable complexes with metals like Platinum(II).[12][13] The chelating behavior is expected to be influenced by the electronic effects of the aldehyde group and the steric hindrance it may introduce.
The Causality Behind Experimental Choices: Why Structure Matters
The choice between 8-HQ and this compound hinges on the specific requirements of the application.
-
Lipophilicity and Bioavailability: 8-HQ's planar and lipophilic nature allows it to cross biological membranes, a crucial property for therapeutic applications such as antineurodegenerative and anticancer treatments where targeting intracellular metal imbalances is key.[2][3]
-
Reactivity and Derivatization: The aldehyde functionality of this compound makes it a prime candidate for further chemical modification. This allows for the synthesis of more complex, polydentate ligands with potentially enhanced selectivity and stability. For instance, it can readily participate in reactions like Wittig, Grignard, and reductive amination.
-
Coordination Geometry: The rigid bicyclic structure of 8-HQ imposes a more defined coordination geometry, which can be advantageous for applications requiring specific spatial arrangements, such as in fluorescent sensors.[8] The more flexible side chain of this compound might allow for greater conformational freedom in its metal complexes.
Experimental Protocols: A Self-Validating System
To provide a framework for researchers to conduct their own comparative studies, we outline a detailed, step-by-step methodology for determining the stability constants of metal complexes using UV-Vis spectrophotometry, a widely accessible and reliable technique.[14][15]
Protocol: Spectrophotometric Determination of Stoichiometry and Stability Constants (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of the metal-ligand complex.
Materials:
-
Stock solutions of the metal salt (e.g., CuSO₄·5H₂O) of known concentration.
-
Stock solutions of the chelating agents (8-Hydroxyquinoline and this compound) of the same concentration as the metal salt solution.
-
Appropriate buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total volume and total concentration of reactants constant.
-
Blank Preparation: Prepare a blank solution containing only the buffer.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the complex. The λ_max is determined by scanning the spectrum of a solution containing the metal and ligand in the expected stoichiometric ratio.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.
-
Calculation of Stability Constant: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.[14]
Visualizing the Chelation Process
To better understand the interaction between the chelators and a metal ion, the following diagrams illustrate the formation of the metal complexes.
Caption: Chelation of a metal ion by 8-Hydroxyquinoline.
Caption: Chelation of a metal ion by this compound.
Conclusion: Selecting the Right Tool for the Job
Both 8-Hydroxyquinoline and this compound are valuable chelating agents, each with a distinct profile of properties.
8-Hydroxyquinoline stands out as a well-characterized, potent chelator with proven applications in medicine and analytics, largely due to its high lipophilicity and the extensive body of research supporting its efficacy.[3][4] Its derivatives have been explored for a wide range of bioactivities, including antineurodegenerative, anticancer, and antimicrobial effects.[2]
This compound presents itself as a versatile and reactive building block. While less characterized in terms of its standalone chelating properties compared to 8-HQ, its true strength may lie in its potential for derivatization to create novel, highly specific chelators. The presence of the aldehyde group opens up a vast chemical space for the development of next-generation chelating agents with tailored properties.[16]
Ultimately, the choice between these two compounds will be dictated by the specific goals of the research. For applications requiring a well-established, lipophilic chelator with broad-spectrum activity, 8-Hydroxyquinoline is an excellent choice. For researchers aiming to design and synthesize novel chelators with customized properties, this compound offers a reactive and promising starting point. This guide serves as a foundational resource to inform that decision, encouraging further experimental validation to unlock the full potential of these fascinating molecules.
References
- 1. autechindustry.com [autechindustry.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. chemscene.com [chemscene.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 15. globalscientificjournal.com [globalscientificjournal.com]
- 16. Page loading... [guidechem.com]
Comparative study of the stability of metal complexes of 3-Hydroxypyridine-2-carboxaldehyde
Introduction: The Versatile Chelating Nature of 3-Hydroxypyridines
In the realm of coordination chemistry and drug development, the search for ligands that form stable, selective complexes with metal ions is of paramount importance. Among these, heterocyclic compounds featuring strategically placed donor atoms are particularly valuable. 3-Hydroxypyridine derivatives, such as 2-Amino-3-hydroxypyridine (AHP), serve as exemplary bidentate chelating agents. The adjacent hydroxyl (-OH) and amino (-NH₂) groups (analogous to the hydroxyl and aldehyde groups in 3-Hydroxypyridine-2-carboxaldehyde) create a highly favorable environment for coordinating with a variety of metal ions. This guide presents a comparative study of the stability of metal complexes formed with 2-Amino-3-hydroxypyridine, providing experimental data, procedural insights, and a theoretical framework for researchers and drug development professionals. The principles and methodologies discussed herein are directly applicable to understanding the coordination chemistry of its aldehyde analogue, this compound.
The stability of these complexes is not merely an academic curiosity; it is a critical parameter that dictates their potential use in chelation therapy, as catalysts, and as models for metalloenzymes. A quantitative measure of this stability is given by the formation constant (or stability constant), which reflects the equilibrium of the complexation reaction in solution.[1]
Theoretical Framework: Factors Governing Complex Stability
The stability of a metal complex in solution is governed by a confluence of factors related to both the metal ion and the ligand.[2] Understanding these principles is essential for interpreting experimental stability data.
-
Nature of the Metal Ion : The charge and ionic radius of the central metal ion are primary determinants of stability. Generally, for a given ligand, stability increases with a higher charge and smaller ionic radius of the metal ion.[3]
-
The Irving-Williams Series : For divalent first-row transition metal ions, the stability of their high-spin complexes almost invariably follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend, known as the Irving-Williams series, is attributed to the combined effects of decreasing ionic radii and increasing crystal field stabilization energy (CFSE) from Mn(II) to Ni(II), with the exceptionally high stability of Cu(II) complexes often explained by the Jahn-Teller effect.[4]
-
Ligand Properties : The basicity of the ligand's donor atoms significantly influences complex stability. More basic ligands tend to form more stable complexes.
-
The Chelate Effect : Ligands like 2-Amino-3-hydroxypyridine are bidentate, meaning they bind to the metal ion at two points. This formation of a stable ring structure (a chelate) results in a significant thermodynamic advantage—the chelate effect—leading to much higher stability compared to complexes formed with two analogous monodentate ligands.[1]
Caption: Key factors influencing the thermodynamic stability of metal complexes.
Comparative Stability Analysis of 2-Amino-3-hydroxypyridine Complexes
The stability of complexes formed between 2-Amino-3-hydroxypyridine (AHP) and several divalent transition metal ions has been rigorously determined using potentiometric titration. This method allows for the calculation of stepwise stability constants (log K₁ and log K₂) which correspond to the sequential addition of two ligand molecules to the metal ion (M²⁺ + L⁻ ⇌ ML⁺ and ML⁺ + L⁻ ⇌ ML₂).
The experimental data, determined in an aqueous medium at 25°C and an ionic strength of 0.1 M, clearly demonstrates the influence of the metal ion on complex stability.[5]
Table 1: Stepwise and Overall Stability Constants of M(II)-AHP Complexes
| Metal Ion | Ionic Radius (Å) | log K₁ | log K₂ | log β₂ (Overall Stability) |
| Cd(II) | 0.97 | 4.15 | 3.40 | 7.55 |
| Co(II) | 0.74 | 4.60 | 3.75 | 8.35 |
| Ni(II) | 0.69 | 5.40 | 4.25 | 9.65 |
| Zn(II) | 0.75 | 5.50 | 4.40 | 9.90 |
| Cu(II) | 0.73 | 7.25 | 6.15 | 13.40 |
| Data sourced from Manke & Kachhawaha (1985).[5] |
Analysis of Results:
The stability constants presented in Table 1 reveal a clear trend that is in excellent agreement with the Irving-Williams series. The order of overall stability (log β₂) is:
Cd(II) < Co(II) < Ni(II) < Zn(II) < Cu(II)
The Cu(II) complex exhibits markedly higher stability than all other tested metal complexes, a common observation for chelates with N,O-donor atoms.[5] The stability increases from Co(II) to Ni(II) and Zn(II), which have similar stabilities, followed by the significant jump for Cu(II). The larger Cd(II) ion forms the least stable complex, consistent with the principle that smaller ionic radii lead to more stable complexes.[3]
Experimental Methodologies
The determination of stability constants is a precise process requiring careful control of experimental conditions. Potentiometric titration is a widely used and reliable method for this purpose.[6]
Protocol 1: Potentiometric Determination of Stability Constants
This protocol is based on the Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti.[5]
Objective: To determine the stepwise stability constants (K₁ and K₂) of metal-ligand complexes in solution.
Materials:
-
High-purity 2-Amino-3-hydroxypyridine (AHP)
-
Nitrate or sulphate salts of the metal ions (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.)
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Standardized nitric acid (HNO₃) solution
-
Potassium nitrate (KNO₃) for maintaining ionic strength
-
Double-distilled, CO₂-free water
-
Digital pH meter with a combined glass electrode, accurate to ±0.01 pH units
-
Thermostatically controlled water bath or reaction vessel
-
Magnetic stirrer
-
Micro-burette
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (AHP) in double-distilled water.
-
Prepare stock solutions of the metal salts and standardize them using established gravimetric or titrimetric methods.[5]
-
Prepare a stock solution of KNO₃ (e.g., 2.0 M) to be used for adjusting the ionic strength of the final solutions.
-
Prepare and standardize a ~0.4 M KOH solution and a ~0.01 M HNO₃ solution.
-
-
Titration Mixtures:
-
Prepare the following three mixtures in a titration vessel (total volume 50 mL for each):
-
Mixture A (Acid Blank): 4 x 10⁻³ M HNO₃ + required volume of KNO₃ stock to achieve desired ionic strength (e.g., 0.1 M).
-
Mixture B (Ligand Blank): 4 x 10⁻³ M HNO₃ + 3 x 10⁻³ M AHP + required volume of KNO₃ stock.
-
Mixture C (Metal-Ligand): 4 x 10⁻³ M HNO₃ + 3 x 10⁻³ M AHP + 5 x 10⁻⁴ M Metal Ion + required volume of KNO₃ stock.
-
-
Ensure the concentration of common ingredients is identical across all relevant mixtures.[5]
-
-
Titration:
-
Maintain the temperature of the titration vessel at the desired value (e.g., 25.0 ± 0.1 °C) using the thermostatic bath.
-
Bubble oxygen-free nitrogen gas through the solution throughout the experiment to prevent oxidation and exclude atmospheric CO₂.
-
Titrate each mixture individually with the standardized KOH solution from the micro-burette.
-
Record the pH reading after each incremental addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis (Irving-Rossotti Method):
-
Plot the pH readings against the volume of KOH added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values.
-
Use the n̄ₐ values to determine the proton-ligand stability constants (pKa values) of AHP.
-
Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) from the titration data of all three mixtures.
-
Construct a "formation curve" by plotting n̄ versus pL.
-
The stepwise stability constants (log K₁ and log K₂) are determined from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.
-
Caption: Workflow for potentiometric determination of metal-ligand stability constants.
Conclusion
This guide provides a comprehensive overview of the stability of metal complexes with 2-Amino-3-hydroxypyridine, a close structural analogue to this compound. The quantitative data clearly demonstrates that the stability of these complexes with divalent first-row transition metals follows the well-established Irving-Williams series, with Cu(II) forming a significantly more stable complex than its counterparts. The detailed experimental protocol for potentiometric titration offers a robust and reliable method for researchers to determine these critical thermodynamic parameters. A thorough understanding of these stability constants is fundamental for the rational design of new chelating agents for therapeutic applications, the development of novel catalysts, and advancing the field of bioinorganic chemistry.
References
Navigating the Catalytic Landscape: 3-Hydroxypyridine-2-carboxaldehyde as a Probe in Enzyme Studies Beyond Pyridoxal
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of enzymology, pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, stands as a cornerstone coenzyme. Its remarkable versatility in catalyzing a vast array of reactions involving amino acids—such as transamination, decarboxylation, and racemization—is fundamental to cellular metabolism.[1][2] This catalytic prowess stems from the reactivity of its aldehyde group, which forms a Schiff base (an imine) with the amino groups of substrates or enzyme active site lysines.[3][4] This covalent linkage is central to PLP's ability to act as an electron sink, stabilizing reaction intermediates.[2][4]
However, the very ubiquity and efficiency of PLP can present challenges in dissecting specific enzymatic mechanisms or in the design of targeted enzyme inhibitors. This has led researchers to explore structural analogs of pyridoxal that can serve as mechanistic probes, inhibitors, or alternative catalytic scaffolds. One such intriguing analog is 3-Hydroxypyridine-2-carboxaldehyde. With a similar pyridine ring and hydroxyl and aldehyde functional groups, it presents a minimalist framework to explore the essential structural and electronic contributions to catalysis.
This guide provides an in-depth comparison of this compound with the canonical pyridoxal, offering a scientifically grounded perspective on its potential applications in enzyme studies. We will delve into its reactivity, its known interactions with biological systems, and provide experimental frameworks for its comparative analysis.
Structural and Mechanistic Distinctions: A Tale of Two Pyridines
At first glance, this compound and pyridoxal share a common heritage in their 3-hydroxypyridine core. However, key substitutions on the pyridine ring fundamentally alter their electronic properties and, consequently, their reactivity and interaction with enzymes.
| Feature | Pyridoxal | This compound |
| Chemical Structure |
|
|
| Key Substituents | Methyl group at C2, Hydroxymethyl group at C5, Aldehyde at C4.[5] | Aldehyde at C2.[6] |
| Biological Role | Precursor to the essential coenzyme Pyridoxal-5'-phosphate (PLP).[5] | Primarily a synthetic building block; derivatives show biological activity. |
| Phosphorylation | The 5-hydroxymethyl group is phosphorylated in vivo to form PLP. | Lacks the 5-hydroxymethyl group, preventing phosphorylation by pyridoxal kinase. |
The absence of the 5'-hydroxymethyl group in this compound is a critical distinction. This group is the site of phosphorylation in pyridoxal to form PLP, a modification crucial for the tight binding of the coenzyme to many apoenzymes.[4] Furthermore, the electronic-donating methyl group at the 2-position in pyridoxal influences the reactivity of the aldehyde at the 4-position. In contrast, the aldehyde group in this compound is at the 2-position, directly adjacent to the pyridine nitrogen and the 3-hydroxyl group, which significantly impacts its chemical environment and reactivity.
Reactivity Profile: Insights from a Close Analog
Direct comparative kinetic data for this compound in enzyme-like reactions are scarce. However, a study on its close isomer, 3-hydroxypyridine-4-carboxaldehyde, provides valuable insights into its potential reactivity relative to pyridoxal. Research by Dixon and Bruice in 1973 compared the rate constants for the general base-catalyzed prototropy and racemization of the aldimine formed between this analog and alanine. This work demonstrated that pyridoxal analogs lacking the 2-methyl and 5-hydroxymethyl groups can still facilitate key steps of amino acid transformations, albeit with different efficiencies. While a direct extrapolation of this data should be made with caution, it underscores the catalytic potential inherent in the 3-hydroxypyridine-aldehyde scaffold.
A Shift in Paradigm: From Coenzyme to Modulator
The primary application of this compound in a biological context has not been as a coenzyme mimic, but rather as a scaffold for the synthesis of enzyme inhibitors. Its derivatives, particularly thiosemicarbazones, have been investigated for their anticancer properties, often attributed to the inhibition of enzymes like ribonucleotide reductase.[7] This highlights a key conceptual difference: while pyridoxal is a partner in catalysis, this compound and its derivatives are more likely to act as antagonists of enzymatic activity.
This inhibitory potential stems from the ability of the this compound moiety to form stable complexes with metal ions or to interact with active site residues in a manner that precludes the normal catalytic cycle. For researchers in drug development, this positions this compound as a valuable starting point for the design of novel enzyme inhibitors.
Experimental Framework for Comparative Analysis
To rigorously evaluate this compound as an alternative to pyridoxal in specific enzyme studies, a series of well-defined experiments are necessary. The following protocols provide a roadmap for such a comparative analysis.
Experiment 1: Schiff Base Formation and Stability
This experiment aims to compare the kinetics and thermodynamics of Schiff base formation between pyridoxal and this compound with a model amino acid.
Protocol:
-
Reagent Preparation: Prepare stock solutions of pyridoxal hydrochloride, this compound, and a model amino acid (e.g., glycine or alanine) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Spectroscopic Monitoring: In a quartz cuvette, mix the aldehyde and amino acid solutions. Monitor the change in absorbance over time at the wavelength corresponding to the Schiff base adduct (typically in the range of 380-430 nm).
-
Kinetic Analysis: Determine the pseudo-first-order rate constants for Schiff base formation under conditions where the amino acid is in large excess.
-
Equilibrium Studies: Allow the reactions to reach equilibrium and determine the equilibrium constants for Schiff base formation from the final absorbance values.
-
Data Analysis: Compare the rate constants and equilibrium constants for pyridoxal and this compound.
Experiment 2: Interaction with an Apoenzyme
This experiment assesses the ability of this compound to bind to the active site of a PLP-dependent apoenzyme and compares its spectral properties to those of pyridoxal.
Protocol:
-
Apoenzyme Preparation: Prepare the apoenzyme of a well-characterized PLP-dependent enzyme (e.g., aspartate aminotransferase) by treating the holoenzyme with a reagent that removes PLP (e.g., hydroxylamine followed by dialysis).
-
Titration Studies: Titrate the apoenzyme with increasing concentrations of pyridoxal or this compound.
-
Spectroscopic Analysis: Monitor the changes in the UV-visible absorption and fluorescence spectra of the protein upon addition of the aldehydes. The formation of an internal aldimine with an active site lysine will result in characteristic spectral shifts.
-
Binding Affinity Determination: Calculate the dissociation constant (Kd) for the binding of each aldehyde to the apoenzyme from the titration data.
Experiment 3: Assessment of Coenzymatic or Inhibitory Activity
This experiment directly tests whether this compound can act as a coenzyme, an inhibitor, or is inert in a specific PLP-dependent enzyme reaction.
Protocol:
-
Enzyme Assay: Set up the standard assay for the chosen PLP-dependent enzyme.
-
Reconstitution with Aldehydes: Incubate the apoenzyme with a saturating concentration of either PLP (as a positive control) or this compound.
-
Activity Measurement: Initiate the enzymatic reaction by adding the substrate and monitor the reaction progress over time.
-
Inhibition Studies: If no coenzymatic activity is observed with this compound, perform a competitive inhibition assay by measuring the enzyme activity of the PLP-reconstituted holoenzyme in the presence of varying concentrations of this compound.
-
Data Analysis: Compare the enzymatic activity of the apoenzyme reconstituted with PLP and this compound. If inhibition is observed, determine the inhibition constant (Ki).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of the key structures and workflows.
Caption: Comparative fate of Pyridoxal and this compound in a biological context.
Caption: Experimental workflow for the comparative analysis of pyridoxal and this compound.
Conclusion: A Tool for Mechanistic Exploration and Drug Discovery
While this compound is unlikely to replace pyridoxal as a broad-spectrum coenzyme mimic due to its structural differences, particularly the lack of a phosphorylation site, it emerges as a valuable tool for specific applications in enzyme studies. Its potential to act as an inhibitor or a mechanistic probe allows researchers to dissect the contributions of individual functional groups in the pyridoxal scaffold to binding and catalysis. For drug development professionals, the this compound core represents a promising starting point for the rational design of novel enzyme inhibitors. By understanding its comparative reactivity and biological interactions, the scientific community can leverage this simple yet potent molecule to gain deeper insights into the complex world of enzyme catalysis.
References
- 1. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal and 3-hydroxypyridine-4-aldehyde [labs.chem.ucsb.edu]
- 4. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridoxal | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Role of the pyridine nitrogen in pyridoxal 5'-phosphate catalysis: activity of three classes of PLP enzymes reconstituted with deazapyridoxal 5'-phosphate. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes for 3-Hydroxypyridine-2-carboxaldehyde: A Guide for Researchers
Introduction: The Strategic Importance of 3-Hydroxypyridine-2-carboxaldehyde
This compound (CAS 1849-55-4) is a highly valuable heterocyclic building block in modern organic synthesis. Its strategic importance stems from the unique arrangement of three key functional groups on a pyridine core: a nucleophilic hydroxyl group, an electrophilic aldehyde, and a coordinating pyridine nitrogen atom. This trifecta of reactivity makes it a powerful intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The aldehyde allows for a wide array of transformations such as Wittig reactions, reductive aminations, and condensations, while the adjacent hydroxyl group can modulate the aldehyde's reactivity and serve as a handle for further derivatization.
Given its utility, the efficient and scalable synthesis of this compound is a critical consideration for any research program utilizing this scaffold. Numerous synthetic strategies have been developed, each with its own set of advantages and drawbacks. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes, offering field-proven insights and experimental data to help researchers and drug development professionals make informed decisions for their specific applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Overview of Major Synthetic Strategies
The synthesis of this compound can be broadly categorized into four main approaches, each starting from different precursors and employing distinct chemical transformations. The choice of route often depends on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences.
Caption: Major synthetic pathways to this compound.
Route A: Ortho-Formylation of 3-Hydroxypyridine
Principle: This is the most direct approach, involving the introduction of a formyl group at the C2 position, ortho to the directing hydroxyl group. Direct electrophilic formylation of the pyridine ring (e.g., Vilsmeier-Haack) is often challenging due to the ring's electron-deficient (π-deficient) nature.[1] Therefore, a common strategy involves ortho-directed metalation using a strong base like lithium diisopropylamide (LDA), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[1]
Experimental Protocol (Illustrative):
-
Preparation of LDA: To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Lithiation: Add a solution of 3-hydroxypyridine (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. The hydroxyl group is deprotonated first, followed by regioselective ortho-lithiation at C2. Stir for 2-3 hours at this temperature.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3-4 eq.) dropwise to the reaction mixture.[1] The temperature should be maintained at -78 °C.
-
Quench and Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Causality and Mechanistic Insights:
The success of this route hinges on the principle of directed ortho metalation (DoM). The hydroxyl group of 3-hydroxypyridine is first deprotonated by the strong base (LDA) to form a lithium phenoxide. This lithium cation then coordinates to the pyridine nitrogen, creating a chelate complex that directs the second equivalent of the base to deprotonate the sterically accessible and electronically activated C2 position. This generates a stabilized ortho-lithiated species. The subsequent addition of DMF, an electrophilic formylating agent, quenches this nucleophilic intermediate to install the desired aldehyde group. Using multiple equivalents of LDA and DMF is often necessary to drive the reaction to completion.[1]
Advantages:
-
Atom Economy: High atom economy as it builds the desired functionality directly onto a simple starting material.
-
Convergent: A very short and convergent route.
Disadvantages:
-
Harsh Conditions: Requires cryogenic temperatures (-78 °C) and the use of pyrophoric (n-BuLi) and moisture-sensitive reagents.
-
Scalability: Can be challenging to scale up due to the need for strict anhydrous conditions and low-temperature control.
-
Byproducts: Potential for side reactions if conditions are not rigorously controlled.
Route B: Oxidation of 2-Methyl-3-hydroxypyridine
Principle: This route involves the selective oxidation of the methyl group of 2-methyl-3-hydroxypyridine to the corresponding aldehyde. This is a classic and reliable transformation in organic synthesis. The key challenge lies in the efficient synthesis of the starting material.
Experimental Protocol:
Part 1: Synthesis of 2-Methyl-3-hydroxypyridine A well-established method involves the Diels-Alder reaction between a 4-methyl-5-alkoxyoxazole and an ethylenic dienophile, which rearranges to form the substituted pyridine core.[2]
Part 2: Oxidation to the Aldehyde
-
Reaction Setup: Dissolve 2-methyl-3-hydroxypyridine (1.0 eq.) in a suitable solvent such as dioxane or acetic acid.
-
Oxidation: Add selenium dioxide (SeO₂, 1.1-1.2 eq.) to the solution. Heat the reaction mixture to reflux (typically 80-100 °C) for several hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, the precipitated selenium metal is removed by filtration. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic phase, and concentrate. Purify the crude aldehyde by column chromatography or recrystallization.
Caption: Oxidation of 2-methyl-3-hydroxypyridine.
Causality and Mechanistic Insights:
Selenium dioxide is a specific and effective reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring. The mechanism involves an initial ene reaction to form an allylic seleninic acid, followed by a[1][3]-sigmatropic rearrangement. This places the selenium atom on the carbon, which is then hydrolyzed to yield the aldehyde and elemental selenium. The choice of SeO₂ is advantageous as it often provides cleaner reactions and higher yields for this specific transformation compared to other oxidants like MnO₂ or chromium-based reagents, which can be less selective.
Advantages:
-
Reliability: The oxidation step is generally robust and high-yielding.
-
Milder Conditions: Avoids the cryogenic temperatures and pyrophoric reagents of Route A.
-
Scalability: More amenable to large-scale synthesis compared to ortho-lithiation.
Disadvantages:
-
Toxicity: Selenium dioxide is highly toxic and requires careful handling and disposal.
-
Starting Material: The synthesis of the 2-methyl-3-hydroxypyridine precursor adds steps to the overall sequence.[2]
-
Purification: Removal of selenium byproducts can sometimes be cumbersome.
Route C: Multi-step Synthesis from 2-Chloro-3-nitropyridine
Principle: This approach builds the target molecule through a series of functional group interconversions starting from a commercially available, differentially functionalized pyridine. A representative sequence involves methylation, oxidation, nucleophilic substitution of the chloride, and reduction of the nitro group, although the order can be varied.
Experimental Workflow (Illustrative): This is a multi-step process, adapted from synthetic strategies for related pyridine aldehydes.[3]
Caption: Multi-step functional group interconversion pathway.
Causality and Mechanistic Insights:
This route exemplifies strategic functional group manipulation.
-
Methylation: The C2 position is activated towards cross-coupling reactions. A palladium-catalyzed reaction (e.g., Stille or Suzuki) can install the methyl group.[3]
-
Oxidation: As in Route B, the newly introduced methyl group is oxidized to an aldehyde.
-
Reduction: The nitro group is readily reduced to an amine using standard conditions like tin(II) chloride (SnCl₂) or catalytic hydrogenation.[3]
-
Diazotization-Hydrolysis: The resulting aminopyridine is converted to a diazonium salt using sodium nitrite in an acidic medium. This unstable intermediate is then hydrolyzed in situ by heating in water to yield the final hydroxyl group. This Sandmeyer-type reaction is a classic method for converting aromatic amines to phenols.
Advantages:
-
Versatility: The intermediates in this pathway can be used to synthesize a wide range of 2,3-disubstituted pyridines.
-
Readily Available Starting Material: 2-Chloro-3-nitropyridine is a common and relatively inexpensive starting material.
Disadvantages:
-
Long Sequence: The multi-step nature leads to a lower overall yield and increased labor.
-
Reagent Stoichiometry: Involves multiple stoichiometric reagents, including potentially toxic heavy metals (Pd, Sn).
-
Process Optimization: Requires careful optimization of each step to achieve a reasonable overall yield.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, providing a clear basis for comparison. The values presented are typical and may vary based on specific reaction conditions and scale.
| Feature | Route A: Ortho-Formylation | Route B: Oxidation | Route C: Multi-step Synthesis |
| Starting Material | 3-Hydroxypyridine | 2-Methyl-3-hydroxypyridine | 2-Chloro-3-nitropyridine |
| Number of Steps | 1 | 2 (including precursor) | 4+ |
| Typical Overall Yield | 40-60% | 60-75% | 15-30% |
| Key Reagents | n-BuLi, LDA, DMF | SeO₂ | Pd catalyst, SnCl₂, NaNO₂ |
| Reaction Conditions | Cryogenic (-78 °C), Anhydrous | Reflux (80-100 °C) | Varied, includes cross-coupling |
| Scalability | Poor to Moderate | Good | Moderate |
| Key Advantages | Most direct route, high atom economy. | Reliable, good yields, scalable. | Versatile intermediates, common starting material. |
| Key Disadvantages | Harsh conditions, pyrophoric reagents. | Toxic SeO₂, precursor synthesis needed. | Long sequence, low overall yield. |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific needs of the researcher and the project goals.
-
For small-scale, rapid access in a research and development setting, Route A (Ortho-Formylation) is often the most attractive due to its directness, provided the laboratory is equipped to handle the required cryogenic and anhydrous conditions.
-
For larger-scale production and process robustness, Route B (Oxidation) is generally superior. Despite the need to first synthesize the precursor, the oxidation step is reliable and avoids the hazards and scalability issues associated with ortho-lithiation. This route represents a good balance between efficiency and practicality.
-
For analogue synthesis and library generation, Route C (Multi-step Synthesis) offers significant value. Although it has the lowest overall yield for the target molecule, the pathway provides access to multiple advanced intermediates that can be diverted to create a diverse range of 2,3-disubstituted pyridine derivatives.
Ultimately, the choice requires a careful evaluation of available resources, scale, safety protocols, and the overall synthetic campaign. This guide provides the foundational data and expert rationale to support that critical decision-making process.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
- 3. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
Cytotoxicity of Metal Complexes Derived from 3-Hydroxypyridine-2-carboxaldehyde: A Comparative Guide
An In-Depth Technical Guide for Researchers
Introduction
In the relentless pursuit of novel and more effective anticancer agents, the field of medicinal inorganic chemistry has emerged as a fertile ground for innovation. Metal-based complexes offer unique therapeutic possibilities not readily accessible to purely organic compounds, owing to their variable coordination numbers, geometries, redox potentials, and ligand exchange kinetics. Among the vast array of organic scaffolds used to create these complexes, 3-Hydroxypyridine-2-carboxaldehyde and its derivatives, particularly Schiff bases, have garnered significant attention. These ligands are adept at forming stable complexes with a variety of transition metals, creating compounds with potent biological activities.
This guide provides a comprehensive comparison of the cytotoxic profiles of various metal complexes derived from the this compound framework. We will delve into experimental data to objectively compare how the choice of metal ion and ligand modifications influence anticancer activity across different human cancer cell lines. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and validated methodologies necessary to advance research in this promising area.
Core Rationale: Why this compound Complexes?
The therapeutic potential of these complexes stems from the synergistic interplay between the metal center and the organic ligand. The this compound scaffold acts as a versatile chelating agent, typically coordinating to metal ions through the pyridyl nitrogen, the aldehydic/azomethine nitrogen, and the phenolic oxygen or thiolic sulfur in the case of thiosemicarbazone derivatives.
Key Structural Features:
Caption: General coordination of a metal ion by a this compound derivative.
This chelation is crucial for several reasons:
-
Enhanced Biological Activity: According to Tweedy's chelation theory, the coordination of a ligand to a metal ion often enhances its biological potency. The process can increase the lipophilicity of the complex, facilitating its transport across cellular membranes.
-
Redox Activity and ROS Generation: Metal centers like copper and iron can participate in redox cycling within the cell, leading to the generation of reactive oxygen species (ROS).[1][2] Elevated ROS levels induce oxidative stress, damaging cellular components like DNA and mitochondria, and ultimately triggering apoptosis (programmed cell death).[3]
-
Direct DNA Interaction: The planar structure of many of these complexes allows them to interact with DNA through intercalation (stacking between base pairs) or groove binding.[1][4] This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3]
-
Targeted Enzyme Inhibition: Certain metal complexes have been shown to be potent inhibitors of key enzymes essential for cancer cell proliferation, such as ribonucleotide reductase, which is critical for DNA synthesis.[5]
Comparative Cytotoxicity: An Evidence-Based Analysis
The true measure of an anticancer agent's potential is its cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC₅₀)—the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following sections compare the IC₅₀ values of various complexes, highlighting the impact of the metal center, ligand structure, and cancer cell type.
The Influence of the Metal Center
The choice of the central metal ion is a critical determinant of cytotoxicity. Different metals confer distinct physicochemical properties to the complex, influencing its stability, redox potential, and preferred biological targets.
Table 1: Comparison of IC₅₀ Values (µM) for Complexes with Different Metal Ions against HeLa (Cervical Cancer) Cells
| Ligand Derivative | Metal Ion | IC₅₀ (µM) vs. HeLa | Reference |
| 3-H-pyridine-2-carboxaldehyde N(4)-methyl-TSC¹ | Pt(II) | 107.16 | [5] |
| 3-H-pyridine-2-carboxaldehyde N(4)-pyrrolidinyl-TSC¹ | Pt(II) | 132.13 | [5] |
| 3-H-pyridine-2-carboxaldehyde L-tryptophan Schiff Base | Cu(II) | 7.0 | [6] |
| Cisplatin (Reference Drug) | Pt(II) | ~25-32 | [7] |
¹TSC: Thiosemicarbazone
Analysis & Insights: From the available data, a clear trend emerges where copper(II) complexes exhibit significantly higher cytotoxicity compared to the platinum(II) complexes derived from similar ligand frameworks. The Cu(II) complex of the L-tryptophan Schiff base shows an IC₅₀ value of 7.0 µM, which is substantially more potent than both the platinum complexes and the clinical drug Cisplatin against HeLa cells.[6][7] This enhanced activity of copper complexes is often attributed to their ability to generate ROS through Fenton-like reactions, providing an additional cell-killing mechanism that is less prominent for platinum.[2]
The Role of Ligand Modification
Modifying the Schiff base component of the ligand allows for the fine-tuning of the complex's properties, such as lipophilicity, steric hindrance, and hydrogen-bonding capabilities, which collectively impact cellular uptake and target interaction.
Table 2: Comparison of IC₅₀ Values (µM) for Zinc(II) Complexes with Different Thiosemicarbazone Ligands against PC3 (Prostate Cancer) Cells
| Ligand | Metal Ion | IC₅₀ (µM) vs. PC3 | Reference |
| 3-H-pyridine-2-carboxaldehyde N(4)-methyl-TSC | Zn(II) | >50 (approx.) | [2] |
| 3-H-pyridine-2-carboxaldehyde N(4)-pyrrolidinyl-TSC | Zn(II) | 0.69 | [2] |
Analysis & Insights: This comparison starkly illustrates the profound impact of a seemingly minor ligand modification. The substitution of a methyl group with a pyrrolidinyl ring on the thiosemicarbazone backbone dramatically increases the cytotoxicity of the zinc(II) complex against PC3 prostate cancer cells, lowering the IC₅₀ from over 50 µM to a highly potent 0.69 µM.[2] This suggests that the pyrrolidinyl moiety may enhance the complex's lipophilicity, improve its cellular uptake, or enable more favorable interactions with its intracellular target. This finding underscores the importance of rational ligand design in optimizing the anticancer activity of metal complexes.
Selectivity Across Different Cancer Cell Lines
A crucial aspect of drug development is understanding a compound's activity spectrum. A single complex can exhibit widely different potencies against various types of cancer, reflecting differences in cellular uptake mechanisms, metabolic pathways, and target expression levels.
Table 3: Cytotoxicity (IC₅₀, µM) of a Cadmium(II) Pyridyl Schiff Base Complex Across Different Cell Lines
| Complex | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| [Cd(HL)(NO₃)₂]n | SMMC-7721 | Hepatocellular Carcinoma | < 10 (Potent) | [3] |
| [Cd(HL)(NO₃)₂]n | MDA-MB-231 | Breast Adenocarcinoma | > Cisplatin | [3] |
| Cisplatin | SMMC-7721 | Hepatocellular Carcinoma | > 10 | [3] |
Analysis & Insights: The cadmium(II) complex shows remarkable potency against the SMMC-7721 liver cancer cell line, with a single-digit micromolar IC₅₀ value that is far superior to that of cisplatin.[3] However, its activity against the MDA-MB-231 breast cancer line, while still significant, is different. This cell-line-specific activity is a common feature of metal complexes and highlights the necessity of screening candidate compounds against a diverse panel of cancer cells to identify their optimal therapeutic niche. The mechanism in SMMC-7721 cells was found to involve the induction of apoptosis through ROS accumulation and cell cycle arrest in the G0/G1 phase.[3]
Experimental Protocol: A Guide to the MTT Cytotoxicity Assay
To ensure the reproducibility and reliability of cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell viability and is the foundation for most IC₅₀ data presented in the literature.[8][9]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells (e.g., HeLa, PC3) using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate (yielding 5,000 cells/well). Include wells for a "no cell" blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the complexes. Include a vehicle control (medium with DMSO only) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (commonly 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution (prepared in phosphate-buffered saline) to each well.[10]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[10]
-
Gently agitate the plate on a shaker for 15-30 minutes to ensure complete dissolution and a homogenous solution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 550-570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Directions
The metal complexes derived from this compound and its Schiff base derivatives represent a highly promising class of potential anticancer agents. The experimental data clearly demonstrate that their cytotoxic efficacy can be rationally modulated by altering the central metal ion and by making strategic modifications to the organic ligand. In particular, copper(II) complexes and ligands featuring specific substituents like the pyrrolidinyl ring have shown exceptional potency, in some cases far exceeding that of the clinical standard, cisplatin.[3][6]
While the in vitro data are compelling, the journey from a promising compound to a clinical drug is long. Future research should focus on:
-
Mechanism of Action Studies: Moving beyond general mechanisms to identify the specific cellular proteins or pathways targeted by the most active complexes.
-
Selectivity: Designing complexes that exhibit high toxicity towards cancer cells while remaining minimally toxic to normal, healthy cells to widen the therapeutic window.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models to assess their stability, pharmacokinetics, and antitumor activity in a living system.
By integrating synthetic chemistry with rigorous biological evaluation, the scientific community can continue to unlock the therapeutic potential of these versatile metal complexes in the fight against cancer.
References
- 1. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 10. jove.com [jove.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxypyridine-2-carboxaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 3-Hydroxypyridine-2-carboxaldehyde (3-HPCA) demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The unique reactivity of this compound, stemming from its pyridine core, hydroxyl group, and aldehyde functionality, makes it a valuable synthetic building block but also necessitates a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-HPCA, ensuring the protection of laboratory personnel and the environment.
Core Principle: Mandated Hazardous Waste Disposal
This compound is classified as a hazardous substance. Its disposal is not a matter of simple convenience but a critical safety protocol dictated by its toxicological and ecotoxicological profile.
Key Hazards Driving Disposal Protocol:
-
Human Health Hazards: The compound is harmful if swallowed, causes severe skin irritation, and can result in serious eye damage.[2][3] It may also cause respiratory irritation and allergic skin reactions.[4] Inhalation of its vapors or dust is toxic.
-
Environmental Hazards: 3-HPCA is toxic to aquatic life, with potentially long-lasting harmful effects.
Due to these factors, the cardinal rule for disposal is: Under no circumstances should 3-HPCA or its contaminated materials be disposed of down the drain or in regular trash. [2] All waste streams containing this chemical must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility, typically via your institution's Environmental Health & Safety (EHS) department.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling 3-HPCA waste. The goal is to create a complete barrier, preventing any contact with the chemical.
| PPE Component | Specification & Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Rationale: Prevents skin irritation and potential absorption.[2][5] |
| Eye Protection | Splash-resistant safety goggles. A face shield should be used if there is a significant risk of splashing. Rationale: Protects against serious eye damage from splashes.[2][7] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or spill cleanup, a chemically impervious apron or suit may be required. Rationale: Protects skin from contact and contamination of personal clothing.[4] |
| Respiratory Protection | All handling of 3-HPCA waste should occur within a certified chemical fume hood to control vapors.[4] If a fume hood is not feasible or during a large spill, an air-purifying respirator with an appropriate cartridge is necessary.[7] |
Always consult your institution's specific PPE guidelines and the chemical's Safety Data Sheet (SDS) before beginning work.
Step-by-Step Disposal Protocol: From Bench to EHS
This protocol ensures that 3-HPCA waste is managed safely and compliantly from the point of generation to its final handoff for disposal.
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Solid Waste: Collect unused or expired 3-HPCA powder, contaminated weigh boats, and contaminated consumables (e.g., paper towels, bench protectors) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing 3-HPCA in a designated liquid hazardous waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents or acids.[6][8]
-
Contaminated Sharps: Needles, scalpels, or other sharps contaminated with 3-HPCA should be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers that once held 3-HPCA are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's policy, which may still require it to be handled as hazardous waste.[2]
Step 2: Container Selection and Labeling
The integrity and clear communication of your waste container are paramount.
-
Selection: Use only compatible, sealable, and airtight containers provided by your EHS department.[6] This prevents the leakage of liquids or the escape of harmful vapors.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste" or "Dangerous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., Toxic, Irritant, Environmentally Hazardous).
-
The accumulation start date.
-
The name of the principal investigator or lab group.
-
Step 3: Temporary Storage in the Laboratory
-
Location: Store the sealed waste container in a designated, secure satellite accumulation area within your laboratory. This area should be under the control of lab personnel.
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[6]
-
Segregation: Ensure the waste container is stored separately from incompatible materials, such as strong oxidizers, acids, and bases.[6]
Step 4: Arranging for Disposal
-
Full Containers: Once the waste container is full or you are finished generating this type of waste, ensure the lid is tightly sealed.
-
Request Pickup: Complete a chemical collection request form as required by your institution's EHS department.[6]
-
Handoff: Follow the specific procedures for transferring the waste to EHS personnel for transport to an approved waste disposal plant.[5]
Disposal Workflow & Decision Process
The following diagram outlines the logical flow for managing 3-HPCA waste streams in the laboratory.
Caption: Decision workflow for proper segregation and disposal of 3-HPCA waste.
Emergency Procedures for Spills During Disposal
Accidents can happen, even during the disposal process. A swift and correct response is crucial.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (see Section 2).
-
If the material is solid, carefully sweep it up to avoid generating dust and place it in the designated hazardous waste container.[3][4]
-
If the material is liquid, absorb it with an inert, dry material (e.g., vermiculite, sand, or chemical sorbent).
-
Place the absorbent material into the hazardous waste container.
-
Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
-
Major Spill:
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the expense of personal health or environmental integrity.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Hydroxypyridine-2-carboxaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 3-Hydroxypyridine-2-carboxaldehyde (CAS 1849-55-4), a compound that requires careful management in a laboratory setting. Our commitment is to empower you with the knowledge to maintain a safe research environment, building a foundation of trust that extends beyond the products we supply.
Understanding the Hazards: Why PPE is Critical
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] Some related pyridine carboxaldehydes are also noted to cause skin irritation and may cause respiratory irritation.[3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental protocol. The primary routes of exposure are ingestion, eye contact, and skin contact. The causality behind PPE selection is directly linked to mitigating these specific risks.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is essential when selecting PPE. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Nitrile or neoprene gloves.[5][6] | To prevent skin contact. Pyridine derivatives can be harmful upon dermal absorption.[5][6] Nitrile and neoprene offer robust chemical resistance compared to latex.[5][6] |
| Eyes | Chemical splash goggles or a full face shield.[3][5][7] | To protect eyes from splashes of the chemical, which is known to cause serious eye irritation.[1][2][3] Standard safety glasses may not provide adequate protection from splashes. |
| Body | A long-sleeved lab coat or a chemical-resistant apron.[5][7] | To prevent accidental contact with clothing and skin.[5] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[5] A respirator may be necessary for large quantities or in case of a spill.[5][7] | To avoid inhalation of any dust or vapors. While the primary hazards are ingestion and eye contact, related compounds can cause respiratory irritation.[3][4] |
| Feet | Closed-toe shoes made of an impervious material.[5] | To protect feet from spills. |
Procedural Guidance: From Donning to Disposal
The efficacy of PPE is contingent on its correct use. Follow this step-by-step guide for donning, doffing, and disposing of your protective gear.
Donning and Doffing PPE Workflow
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Protocol for PPE Use and Disposal
-
Preparation:
-
Donning PPE:
-
Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don chemical splash goggles that conform to EN166 or NIOSH standards.[1][7] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.
-
Gloves: Select nitrile or neoprene gloves of the appropriate size and thickness.[5][6] Inspect gloves for any signs of damage before use. Pull the gloves on, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Handling this compound:
-
Doffing PPE:
-
The principle is to touch contaminated surfaces only with other contaminated surfaces.
-
Gloves: Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it.
-
Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
-
Disposal Plan:
-
Dispose of used gloves and any other contaminated disposable materials in a designated, properly labeled hazardous waste container.[1][3]
-
Contaminated clothing should be removed immediately and washed before reuse.[3][4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3] If skin irritation occurs, get medical advice.[4]
-
Ingestion: Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1][3] Do NOT induce vomiting.[9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1][8] Consult a physician.[1]
Spillage and Containment
In the case of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment, including respiratory protection if necessary.[1] Prevent further leakage if it is safe to do so.[1] Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][8]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
